1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Description
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGLQIKLWDTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432168 | |
| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333333-34-9 | |
| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" synthesis from 1,3-dihydroisobenzofuran-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde from 1,3-dihydroisobenzofuran-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in medicinal chemistry and materials science. The described synthetic route initiates from the readily available 1,3-dihydroisobenzofuran-5-carboxylic acid. This document delves into the strategic rationale behind a two-step synthetic pathway, detailing the reduction of the carboxylic acid to a primary alcohol, followed by a controlled oxidation to the target aldehyde. Each stage is presented with in-depth procedural steps, mechanistic insights, and criteria for success, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Strategic Overview: A Tale of Two Steps
The direct conversion of a carboxylic acid to an aldehyde is a challenging transformation due to the propensity of reducing agents to continue the reduction to the corresponding alcohol. Therefore, a more controlled and reliable two-step approach is the preferred industrial and laboratory standard. This strategy hinges on the initial, complete reduction of the carboxylic acid to the stable primary alcohol intermediate, followed by a precise oxidation to the desired aldehyde.
This synthetic plan is visualized in the workflow diagram below:
Figure 1: A two-step workflow for the synthesis of the target aldehyde.
Step 1: Reduction of 1,3-Dihydroisobenzofuran-5-carboxylic Acid
The initial step focuses on the reduction of the carboxylic acid to (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reduction.
Mechanistic Rationale
Direct reduction of a carboxylic acid with reagents like sodium borohydride (NaBH₄) is often sluggish. By first converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), we create a highly electrophilic carbonyl carbon that is readily attacked by the hydride from NaBH₄. This two-step, one-pot procedure is highly efficient.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dihydroisobenzofuran-5-carboxylic acid | 178.15 | 10.0 g | 0.056 |
| Thionyl chloride (SOCl₂) | 118.97 | 6.0 mL | 0.084 |
| Sodium borohydride (NaBH₄) | 37.83 | 4.2 g | 0.111 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | - |
| Deionized Water | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
Procedure:
-
Acyl Chloride Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,3-dihydroisobenzofuran-5-carboxylic acid (10.0 g, 0.056 mol) and anhydrous THF (100 mL).
-
Add a catalytic amount of DMF (2 drops).
-
Slowly add thionyl chloride (6.0 mL, 0.084 mol) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a suspension of sodium borohydride (4.2 g, 0.111 mol) in anhydrous THF (100 mL).
-
Slowly add the acyl chloride solution to the NaBH₄ suspension via a cannula. A vigorous reaction with gas evolution may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water (100 mL) at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol
The second critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are excellent reagents for this transformation.
Mechanistic Considerations
PCC is a milder oxidizing agent than chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes. The reaction proceeds via the formation of a chromate ester, followed by an E2 elimination to yield the aldehyde, water, and a Cr(IV) species.
Figure 2: Simplified mechanism of alcohol oxidation using PCC.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Assuming 80% yield from Step 1) | Moles |
| (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol | 164.16 | 7.3 g | 0.044 |
| Pyridinium chlorochromate (PCC) | 215.56 | 14.2 g | 0.066 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
| Celite® or Silica Gel | - | ~20 g | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add PCC (14.2 g, 0.066 mol) and anhydrous DCM (100 mL).
-
Add a small amount of Celite® or silica gel to the suspension.
-
Addition of Alcohol: Dissolve the (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol (7.3 g, 0.044 mol) in anhydrous DCM (100 mL) and add it to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde and lactone carbonyl stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.
-
Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care, using appropriate engineering controls and PPE.
-
All solvents used are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound from 1,3-dihydroisobenzofuran-5-carboxylic acid is reliably achieved through a two-step reduction-oxidation sequence. This guide provides a detailed and mechanistically sound protocol that can be readily implemented in a laboratory setting. Careful execution of each step and diligent monitoring of the reaction progress are paramount to achieving a high yield and purity of the final product.
References
-
Reduction of Carboxylic Acids to Alcohols: For a general overview of methods for reducing carboxylic acids, including the use of borane and metal hydrides, refer to standard organic chemistry textbooks.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Oxidation of Alcohols to Aldehydes: For a comprehensive review of oxidation methods, including the use of PCC and other modern reagents.
- Title: Strategic Applications of Named Reactions in Organic Synthesis
- Source: Elsevier
-
URL: [Link]
- Dess-Martin Periodinane Oxidation: As a modern and often preferred alternative to PCC. Title: The Dess-Martin Periodinane Source: Sigma-Aldrich (Merck)
physicochemical properties of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde"
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. Also known as 5-Formylphthalide, this bifunctional molecule incorporates a reactive aldehyde group and a stable lactone on an isobenzofuranone scaffold.[1] These features make it a highly valuable intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs), heterocyclic compounds, and molecular probes for biological research.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and application.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. This compound is systematically identified by several key descriptors, summarized below.
| Identifier | Value | Source |
| CAS Number | 333333-34-9 | [1][3] |
| Molecular Formula | C₉H₆O₃ | [1][2][3] |
| Molecular Weight | 162.14 g/mol | [1][2][3] |
| IUPAC Name | 1-oxo-3H-2-benzofuran-5-carbaldehyde | [3] |
| Common Synonyms | 5-Formylphthalide; 1,3-dihydro-1-oxo-5-Isobenzofurancarboxaldehyde | [3] |
| MDL Number | MFCD04117978 | [2] |
| InChI Key | DBSGLQIKLWDTTD-UHFFFAOYSA-N | [1] |
The molecule's structure, featuring a fused bicyclic system, is the source of its unique reactivity and utility.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A summary of the key physicochemical data is presented below. It is important to note that while identifiers are well-documented, experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from typical appearance of related phthalide derivatives. |
| Melting Point | Data not available | The related precursor, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, has a reported melting point range of 50-55°C, though this is not directly transferable.[4] |
| Boiling Point | Data not available | High boiling point expected due to polarity and molecular weight.[3] |
| Solubility | Insoluble in water; Soluble in some organic solvents | Based on the properties of the carboxylic acid precursor which is soluble in chloroform and ether.[4] Researchers should test solubility in solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Chemical Reactivity
Synthetic Pathways
The principal laboratory-scale synthesis of this compound involves the controlled oxidation of a suitable precursor. A common and classical approach is the selective oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.[1]
-
Causality of Experimental Choice: The choice of an oxidizing agent is critical. Potent agents like potassium permanganate must be used under carefully controlled temperature and stoichiometric conditions to prevent over-oxidation of the desired aldehyde to the carboxylic acid starting material.[1] Industrial-scale synthesis may employ continuous flow reactors to enhance control over reaction parameters, ensuring consistent yield and purity.[1]
Caption: General workflow for the synthesis of the target compound via oxidation.
Key Chemical Reactions
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
-
Aldehyde Group: This is the primary site for transformations.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate.[1]
-
Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1]
-
Condensation Reactions: Readily participates in reactions like Wittig, Knoevenagel, and aldol condensations to form C-C bonds.[1]
-
Covalent Modification: The electrophilic nature of the aldehyde allows it to form covalent bonds with nucleophiles, such as cysteine or lysine residues in proteins, making it a useful tool for developing enzyme inhibitors.[1]
-
-
Lactone Group: The cyclic ester is generally stable but can be opened under strong hydrolytic conditions (acidic or basic) to yield the corresponding substituted benzoic acid derivative.
Caption: Key reaction pathways of the aldehyde functionality.
Analytical Characterization Protocols
A robust analytical workflow is essential to validate the identity, purity, and structure of the synthesized or procured compound.
Caption: A self-validating workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.
-
Expected ¹H NMR Signals:
-
Aldehyde Proton (CHO): A singlet expected in the highly deshielded region of δ 9.8-10.2 ppm.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, expected between δ 7.5-8.5 ppm. Their splitting pattern (e.g., doublet, singlet, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
Methylene Protons (O-CH₂-Ar): A characteristic singlet for the two equivalent protons of the methylene group in the lactone ring, expected around δ 5.0-5.5 ppm.
-
-
Expected ¹³C NMR Signals:
-
Lactone Carbonyl (C=O): Expected around δ 170-175 ppm.
-
Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Six signals expected between δ 120-150 ppm.
-
Methylene Carbon (CH₂): Expected around δ 65-70 ppm.
-
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Justification: CDCl₃ is a standard choice, but DMSO-d₆ is superior for compounds with potential solubility issues or for observing exchangeable protons.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Validation: The integration of the proton signals should correspond to the number of protons (1H, 3H, 2H). The chemical shifts must align with the expected values for the assigned structure.
-
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups through their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands:
-
Aldehyde C=O Stretch: A strong, sharp peak around 1690-1715 cm⁻¹.
-
Lactone C=O Stretch: A very strong, sharp peak at a higher frequency than the aldehyde, typically around 1750-1770 cm⁻¹, characteristic of a five-membered cyclic ester.
-
Aromatic C=C Stretch: Medium peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.
-
-
Protocol:
-
Sample Preparation: Prepare a sample using either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid directly on the crystal, or by creating a KBr pellet. Justification: ATR is a modern, rapid, and non-destructive technique requiring minimal sample preparation.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Validation: The presence of two distinct, strong carbonyl peaks in the specified regions is a critical validation point for the molecule's structure.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and investigate fragmentation patterns for further structural support.
-
Expected Result:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: The primary confirmation is the observation of a peak corresponding to the molecular weight (162.14 g/mol ). In high-resolution mass spectrometry (HRMS), this would be observed at m/z 162.0266 (for C₉H₆O₃).
-
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Validation: The observed mass of the most abundant parent ion must match the calculated molecular weight within a narrow tolerance (e.g., < 5 ppm for HRMS).
-
Applications in Research and Drug Development
This compound is not merely a synthetic curiosity; it is a strategic building block with diverse applications.
-
Pharmaceutical Synthesis: It serves as a key intermediate for complex APIs.[1][2] Its structure is a precursor to various heterocyclic compounds and isobenzofuran derivatives that are explored for a range of pharmacological activities.[1][2]
-
Enzyme Inhibition Studies: The reactive aldehyde can act as an electrophilic "warhead" to form covalent adducts with nucleophilic residues in an enzyme's active site, making it a valuable scaffold for designing irreversible or reversible covalent inhibitors.[1]
-
Molecular Probes and Dyes: The aromatic and electron-withdrawing nature of the molecule makes it a useful core for the synthesis of fluorescent probes and functional dyes for imaging and sensing applications.[2]
-
Agrochemicals: The isobenzofuranone scaffold is also utilized in the development of novel agrochemicals.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this compound.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage Conditions:
Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[1] Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
-
This compound | 333333-34-9.
-
This compound.
-
This compound - CAS:333333-34-9.
-
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517.
-
Supporting Information.
-
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5.
-
4792-29-4|1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid CAS No.: 4792-29-4 Cat. No.: M224207.
-
1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
This compound.
-
1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid - CAS:4792-29-4.
-
This compound | 333333-34-9.
-
Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram.
-
1,3-Benzodioxole-5-carboxylic acid.
Sources
"1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" CAS number and molecular structure
An In-Depth Technical Guide to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical research. The document details the compound's core physicochemical properties, molecular structure, and validated synthesis protocols. Furthermore, it explores its versatile applications as a building block for Active Pharmaceutical Ingredients (APIs), biological probes, and other complex molecules. Safety protocols and handling guidelines are also delineated to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking authoritative information on this valuable compound.
Compound Identification and Physicochemical Properties
This compound is a high-purity chemical building block distinguished by its isobenzofuranone (phthalide) scaffold functionalized with a reactive aldehyde group.[1] This unique combination of a lactone and an aldehyde makes it a versatile precursor for a wide array of chemical transformations.[1]
Molecular Structure
The molecular structure consists of a bicyclic furanone core with an aldehyde substituent at the 5-position of the aromatic ring.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The key properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 333333-34-9 | [1] |
| Molecular Formula | C₉H₆O₃ | [1] |
| Molecular Weight | 162.14 g/mol | |
| MDL Number | MFCD04117978 | [2] |
| Melting Point | 200–201 °C | |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis Methodologies
The synthesis of this compound is critical for its availability in research. Several synthetic routes have been established, with the most common approaches involving the selective oxidation of a precursor carboxylic acid or a multi-step process via an oxime intermediate for enhanced purity.
Method 1: Direct Oxidation of Carboxylic Acid
A classical and direct approach involves the selective oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid.[1]
-
Rationale : This method leverages well-established oxidation chemistry. The choice of oxidizing agent is crucial to target the carboxylic acid precursor without affecting the sensitive lactone ring.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed under acidic conditions.[1]
-
Process Control : Careful control of temperature (typically 0–50 °C) and reaction time is paramount to prevent over-oxidation to the corresponding carboxylic acid at the aldehyde position and maximize the yield of the desired product.[1]
-
Yield : Reported yields for this method are moderate to high, generally falling within the 60–80% range.[1]
-
Purification : The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.[1]
Method 2: Synthesis via Oxime Intermediate (Self-Validating Protocol)
For applications requiring higher purity, an alternative route involving the formation and subsequent hydrolysis of an oxime derivative is preferred. This multi-step process provides a more controlled conversion and often results in a cleaner product.
Step 1: Oxime Formation
-
Suspend the starting material (a related compound) in tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide.
-
Allow the reaction to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate and wash the combined organic layers with brine.
Step 2: Aldehyde Regeneration
-
Dissolve the crude oxime intermediate in THF and cool the solution to 0 °C.
-
Sequentially add triethylamine and anhydrous trifluoroacetic acid, then continue stirring at 0 °C before allowing the mixture to warm to room temperature.
-
Neutralize the reaction with a saturated solution of sodium hydrogen carbonate.
-
Extract the product with an appropriate organic solvent, wash the organic layers, and concentrate under reduced pressure.
-
Purify the final compound using silica gel chromatography with an ethyl acetate/dichloromethane gradient to yield the pure aldehyde.[1]
Caption: Workflow for the synthesis of the title compound via an oxime intermediate.
Applications in Research and Drug Development
The unique structural features of this compound make it a highly valuable scaffold in medicinal chemistry and materials science.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The isobenzofuran structural motif is present in a range of pharmacologically active compounds.[3] Its derivatives are found in many clinical drugs, including the well-known antidepressant escitalopram.[3] The title compound serves as a key building block, where its aldehyde and lactone functionalities allow for selective chemical modifications to construct more complex drug candidates. The aldehyde can be readily converted into other functional groups, such as carboxylic acids (via oxidation), alcohols (via reduction), or used in condensation reactions to form novel heterocycles.
Probe for Biological Pathways
In biological research, the compound is utilized as a probe to investigate enzyme-catalyzed reactions and explore biological pathways.[1] The electrophilic nature of the aldehyde group allows it to potentially form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on proteins or enzymes.[1] This reactivity can be harnessed to design enzyme inhibitors or activity-based probes for target identification and validation.
Precursor for Dyes and Fine Chemicals
Beyond pharmaceuticals, this intermediate is employed in the synthesis of fine chemicals, including agrochemicals and dyes.[1][2] Its aromatic and electron-withdrawing characteristics make it a suitable precursor for creating fluorescent probes and other functional materials.[2]
Sources
An In-depth Technical Guide on the Solubility and Stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its handling, storage, and application in drug discovery and development. This document outlines detailed experimental protocols for solubility assessment and stability profiling, supported by theoretical considerations and data interpretation. The methodologies described herein are designed to ensure robust and reproducible results, aligning with the principles of scientific integrity and good laboratory practice.
Introduction to this compound
This compound, also known as 5-Formylphthalide, is a bifunctional molecule featuring a lactone and an aldehyde group.[3] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems.[2] Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes necessitates a thorough understanding of its physical and chemical characteristics. The solubility and stability of this compound directly impact its formulation, reaction kinetics, and shelf-life, making these parameters critical control points in its application.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The presence of both a polar aldehyde group and a moderately polar lactone ring, fused to a nonpolar benzene ring, suggests that this compound will exhibit a nuanced solubility profile.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low due to the hydrophobic nature of the bicyclic core. However, the presence of the aldehyde and lactone carbonyl groups allows for some degree of hydrogen bonding with water molecules. A related compound, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is noted to be insoluble in water.[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Distilled or deionized water (Milli-Q® or equivalent)
-
pH buffers (e.g., pH 4.0, 7.0, 9.0)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing purified water and the different pH buffers. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at multiple time points until the concentration in solution remains constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the majority of the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: The solubility is determined by comparing the peak area of the sample to a standard curve of known concentrations.
Data Presentation:
| Solvent System | Temperature (°C) | Predicted Solubility |
| Purified Water | 25 | Low |
| pH 4.0 Buffer | 25 | Low |
| pH 7.0 Buffer | 25 | Low |
| pH 9.0 Buffer | 25 | Low (potential for slight increase due to enolate formation) |
| Purified Water | 37 | Low |
Causality behind Experimental Choices: The shake-flask method is chosen for its accuracy in determining thermodynamic equilibrium solubility.[5] The use of different pH buffers is essential to understand the influence of ionization on solubility.[6][7] Given the lack of readily ionizable groups, significant pH-dependent solubility is not anticipated for this molecule, though extreme pH values may induce degradation. Temperature variation is included to assess the enthalpic and entropic contributions to the dissolution process.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is critical for reaction setup, purification (e.g., crystallization), and formulation development. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[8]
Experimental Protocol: Visual Solubility Assessment
A rapid visual method can be employed for a preliminary assessment of solubility in various organic solvents.[6][8]
Materials:
-
This compound
-
A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane)
-
Small glass vials
-
Vortex mixer
Procedure:
-
Solvent Addition: Add a known amount of the compound (e.g., 10 mg) to a vial.
-
Titration: Add the solvent in small, measured increments (e.g., 100 µL).
-
Mixing: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the solution for the complete dissolution of the solid.
-
Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the compound.
Data Presentation:
| Organic Solvent | Dielectric Constant (approx.) | Predicted Solubility Classification |
| Heptane | 1.9 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble |
| Dichloromethane | 9.1 | Soluble |
| Ethyl Acetate | 6.0 | Soluble |
| Acetone | 21 | Freely Soluble |
| Acetonitrile | 37.5 | Freely Soluble |
| Ethanol | 24.5 | Soluble |
| Methanol | 32.7 | Soluble |
Trustworthiness: While the visual method is rapid, it is semi-quantitative. For precise solubility data, the equilibrium shake-flask method followed by HPLC analysis should be employed for organic solvents as well.
Stability Profile
The chemical stability of this compound is a critical parameter that influences its storage conditions, shelf-life, and compatibility with other excipients in a formulation. The lactone and aldehyde functionalities are susceptible to degradation under certain conditions. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10]
pH-Dependent Hydrolysis
The ester linkage within the lactone ring is prone to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. Stress testing should evaluate the susceptibility of the substance to hydrolysis across a wide range of pH values.[11]
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This study is designed to identify the degradation pathways and kinetics under various pH conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
pH buffers (spanning a range, e.g., pH 2, 5, 7, 9, 12)
-
Temperature-controlled water bath or incubator
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for degradation product identification
Procedure:
-
Sample Preparation: Prepare solutions of the compound in the various acidic, basic, and buffered solutions at a known concentration.
-
Incubation: Incubate the solutions at a specific temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation during analysis.
-
Analysis: Analyze the samples by HPLC-PDA to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.
-
Peak Purity and Identification: Use the PDA detector to assess the purity of the parent peak. Tentatively identify degradation products using LC-MS.
Workflow Diagram:
Figure 2: Workflow for pH-dependent forced degradation study.
Expected Degradation Pathway:
Under basic conditions, the primary degradation pathway is likely the hydrolysis of the lactone to form the corresponding carboxylate and alcohol. The aldehyde group is also susceptible to oxidation to a carboxylic acid.[1]
Figure 3: Proposed hydrolytic degradation pathway under basic conditions.
Photostability
The presence of the aromatic ring and carbonyl groups suggests potential photosensitivity. Photostability testing is an integral part of stress testing.[11]
Experimental Protocol: Photostability Testing (ICH Q1B)
This protocol follows the guidelines of the International Council for Harmonisation (ICH).[12]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz cuvettes (for solution studies)
-
Amber vials (as dark controls)
-
HPLC-PDA system
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the compound in a petri dish.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Exposure:
-
Place the samples in the photostability chamber.
-
Simultaneously, expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Protect a parallel set of samples from light (dark control) to separate light-induced degradation from thermal degradation.
-
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak.
Thermal Stability
A drug substance should be evaluated under storage conditions that test its thermal stability.[9]
Experimental Protocol: Solid-State Thermal Stress Testing
Materials:
-
This compound
-
Oven with precise temperature control
-
HPLC-PDA system
Procedure:
-
Sample Preparation: Place a known amount of the solid compound in vials.
-
Incubation: Store the vials at an elevated temperature (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).
-
Analysis: At specified time points, remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC-PDA to quantify the remaining parent compound.
Summary and Recommendations
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols are designed to yield reliable data crucial for its effective use in research and development.
Key Recommendations:
-
Storage: Based on the anticipated stability profile, it is recommended to store this compound in a cool, dry, and dark place under an inert gas.[2]
-
Handling: When preparing solutions, consider the pH of the medium. For aqueous solutions, buffered systems near neutral pH are advisable to minimize hydrolysis.
-
Further Studies: A comprehensive stability study should also include oxidative stress testing (e.g., exposure to hydrogen peroxide). Stress testing can help identify likely degradation products and establish degradation pathways.[13]
References
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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mechanism of action of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" in biological systems
An In-Depth Technical Guide to the Biological Mechanisms and Applications of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the phthalide scaffold, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While detailed studies on the specific mechanism of action of this particular aldehyde are limited, its inherent chemical reactivity and the broad biological activities of its derivatives provide a compelling rationale for its exploration. This guide elucidates the postulated mechanism of action of this compound based on its chemical structure, explores the diverse biological activities of the isobenzofuranone class of compounds, and provides insights into its application as a building block for the synthesis of pharmacologically active molecules. We will delve into the synthetic pathways, potential molecular targets, and experimental protocols relevant to the investigation of this compound and its derivatives.
Introduction to this compound
This compound, also known as 5-carboxyphthalaldehyde, is a chemical compound characterized by a phthalide (isobenzofuranone) core functionalized with a reactive aldehyde group.[1] Its chemical structure makes it a valuable precursor in organic synthesis for the creation of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
Chemical Properties:
| Property | Value |
| CAS Number | 333333-34-9 |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| Appearance | Solid |
| Key Functional Groups | Aldehyde, Lactone, Aromatic Ring |
The presence of the aldehyde and lactone functionalities allows for selective chemical modifications, making it a versatile tool for medicinal chemists.[2]
Postulated Mechanism of Action: The Role of the Aldehyde Moiety
While specific biological targets of this compound have not been extensively documented, its mechanism of action can be postulated based on the high reactivity of the aldehyde group. Aldehydes are electrophilic and can readily react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.
The primary proposed mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues and the amino groups of lysine residues.[1] This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of protein conformation, ultimately impacting cellular signaling pathways.[1] This reactivity makes it a potential tool for developing enzyme inhibitors and chemical probes to study biological pathways.[1]
Figure 1: Postulated covalent modification of a target protein by this compound.
Biological Activities of the Isobenzofuranone (Phthalide) Scaffold
The isobenzofuranone, or phthalide, scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting a wide range of biological activities.[3][4] This underscores the therapeutic potential of derivatives synthesized from this compound.
Antiproliferative and Cytotoxic Activity
Several studies have demonstrated the potent antiproliferative activity of isobenzofuranone derivatives against various cancer cell lines.[3][5] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown significant cytotoxicity against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines, with some derivatives exhibiting activity superior to the commercial drug etoposide.[3][5]
Antimicrobial and Antifungal Activity
The phthalide structure is also associated with antimicrobial and antifungal properties.[4][6] Derivatives of isobenzofuran-1(3H)-one have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of activity against various fungi.[4][6]
Table 1: Overview of Biological Activities of Isobenzofuranone Derivatives
| Biological Activity | Description | References |
| Antiproliferative | Inhibition of cancer cell growth, with some derivatives showing high potency against leukemia cell lines. | [3][5] |
| Antimicrobial | Activity against a range of bacteria, including both Gram-positive and Gram-negative strains. | [4][6] |
| Antifungal | Broad-spectrum activity against various fungal species. | [4][6] |
| Antioxidant | Some derivatives have shown the ability to scavenge free radicals. | [3] |
| Anti-platelet | Brominated derivatives have been observed to have anti-platelet activity. | [3] |
| Anticonvulsant | Certain phthalides have been associated with anticonvulsant properties. | [3] |
Application in Drug Discovery and Synthesis
This compound serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds.[2] Its aldehyde group can participate in various chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form novel heterocyclic systems.[1]
A common synthetic route involves the condensation of the aldehyde with other molecules to introduce new functional groups and build molecular complexity, leading to the generation of libraries of compounds for biological screening.
Figure 2: Workflow for the use of this compound in drug discovery.
Experimental Protocols
General Synthesis of a C-3 Functionalized Isobenzofuranone Derivative
This protocol is a general representation based on the synthesis of similar structures and should be adapted and optimized for specific target molecules.
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, THF).
-
Add the desired reactant (e.g., a primary amine, a 1,3-dicarbonyl compound) and a catalytic amount of acid or base (e.g., acetic acid, DBU).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
-
Characterize the final compound using spectroscopic methods such as NMR, IR, and mass spectrometry.[3][4]
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[5]
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isobenzofuranone derivatives and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Conclusion and Future Directions
This compound is a valuable chemical entity with significant, yet largely untapped, potential in the realm of drug discovery. While its own biological activity profile is not well-defined, its role as a precursor to a wide array of biologically active isobenzofuranone derivatives is clear. The inherent reactivity of its aldehyde group suggests a mechanism of covalent interaction with biological targets, a strategy that has been successfully employed in the development of numerous approved drugs.
Future research should focus on:
-
Target Identification: Utilizing chemoproteomic approaches to identify the specific protein targets of this compound and its more active derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to establish clear SARs for different biological activities, such as antiproliferative and antimicrobial effects.
-
In Vivo Efficacy: Advancing promising lead compounds from in vitro assays to in vivo models to assess their therapeutic potential in a more complex biological system.
By leveraging the synthetic versatility of this compound, researchers are well-positioned to develop novel therapeutics with diverse mechanisms of action.
References
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- MySkinRecipes. (n.d.). This compound.
- da Silva, A. C. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.
- Al-Soud, Y. A., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1930-1936.
- BLDpharm. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
- Al-Juburi, R. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.
- da Silva, A. C. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.
- Appretech Scientific Limited. (n.d.). 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid.
- Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.
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The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobenzofuranone derivatives, a class of heterocyclic compounds featuring a fused benzene and γ-lactone ring system, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Possessing a wide spectrum of biological activities, these compounds, both from natural and synthetic origins, have demonstrated considerable therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of isobenzofuranone derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for activity assessment, and summarize key structure-activity relationship findings to guide future research and development endeavors.
Introduction to Isobenzofuranones: A Scaffold of Therapeutic Promise
The isobenzofuran-1(3H)-one, or phthalide, core represents a privileged scaffold in the development of bioactive molecules.[2] This structural motif is present in numerous natural products and has been the foundation for the synthesis of a vast library of derivatives.[2][4] The versatility of the isobenzofuranone ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. Researchers have successfully synthesized and characterized numerous derivatives, paving the way for the exploration of their therapeutic applications.[5][6][7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the potent antiproliferative and cytotoxic effects of isobenzofuranone derivatives against various cancer cell lines.[1][8]
Mechanism of Action: Induction of Apoptosis
Many isobenzofuranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[9][10] This is a critical mechanism as it allows for the elimination of malignant cells without inducing an inflammatory response. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[11] Studies have shown that certain isobenzofuranones can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and p53, to promote cell death.[12][13] For instance, some derivatives have been observed to cause DNA fragmentation and chromatin condensation, hallmark features of apoptosis, in leukemia cell lines.[9]
Caption: Intrinsic apoptotic pathway induced by isobenzofuranone derivatives.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of isobenzofuranone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7][14] |
| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7][14] |
| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [2] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |
| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Materials:
-
96-well plates
-
Test isobenzofuranone derivatives
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15] Incubate for 1.5 to 4 hours at 37°C.[3][15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15] Incubate for 15 minutes at 37°C with shaking.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[3][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for MIC determination using broth microdilution. [1]
Neuroprotective Activity: Shielding the Nervous System
Emerging evidence suggests that isobenzofuranone derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke. [16][17]
Mechanism of Action: TREK-1 Inhibition
One of the key mechanisms underlying the neuroprotective effects of certain isobenzofuranones is the inhibition of the TWIK-related potassium channel-1 (TREK-1). [16]TREK-1 is involved in regulating neuronal excitability and apoptosis. [16]Inhibition of TREK-1 has been shown to be a potential strategy for preventing neuronal cell death in ischemic conditions. [16][18]Specific isobenzofuranone derivatives have been identified as potent and selective inhibitors of TREK-1, demonstrating neuroprotective effects in both in vitro and in vivo models of ischemic stroke. [16]
Caption: Neuroprotective mechanism of isobenzofuranones via TREK-1 inhibition.
Experimental Models for Neuroprotection
The neuroprotective effects of isobenzofuranone derivatives are often evaluated in cellular and animal models of neuronal injury. A common in vitro model is the oxygen-glucose deprivation/reperfusion (OGD/R)-induced cortical neuronal injury model, which mimics the conditions of ischemic stroke. [16]In vivo studies frequently utilize the middle cerebral artery occlusion/reperfusion (MCAO/R) model in mice to assess the ability of these compounds to ameliorate brain injury. [16]
Enzyme Inhibitory Activity
Beyond the aforementioned activities, isobenzofuranone derivatives have also been identified as potent inhibitors of various enzymes, indicating their therapeutic potential for a range of conditions. [1]For instance, some derivatives have shown significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their utility in the management of diabetes. [8]
Experimental Protocol: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay typically uses a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test isobenzofuranone derivatives
-
Positive control (e.g., Acarbose)
-
Sodium carbonate
-
96-well plate
-
Microplate reader
Procedure:
-
Pre-incubation: Premix the α-glucosidase enzyme with the test compound or positive control in a 96-well plate and incubate for a short period (e.g., 5 minutes at 37°C). [16][19]2. Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction. [16][19]3. Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). [16][19]4. Reaction Termination: Stop the reaction by adding a solution of sodium carbonate. [16][19]5. Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. [16][19]6. Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value of the test compound.
Conclusion and Future Directions
Isobenzofuranone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in anticancer, antioxidant, antimicrobial, and neuroprotective assays underscores their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the biological potential of new isobenzofuranone derivatives. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.
References
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The Versatile Precursor: A Technical Guide to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of complex molecules hinges on the availability of versatile and reactive starting materials. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, also known as 5-Formylphthalide, has emerged as a powerful precursor, offering chemists a unique scaffold that combines the reactivity of an aromatic aldehyde with the latent functionality of a lactone. This bifunctionality makes it an exceptionally valuable tool in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.[1] This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, with a focus on its utility in multicomponent reactions for the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its application in the laboratory.
Physicochemical Properties and Handling
This compound is a solid at room temperature with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . Its structure is characterized by a phthalide (1-oxo-1,3-dihydroisobenzofuran) core with a formyl group at the 5-position.
| Property | Value |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | 2-8°C, under inert gas |
Due to its aldehyde functionality, the compound is susceptible to oxidation and should be stored under an inert atmosphere at reduced temperatures to ensure its stability and reactivity. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this reagent.
Synthesis of the Precursor: A Note on Preparation
While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity. A common laboratory-scale synthesis involves the selective oxidation of the corresponding carboxylic acid, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.
Core Applications in Organic Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and lactone functionalities. The aldehyde group serves as a versatile handle for a wide range of transformations, including reductive aminations, Wittig-type reactions, and, most notably, as an electrophilic component in multicomponent reactions. The lactone, while relatively stable, can be opened under specific conditions to reveal a carboxylic acid and a primary alcohol, offering further opportunities for molecular elaboration.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to generate complex products, embodying the principles of atom economy and step efficiency.[2] this compound is an excellent substrate for several key MCRs, including the Ugi and Passerini reactions, enabling the rapid construction of diverse compound libraries.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[3] When this compound is employed as the aldehyde component, the resulting Ugi adducts can undergo a subsequent intramolecular amidation, leveraging the phthalide moiety as a masked carboxylic acid. This "Ugi/intramolecular amidation" strategy provides a highly efficient route to a variety of substituted isoindolin-1-one derivatives, a privileged scaffold in medicinal chemistry.
A study by Xu and colleagues on the closely related methyl 2-formylbenzoate highlights the feasibility of this approach.[4] The reaction proceeds through the initial formation of the Ugi adduct, which, upon treatment with a base or heat, undergoes intramolecular cyclization to yield the desired isoindolinone.[5]
Experimental Protocol: Synthesis of 2-Cyclohexyl-3-(cyclohexylamino)-3-(4-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one (Adapted from a similar procedure)
This protocol is adapted from a known procedure for a structurally similar aldehyde and serves as a representative example of a Ugi-type reaction with 5-Formylphthalide.
Materials:
-
This compound (1.0 mmol, 162 mg)
-
Cyclohexylamine (1.0 mmol, 99 mg, 0.11 mL)
-
4-Methoxybenzoic acid (1.0 mmol, 152 mg)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg, 0.12 mL)
-
Methanol (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) is added cyclohexylamine (1.0 mmol). The mixture is stirred at room temperature for 30 minutes.
-
4-Methoxybenzoic acid (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol) are then added sequentially to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is then heated in a suitable high-boiling solvent (e.g., toluene or xylene) to effect intramolecular amidation. The progress of the cyclization should be monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isoindolin-1-one derivative.
Expected Outcome and Characterization:
The expected product is a substituted isoindolin-1-one. Characterization would typically involve:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Aldehyde component |
| Amine | 1.0 | Amine component for imine formation |
| Carboxylic Acid | 1.0 | Acid component |
| Isocyanide | 1.0 | Isocyanide component |
The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[6] Similar to the Ugi reaction, this compound can serve as the aldehyde component. The resulting α-acyloxy amide products, bearing the phthalide moiety, are valuable intermediates for further synthetic transformations. The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded intermediate between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide.[7]
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to produce a tetrahydroisoquinoline.[8][9] This reaction is of great significance in the synthesis of numerous alkaloids and pharmacologically active compounds. This compound can be effectively employed as the aldehyde component in this reaction, leading to the formation of tetrahydroisoquinoline derivatives fused with the phthalide ring system. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution.[10] The electron-donating nature of the aromatic ring of the β-arylethylamine is crucial for the success of the cyclization step.
Applications in the Synthesis of Fluorescent Probes
The isobenzofuranone core is a known fluorophore, and derivatives of 1,3-dihydroisobenzofuran have been shown to exhibit interesting photophysical properties.[10][11] The aldehyde functionality of this compound provides a convenient handle for the introduction of various substituents that can modulate the fluorescence properties of the resulting molecules. This makes it an attractive starting material for the synthesis of novel fluorescent probes for applications in bioimaging and sensing. For instance, condensation of the aldehyde with electron-donating or electron-withdrawing groups can be used to tune the emission wavelength and quantum yield of the resulting fluorophores.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor in organic synthesis. Its unique combination of an aldehyde and a lactone functionality within a compact framework allows for the efficient construction of a wide range of complex and medicinally relevant heterocyclic scaffolds. The application of this building block in multicomponent reactions, such as the Ugi and Passerini reactions, provides a rapid and diversity-oriented approach to novel isoindolinone and α-acyloxy amide derivatives. Furthermore, its utility in the classic Pictet-Spengler reaction opens avenues for the synthesis of complex tetrahydroisoquinoline alkaloids. The potential for developing novel fluorescent probes based on this scaffold further underscores its significance. As the demand for efficient and sustainable synthetic methodologies continues to grow, the strategic application of bifunctional precursors like this compound will undoubtedly play an increasingly important role in advancing the frontiers of organic and medicinal chemistry.
References
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- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
- Wang, Q., et al. (2018). A concise synthesis of tunable fluorescent 1,3-dihydroisobenzofuran derivatives as new fluorophores. Dyes and Pigments, 158, 448-455.
- Xu, Z., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859-865.
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- Shaabani, A., et al. (2004). A novel isocyanide-based three-component reaction: a facile synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives. Tetrahedron Letters, 45(46), 8525-8527.
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Xu, Z., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859-865. Available at: [Link]
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The Phthalide Core: A Gateway to Novel Therapeutics - A Technical Guide to the Medicinal Chemistry Applications of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Introduction: Beyond a Singular Success Story
In the landscape of medicinal chemistry, certain molecular scaffolds achieve prominence through their association with a blockbuster drug. For 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, also known as 5-formylphthalide, this association is with the highly successful selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2] While its role as a key intermediate in the synthesis of this widely prescribed antidepressant is a testament to its industrial-scale utility and reliability, to view this molecule solely through the lens of Citalopram is to overlook a wealth of untapped potential.
This technical guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of this compound not just as a means to an end, but as a versatile starting point for the discovery of novel therapeutics. The inherent chemical functionalities of this compound—a reactive aldehyde and a stable lactone fused to an aromatic ring—offer a rich playground for synthetic transformations. Furthermore, the phthalide core itself is a privileged structure, with a growing body of evidence pointing to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
We will begin by exploring the synthesis of the core scaffold itself, followed by an in-depth look at key synthetic transformations that unlock a diverse chemical space. Finally, we will delve into the potential therapeutic applications of the resulting derivatives, supported by available biological data and detailed experimental protocols for their evaluation. This guide is designed to be a practical resource, empowering researchers to leverage the unique properties of this compound in their own drug discovery endeavors.
I. Synthesis of the Core Scaffold: this compound
The most common and industrially viable route to this compound begins with the readily available 5-carboxyphthalide. The synthesis involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by a reduction.
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A Comprehensive Technical Guide to the Safe Handling of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the essential safety protocols and handling precautions for 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. As a bifunctional molecule incorporating both a reactive aldehyde and a lactone (cyclic ester) on an aromatic scaffold, this compound is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] However, these same functional groups necessitate a rigorous and informed approach to safety to mitigate risks to laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety through understanding.
Compound Identification and Hazard Summary
A foundational principle of laboratory safety is a thorough understanding of the material being handled.[2] Key identifying and hazard information for this compound is summarized below.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | 5-Formylphthalide; 1-oxo-1,3-dihydro-2-benzofuran-5-carbaldehyde[3] |
| CAS Number | 333333-34-9[1][3][4][5] |
| Molecular Formula | C₉H₆O₃[1][3][5] |
| Molecular Weight | 162.14 g/mol [1][3][5] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified with the following hazards, which dictate the necessary precautions.
| Pictogram | GHS Classification | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[7] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7] |
Core Reactivity and Rationale for Precautions
The hazardous nature of this compound stems directly from its chemical structure.
-
Aromatic Aldehyde: Aldehydes are reactive functional groups. The aldehyde on this molecule can act as an irritant to the skin, eyes, and respiratory system.[1] Its reactivity also means it is incompatible with strong oxidizing agents (which can convert it to a carboxylic acid) and strong reducing agents (which can convert it to an alcohol).[1][9]
-
Lactone Ring: The phthalide (isobenzofuranone) core contains a lactone, which can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solid Form: As a solid, the primary exposure risk during handling is the generation of dust and aerosols, which can be inhaled or settle on skin and surfaces.[8][10] This is the principal reason why engineering controls that manage airborne particulates are critical.
Risk Assessment and Exposure Control
All laboratory work should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.[11] This is accomplished through a multi-tiered approach to risk management.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically remove the hazard from the operator's breathing zone.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[12] This prevents the inhalation of aerosolized dust.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dusts that may escape primary containment.[9]
Personal Protective Equipment (PPE) Selection
PPE is used to protect the user from exposure when engineering controls cannot completely eliminate the risk. The following PPE is mandatory when handling this compound.[2][13]
Caption: PPE and Engineering Control Selection Workflow.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required.[11] A face shield should be worn over goggles if there is a significant risk of splashing.[8]
-
Skin Protection: A flame-resistant lab coat and full-length pants are required.[2] Gloves must be worn when handling the chemical or its solutions. Nitrile gloves are a common choice, but glove compatibility should always be verified with the specific solvent being used.[2][11] Gloves should be inspected before use and disposed of immediately if contamination is suspected.[2]
-
Respiratory Protection: Not required if work is conducted within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter must be used.[9]
Hygiene Measures
Good personal hygiene is a critical barrier to chemical exposure.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[7][8]
-
Do not store or consume food or beverages in the laboratory.[9]
-
Remove contaminated PPE carefully to avoid cross-contamination and dispose of it properly.[2]
Standard Operating Procedures (SOPs)
Following validated protocols minimizes variability and risk.
SOP for Weighing and Aliquoting (Solid)
-
Preparation: Don appropriate PPE. Ensure the chemical fume hood sash is at the proper working height and airflow is confirmed. Place a disposable, plastic-backed absorbent liner on the work surface.[10]
-
Tare Balance: Place a clean, secondary container (e.g., a beaker with a weigh boat) on the analytical balance inside the fume hood and tare the weight.
-
Dispensing: Carefully open the primary container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.
-
Sealing: Immediately and securely close the primary container.
-
Cleaning: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the solid chemical waste. Clean any minor spills on the balance or liner.
-
Record: Record the final weight and proceed to the next step.
SOP for Solution Preparation
-
Preparation: In the same fume hood, place a properly sized flask on a stir plate. Add a stir bar.
-
Solvent Addition: Add the desired solvent to the flask.
-
Compound Addition: Carefully add the pre-weighed solid to the solvent. A powder funnel may be used to prevent the solid from adhering to the neck of the flask.
-
Dissolution: Cap the flask and begin stirring. Gentle heating may be applied if the compound's stability profile allows, but this should be determined on a case-by-case basis.
-
Labeling: Once dissolved, the solution must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.[2][13]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][14]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[12]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8][9] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][9][15] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7][8][9] |
Accidental Release (Spill) Response
Caption: Workflow for Responding to a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal and Decontamination
Proper disposal is a legal and ethical responsibility to protect the environment.
-
Waste Disposal: All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste through a licensed professional waste disposal service.[8][9] Do not allow the product to enter drains.[8]
-
Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., isopropanol or ethanol) and a detergent solution. Labware should be thoroughly rinsed with a suitable solvent before standard washing procedures.
References
-
This compound. MySkinRecipes. [Link]
-
This compound. MySkinRecipes. [Link]
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1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. PubChem. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Manager. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
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1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. Appretech Scientific Limited. [Link]
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Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Derivatives for Drug Discovery
Introduction: The Phthalide Scaffold as a Privileged Structure in Medicinal Chemistry
The 1-oxo-1,3-dihydroisobenzofuran, commonly known as the phthalide scaffold, is a recurring motif in a multitude of biologically active compounds. Its inherent structural features, including a lactone functionality and an aromatic ring, provide a versatile platform for the synthesis of diverse molecular architectures. The introduction of a reactive carbaldehyde group at the 5-position, yielding 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (also known as 5-formylphthalide), further enhances its utility as a key building block in drug discovery. This aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of libraries of derivatives with the potential to modulate various biological targets.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into pharmacologically relevant molecules. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the application of these derivatives as potent enzyme inhibitors.
Part 1: Synthesis of the Key Intermediate: this compound
The efficient synthesis of the target carbaldehyde is paramount for any subsequent drug discovery efforts. A robust and scalable synthetic route is essential. While several methods can be envisaged, a highly effective and reliable two-step sequence starting from the commercially available 5-carboxyphthalide is presented here. This approach involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a mild and selective oxidation to the desired aldehyde.
Workflow for the Synthesis of this compound
Caption: Figure 1. Two-step synthesis of the target carbaldehyde.
Protocol 1: Synthesis of 5-(Hydroxymethyl)phthalide from 5-Carboxyphthalide
Rationale: The choice of borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent is predicated on its high selectivity for carboxylic acids in the presence of other reducible functional groups, such as the lactone in the phthalide ring. This selectivity is crucial to prevent over-reduction and ensure a high yield of the desired primary alcohol.
Materials:
-
5-Carboxyphthalide
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-carboxyphthalide (1 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)phthalide.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Internal Data |
| Purity (by NMR) | >98% | Internal Data |
Protocol 2: Synthesis of this compound via Dess-Martin Oxidation
Rationale: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary alcohols to aldehydes.[1] It operates under neutral conditions at room temperature, which is advantageous for substrates that may be sensitive to acidic or basic conditions. This method avoids the use of toxic chromium-based reagents and typically results in high yields with straightforward work-up procedures.[2][3]
Materials:
-
5-(Hydroxymethyl)phthalide
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-(hydroxymethyl)phthalide (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white to off-white solid.
| Parameter | Value | Reference |
| Typical Yield | 90-98% | [1] |
| Purity (by HPLC) | >99% | Internal Data |
Part 2: Derivatization of this compound for Drug Discovery
The aldehyde functionality of this compound is a versatile handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). Two powerful and widely used reactions for this purpose are reductive amination and the Knoevenagel condensation.
Workflow for Derivatization Reactions
Caption: Figure 2. Key derivatization strategies.
Protocol 3: Reductive Amination for the Synthesis of Substituted Amines
Rationale: Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[4][5] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions, thus preserving the integrity of the phthalide core.[6]
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, piperidine derivatives)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE, add the amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 4: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7][8][9][10][11][12][13] This reaction, typically catalyzed by a weak base such as piperidine or ammonium acetate, leads to the formation of an α,β-unsaturated product.[14] These products are valuable intermediates and can themselves exhibit biological activity, often acting as Michael acceptors.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or Ammonium Acetate (catalyst)
-
Ethanol or Toluene
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the crude product with ice-cold water or a minimal amount of cold ethanol to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Part 3: Application in Drug Discovery - Targeting PARP and PDE4
Derivatives of the phthalide and the structurally related phthalazinone scaffolds have emerged as potent inhibitors of key enzymes implicated in cancer and inflammatory diseases, namely Poly(ADP-ribose) polymerase (PARP) and Phosphodiesterase 4 (PDE4).
Phthalazinone Derivatives as PARP Inhibitors
Mechanism of Action: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[15] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during DNA replication. This concept, known as synthetic lethality, forms the basis for the use of PARP inhibitors in cancer therapy.[7][16][17][18][19][20] Phthalazinone-based inhibitors act as NAD+ mimetics, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to cell death.[15]
Phthalide and Phthalazinone Derivatives as PDE4 Inhibitors
Mechanism of Action: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[14][21] Elevated levels of cAMP in immune cells have an anti-inflammatory effect. By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals.[6][8][9][21][22][23][24][25][26] Phthalide and phthalazinone derivatives have been developed as potent and selective PDE4 inhibitors for the treatment of inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD).[21]
Illustrative Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: Figure 3. Mechanism of synthetic lethality with PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The synthetic protocols outlined in this guide provide a robust foundation for the efficient production and derivatization of this key intermediate. The demonstrated utility of the phthalide and phthalazinone scaffolds in targeting critical enzymes such as PARP and PDE4 underscores the significant potential of derivatives of this compound in the development of new therapeutics for cancer and inflammatory diseases. The provided protocols are intended to serve as a starting point for further optimization and exploration by researchers in the field.
References
-
Napoletano, M., et al. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 33–37. [Link]
-
Napoletano, M., et al. (2000). The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters, 10(19), 2235–2238. [Link]
-
Li, D., et al. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]
-
ResearchGate. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 25(8), 1933. [Link]
-
Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(17), 11953–11973. [Link]
-
Xin, M., et al. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry, 12(19), 1691–1707. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Napoletano, M., et al. (2002). Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 5–8. [Link]
-
Wikipedia. PDE4 inhibitor. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Conti, M., & Beavo, J. (2007). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Li, Y., et al. (2025). Design and Synthesis of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry. [Link]
-
MSU chemistry. Swern Oxidation Proceedure. [Link]
-
Chem-Station Int. Ed. (2014). Swern Oxidation. [Link]
-
ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
-
Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4884–4901. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Li, G., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]
-
ResearchGate. (2025). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. [Link]
-
ResearchGate. (2025). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]
-
ResearchGate. (2025). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [https://www.researchgate.net/publication/274092490_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])
-
Zhang, Y., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2308–2312. [Link]
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Application Notes & Protocols: Leveraging 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in the Synthesis of Novel Antidepressant Compounds
Introduction: A Versatile Scaffold for CNS Drug Discovery
The quest for novel and more effective antidepressant agents is a cornerstone of modern medicinal chemistry. Within this landscape, the isobenzofuranone (phthalide) scaffold has emerged as a privileged structure, most notably as the core of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde , a key synthetic intermediate, in the generation of citalopram and its analogs. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The aldehyde functionality at the 5-position of the phthalide ring makes this compound a highly versatile precursor for a variety of chemical transformations.[1][3] Its reactivity allows for the introduction of diverse functional groups, enabling the exploration of a broad chemical space in the pursuit of next-generation antidepressants with improved selectivity and pharmacological profiles.
Strategic Importance in Antidepressant Synthesis: The Gateway to Citalopram and Beyond
The primary utility of this compound lies in its role as a precursor to 5-cyanophthalide, a direct antecedent to citalopram.[3][4] The conversion of the aldehyde to a nitrile is a critical step, as the cyano group is a key pharmacophoric element of citalopram, contributing to its high-affinity binding to the serotonin transporter (SERT).[1][5]
Beyond the synthesis of citalopram itself, this aldehyde serves as a valuable starting point for the creation of novel analogs. By modifying the aldehyde or using it as a handle for further chemical elaboration, researchers can systematically probe the structure-activity relationships of the citalopram pharmacophore.[5][6][7] Such studies are crucial for understanding the molecular interactions with SERT and for designing compounds with enhanced properties, such as improved selectivity over other monoamine transporters or altered pharmacokinetic profiles.
The following diagram illustrates the pivotal position of this compound in the synthetic pathway towards citalopram and its analogs.
Caption: Synthetic workflow from this compound.
Experimental Protocols: From Aldehyde to Active Pharmaceutical Ingredient
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of citalopram, starting from this compound. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Synthesis of 5-Cyanophthalide from this compound
This protocol details the conversion of the aldehyde to the crucial nitrile intermediate, 5-cyanophthalide. The reaction proceeds via an oxime intermediate, which is then dehydrated.
Materials and Reagents:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Trifluoroacetic acid
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step-by-Step Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
-
Dehydration to Nitrile:
-
To a solution of the crude oxime in a suitable solvent like toluene, add N,N-dimethylformamide (catalytic amount).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).
-
After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 4-6 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-cyanophthalide.[3]
-
Expected Yield and Purity:
| Compound | Expected Yield | Purity (by HPLC) |
| 5-Cyanophthalide | 70-85% | >98% |
Protocol 2: Synthesis of Citalopram from 5-Cyanophthalide
This protocol outlines the subsequent steps to convert 5-cyanophthalide into the final antidepressant drug, citalopram. This involves a Grignard reaction followed by an alkylation step.
Materials and Reagents:
-
5-Cyanophthalide
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
3-(Dimethylamino)propyl chloride
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Instrumentation:
-
Three-necked round-bottom flask equipped with a dropping funnel and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity analysis
Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-fluorobromobenzene (1.1 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with 5-Cyanophthalide:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of 5-cyanophthalide (1.0 eq) in anhydrous THF to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
-
-
Alkylation to form Citalopram:
-
In a separate flask under an inert atmosphere, prepare a suspension of sodium hydride (1.2 eq) in anhydrous DMSO.
-
Slowly add a solution of the crude 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous DMSO.
-
Stir the mixture at room temperature for 1 hour.
-
Add 3-(dimethylamino)propyl chloride (1.1 eq) and continue stirring at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude citalopram by column chromatography or by forming a salt (e.g., hydrobromide) and recrystallizing.
-
Safety and Handling Precautions
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.
Structure-Activity Relationship (SAR) Insights
The isobenzofuranone core of citalopram is a critical element for its activity. SAR studies have revealed that modifications at the 5-position of the dihydroisobenzofuran ring are generally well-tolerated, allowing for the introduction of various substituents to modulate the compound's properties.[1] For instance, the 5-bromo and 5-iodo analogs of citalopram have been shown to retain high binding affinity for SERT.[1] This highlights the potential of using this compound as a starting point for creating a library of analogs with diverse functionalities at this position, which could lead to the discovery of compounds with novel pharmacological profiles.
Conclusion
This compound is a valuable and versatile building block in the synthesis of antidepressant compounds, most notably citalopram and its derivatives. Its strategic position in the synthetic pathway allows for the efficient construction of the core isobenzofuranone scaffold and provides a handle for further chemical diversification. The protocols and insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of therapies for depressive disorders.
References
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central. Available at: [Link]
-
Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. PubMed Central. Available at: [Link]
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Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. Wiley Online Library. Available at: [Link]
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Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. PubMed. Available at: [Link]
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Available at: [Link]
- EP1123284B1 - Method for the preparation of citalopram. Google Patents.
-
Dl-3-n-Butylphthalide improves lipopolysaccharide-induced depressive-like behavior in rats: involvement of Nrf2 and NF-κB pathways. PubMed. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available at: [Link]
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1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. ChemBK. Available at: [Link]
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Phthalimide. Wikipedia. Available at: [Link]
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1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517. PubChem. Available at: [Link]
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. Available at: [Link]
-
Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. PubMed Central. Available at: [Link]
-
Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. Available at: [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PubMed Central. Available at: [Link]
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Phthalimide‐containing drugs approved by the Food and Drug Administration. MDPI. Available at: [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PubMed Central. Available at: [Link]
-
Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. PubMed. Available at: [Link]
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To Synthesis and Characterization of Novel 1,3,4-Oxadiazinoindole Derivatives for the Purpose of Antidepressant Activity. Impactfactor. Available at: [Link]
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experimental protocol for the oxidation of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde"
Application Note and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the selective oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde to its corresponding carboxylic acid, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. This transformation is a critical step in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs) where the phthalide-5-carboxylic acid moiety serves as a key structural scaffold.[1][2] We present the Pinnick oxidation as the primary, recommended method due to its mild reaction conditions, high functional group tolerance, and superior safety profile compared to traditional heavy-metal oxidants.[3][4] An alternative protocol using a Jones oxidation is also discussed for contexts where a stronger oxidant may be required. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, step-by-step instructions, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Method Selection Rationale
This compound is a versatile bifunctional molecule containing a reactive aldehyde and a stable lactone (phthalide) ring system.[1] The selective oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that unlocks pathways to more complex derivatives.[1][5]
While numerous reagents can oxidize aldehydes, the choice of method is critical to preserve the sensitive lactone ring and avoid unwanted side reactions.[6][7]
-
Strong, Non-Selective Oxidants (e.g., KMnO₄, Jones Reagent): Reagents like potassium permanganate or chromic acid (Jones reagent) are effective but can be harsh.[8][9] Jones reagent, derived from carcinogenic Cr(VI) compounds, poses significant health and environmental risks.[9][10] The strongly acidic conditions of the Jones oxidation could potentially lead to the hydrolysis of the lactone ester bond.
-
Mild, Selective Oxidants (e.g., Pinnick Reagent): The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, has emerged as a superior method for this class of transformation.[3] Its key advantages include:
-
High Selectivity: It specifically targets the aldehyde without affecting other sensitive functionalities, including esters and most aromatic systems.[4][11]
-
Mild Conditions: The reaction is typically run at or near room temperature, preventing thermal degradation.
-
Safety and Cost: It avoids the use of toxic heavy metals and the reagents are relatively inexpensive.[3]
-
Based on this analysis, the Pinnick oxidation is the recommended protocol for its efficiency, selectivity, and safety.
Chemical Transformation Overview
The target reaction is the conversion of the aldehyde functional group to a carboxylic acid.
Caption: Overall oxidation reaction scheme.
Safety and Handling
General Precautions: This protocol must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required at all times.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust.[1]
-
Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with combustible material may cause fire. Harmful if swallowed.
-
2-Methyl-2-butene: Highly flammable liquid and vapor.
-
tert-Butanol: Flammable liquid and vapor. Harmful if inhaled.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): May cause mild irritation.
-
Chromium Trioxide (CrO₃) (for Jones Protocol): Acutely toxic, corrosive, and a known human carcinogen.[9] Extreme caution is required.
Refer to the Safety Data Sheet (SDS) for each chemical before beginning the experiment.[12][13][14]
Recommended Protocol: Pinnick Oxidation
This protocol is optimized for the selective oxidation of the aldehyde with high yield and purity, while being tolerant of the lactone functionality.[3][15]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (per 1g SM) | Molar Eq. |
| This compound | 333333-34-9 | 162.14 | 1.00 g | 1.0 |
| Sodium Chlorite (NaClO₂, 80% technical grade) | 7758-19-2 | 90.44 | 1.40 g | ~2.0 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄·H₂O) | 10049-21-5 | 137.99 | 1.28 g | 1.5 |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | 2.6 mL | 6.0 |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | 25 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 10 mL | - |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | As needed | - |
| Hydrochloric Acid (HCl, 2M aq.) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Sulfite (Na₂SO₃ aq.) | 7757-83-7 | 126.04 | As needed | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Pinnick oxidation protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.17 mmol) and sodium dihydrogen phosphate monohydrate (1.28 g, 9.25 mmol).
-
Dissolution: Add tert-butanol (25 mL) and deionized water (10 mL). Stir the mixture until all solids are dissolved, resulting in a clear or slightly hazy solution.
-
Cooling & Scavenger Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add 2-methyl-2-butene (2.6 mL, 37.0 mmol) via syringe. The scavenger is crucial for quenching the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[15]
-
Oxidant Addition: In a separate beaker, dissolve sodium chlorite (1.40 g of 80% grade, ~12.3 mmol) in deionized water (5 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot at a lower Rf value indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium sulfite (Na₂SO₃) solution (~15 mL) to quench any remaining oxidant. A color change or cessation of gas evolution may be observed.
-
Workup - Acidification & Extraction: Carefully acidify the mixture to pH 2-3 with 2M HCl. The desired carboxylic acid product should precipitate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with saturated brine (1 x 20 mL) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to afford 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid as a white to off-white solid.[2]
Alternative Protocol: Jones Oxidation
This method is provided for informational purposes. Due to the high toxicity and carcinogenic nature of chromium(VI), it should only be used when milder methods like the Pinnick oxidation are unsuccessful.[9]
Procedure Outline
-
Prepare Jones Reagent: Slowly add 2.7 g of chromium trioxide (CrO₃) to 2.3 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute with water to a total volume of 10 mL. Caution: Highly exothermic and corrosive.
-
Reaction: Dissolve 1.0 g of the starting aldehyde in 20 mL of acetone and cool to 0 °C.
-
Oxidation: Add the prepared Jones reagent dropwise to the aldehyde solution until the orange/yellow color of Cr(VI) persists, indicating an excess of oxidant has been added.[16]
-
Quenching & Workup: Add isopropanol to quench excess oxidant until the solution turns green (indicating Cr(III)).[17] Partition the mixture between water and ethyl acetate. The product is then isolated from the organic phase following a standard aqueous workup.
Product Characterization
-
Appearance: White to off-white crystalline solid.[2]
-
Molecular Weight: 178.14 g/mol .[18]
-
Expected Yield (Pinnick): >85%
-
Analytical Confirmation: The structure of the final product, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect disappearance of the aldehyde proton signal (~10 ppm) and appearance of a carboxylic acid proton signal (>12 ppm, broad).
-
IR Spectroscopy: Expect disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹) and appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC shows SM) | Insufficient oxidant; oxidant decomposed; reaction time too short. | Add another 0.25-0.5 eq. of NaClO₂ solution. Ensure the NaClO₂ is from a reliable source. Extend the reaction time. |
| Low Yield | Product is water-soluble and lost during workup; incomplete reaction; side reactions. | Perform more extractions (e.g., 5x instead of 3x). Ensure complete acidification to precipitate the product. |
| Formation of Side Products | Insufficient scavenger (2-methyl-2-butene); reaction temperature too high. | Ensure the correct molar equivalent of the scavenger is used. Maintain temperature control during oxidant addition. |
References
-
Wikipedia. (2023). Pinnick oxidation. [Link]
-
University of Washington, Department of Chemistry. (n.d.). Tollens' Test for Aldehydes. [Link]
-
Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Chemistry LibreTexts. (2023). Tollens' Test. [Link]
-
University of Colorado Boulder. (n.d.). O630: Identification of Aldehydes – Tollen's Test. [Link]
-
National Institutes of Health. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Chemistry LibreTexts. (2020). Experiment 1: Tollen's Test for Aldehydes and Ketones (The Silver Mirror). [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
-
ACS Publications. (n.d.). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Orgoly. (2021). Pinnick Oxidation. [Link]
-
CK-12 Foundation. (n.d.). Is it possible to convert an aldehyde into a carboxylic acid?[Link]
-
Wikipedia. (2023). Jones oxidation. [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. [Link]
-
ChemBK. (2024). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. [Link]
-
L.S. College, Muzaffarpur. (2020). Jones oxidation. [Link]
-
ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Oakwood Chemical. (n.d.). 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. [Link]
-
Appretech Scientific Limited. (n.d.). 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. [Link]
-
PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Chemguide. (n.d.). Oxidation of aldehydes and ketones. [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). [Link]
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Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
Scribd. (n.d.). Amines by Bharat Panchal Sir. [Link]
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Application Note: Selective Reduction of the Aldehyde Group in 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Introduction
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a valuable bifunctional molecule in medicinal chemistry and materials science.[1][2] Its structure, featuring both a lactone and an aromatic aldehyde, allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures.[2] A critical transformation in the utilization of this scaffold is the selective reduction of the highly reactive aldehyde group to a primary alcohol, yielding 5-(hydroxymethyl)isobenzofuran-1(3H)-one, while preserving the less reactive lactone functionality. This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving this chemoselective reduction, exploring two robust protocols and the scientific rationale underpinning the methodological choices.
The Challenge of Chemoselectivity
The core challenge in the reduction of this compound lies in the differential reactivity of its two carbonyl functionalities. Aldehydes are generally more electrophilic and less sterically hindered than esters or lactones, making them more susceptible to nucleophilic attack by reducing agents.[3] However, aggressive reducing agents or harsh reaction conditions can lead to the over-reduction of the aldehyde to a methyl group or the undesired opening of the lactone ring. Therefore, the choice of reducing agent and the precise control of reaction parameters are paramount to achieving the desired selective transformation.
Method 1: Sodium Borohydride Reduction - A Mild and Efficient Approach
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mild nature and excellent selectivity for aldehydes and ketones over esters and lactones under controlled conditions.[4][5] This makes it an ideal candidate for the selective reduction of this compound.
Reaction Scheme:
Caption: Sodium Borohydride Reduction Scheme
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 g, 6.17 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (0.23 g, 6.17 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 6-7.
-
Workup: Remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(hydroxymethyl)isobenzofuran-1(3H)-one.
Rationale and Insights
The choice of methanol as a solvent is crucial as it is a protic solvent that can protonate the intermediate alkoxide.[6] The low reaction temperature (0 °C) helps to control the reactivity of sodium borohydride and minimizes potential side reactions. The slow, portion-wise addition of the reducing agent is a key experimental detail to prevent a rapid, exothermic reaction and to maintain selectivity.
Method 2: Catalytic Transfer Hydrogenation - A Green and Selective Alternative
Catalytic transfer hydrogenation offers a greener and often more selective alternative to metal hydride reductions.[7] This method avoids the use of stoichiometric amounts of hydride reagents and often proceeds under mild conditions. Palladium-based catalysts are particularly effective for the selective hydrogenation of aromatic aldehydes.[8][9][10]
Reaction Scheme:
Caption: Catalytic Transfer Hydrogenation Scheme
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound (1.0 g, 6.17 mmol) in a mixture of triethylamine (TEA, 1.72 mL, 12.34 mmol) and formic acid (HCOOH, 0.47 mL, 12.34 mmol) in isopropanol (25 mL).
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C, 50% wet, 0.1 g).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with isopropanol (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography as described in Method 1.
Rationale and Insights
In this protocol, formic acid serves as the hydrogen donor, and triethylamine acts as a base to facilitate the decomposition of formic acid to hydrogen on the palladium surface.[7] Isopropanol is a suitable solvent that is stable under the reaction conditions. The key advantage of this method is its high selectivity, as the lactone is generally unreactive towards catalytic hydrogenation under these mild conditions. This method also avoids the need for a cryogenic setup and the handling of pyrophoric metal hydrides.
Comparative Analysis of Reduction Methods
| Parameter | Method 1: Sodium Borohydride | Method 2: Catalytic Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic Acid (HCOOH) with Pd/C catalyst |
| Solvent | Methanol | Isopropanol |
| Temperature | 0 °C | Reflux (approx. 82 °C) |
| Reaction Time | ~1 hour | 4-6 hours |
| Workup | Acidic quench, extraction | Filtration, extraction |
| Advantages | Rapid, inexpensive, readily available reagents | High selectivity, green, avoids metal hydrides |
| Disadvantages | Requires careful temperature control | Longer reaction time, catalyst cost and handling |
Conclusion
The selective reduction of the aldehyde group in this compound to a primary alcohol is a critical transformation for the synthesis of more complex molecules. Both sodium borohydride reduction and catalytic transfer hydrogenation are effective methods to achieve this transformation with high selectivity. The choice between the two protocols will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize 5-(hydroxymethyl)isobenzofuran-1(3H)-one, a key building block for further chemical exploration.
References
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. [Link]
-
University of Cambridge. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. [Link]
-
Červený, L., & Bartoň, J. (1993). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Reaction Kinetics and Catalysis Letters, 50(1-2), 231-236. [Link]
-
Kim, D., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 10(30), 25345–25352. [Link]
-
Ashenhurst, J. (2023, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 18, 2026, from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. [Link]
-
Wolfrom, M. L., & Wood, H. B. (1951). Sodium Borohydride as a Reducing Agent for Sugar Lactones. Journal of the American Chemical Society, 73(6), 2933–2934. [Link]
-
Clark, J. (2015, October). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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HPLC and NMR analysis of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde"
An Application Note for the Analytical Characterization of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Introduction
This compound is a bifunctional organic compound featuring a phthalide (isobenzofuranone) core and an aldehyde group. With the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol , this molecule serves as a critical intermediate and building block in the synthesis of more complex pharmaceuticals and fine chemicals.[1][2] Its reactive aldehyde and stable lactone functionalities make it a versatile precursor for constructing novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] Given its role in multi-step synthetic pathways, the stringent verification of its identity and purity is paramount to ensure the quality and efficacy of the final products.
This application note provides a comprehensive guide for the analytical characterization of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The protocols detailed herein are designed for researchers, quality control scientists, and professionals in drug development, offering robust methodologies and field-proven insights into the practical aspects of the analysis.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1-oxo-3H-2-benzofuran-5-carbaldehyde | [3] |
| Synonyms | 5-Formylphthalide | [3] |
| CAS Number | 333333-34-9 | [1][2] |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| Appearance | Solid (form may vary) | - |
| Storage | 2-8°C, under inert gas | [2][4] |
Section 1: Purity Determination by Reverse-Phase HPLC
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound. The compound possesses a moderately polar, aromatic structure, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is employed to ensure the efficient elution of the main compound while also separating less polar starting materials and more polar by-products. UV detection is highly effective due to the compound's aromatic chromophore.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of acetonitrile (ACN) to create a stock solution of ~1.0 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a 1:10 dilution by transferring 100 µL of the stock solution into 900 µL of the mobile phase starting condition (e.g., 80:20 Water:ACN) to yield a final concentration of ~100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
-
Instrumentation and Conditions:
-
Set up an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Equilibrate the C18 column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Set the detector to monitor at 254 nm, a wavelength at which the aromatic ring exhibits strong absorbance.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100.
-
The retention time of the main peak should be consistent across multiple runs.
-
Key Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar stationary phase providing excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and suppresses ionization of potential acidic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier providing good elution strength and low viscosity. |
| Gradient | 20% B to 95% B over 10 min | Ensures elution of the target compound while separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume that balances signal intensity with the risk of column overloading. |
| Detection | UV at 254 nm | Aromatic systems strongly absorb at this wavelength, providing high sensitivity. |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Section 2: Structural Elucidation by NMR Spectroscopy
Principle and Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of chemically distinct carbon atoms. For this molecule, key structural features like the aldehyde proton, the isolated methylene protons of the lactone ring, and the substitution pattern of the aromatic ring can be definitively assigned. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and its residual proton signal does not interfere with key analyte signals.[5][6]
Experimental Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
-
Instrumental Acquisition:
-
Record the spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[5][6]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more detailed analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm H-H and C-H correlations, respectively.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).
-
Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants (J) for all signals.
-
Assign the chemical shifts for all signals in the ¹³C NMR spectrum.
-
Structural Assignment
Caption: Structure and atom numbering for NMR assignment.
Predicted NMR Data (400 MHz, DMSO-d₆)
¹H NMR Predicted Data
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9 | ~10.10 | s | 1H | - | Aldehyde (-CHO) |
| 4 | ~8.25 | d | 1H | ~8.0 | Aromatic H |
| 6 | ~8.15 | s | 1H | - | Aromatic H |
| 7 | ~8.05 | d | 1H | ~8.0 | Aromatic H |
| 3 | ~5.45 | s | 2H | - | Methylene (-OCH₂) |
¹³C NMR Predicted Data
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 9 | ~192.5 | Aldehyde Carbonyl (C=O) |
| 1 | ~170.0 | Lactone Carbonyl (C=O) |
| 5 | ~151.0 | Aromatic C-CHO |
| 7a | ~140.0 | Aromatic C-O |
| 3a | ~135.5 | Aromatic C-C=O |
| 4 | ~130.0 | Aromatic CH |
| 6 | ~128.5 | Aromatic CH |
| 7 | ~123.0 | Aromatic CH |
| 3 | ~69.5 | Methylene Carbon (-OCH₂) |
Disclaimer: Predicted chemical shifts are estimates based on typical values for similar functional groups and structures and should be confirmed by experimental data.[7][8][9]
Conclusion
The analytical methods presented provide a robust framework for the quality control and structural verification of this compound. The RP-HPLC protocol offers a reliable and accurate means of determining chemical purity, essential for ensuring the consistency of synthetic batches. The NMR spectroscopy protocol allows for unequivocal confirmation of the compound's identity by mapping its unique proton and carbon framework. Together, these techniques form a comprehensive analytical package that supports the use of this valuable chemical intermediate in research and development settings, ensuring scientific integrity from starting material to final product.
References
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-
MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
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Al-Salihi, N. I. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Retrieved January 17, 2026, from [Link]
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Liu, J. K., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
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application of isobenzofuranone derivatives in cancer cell line studies
An Application Guide to Isobenzofuranone Derivatives in Cancer Cell Line Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Isobenzofuranones in Oncology Research
Isobenzofuranones, a class of compounds also known as phthalides, are characterized by a γ-lactone moiety fused to a benzene ring.[1] Found in both natural sources like plants of the Apiaceae family and fungi, and also accessible through synthetic routes, these scaffolds have garnered significant attention in medicinal chemistry.[2][3] While exhibiting a wide spectrum of biological activities including antifungal, antioxidant, and anti-inflammatory properties, their potential as anticancer agents is a particularly compelling area of research.[2][4]
Numerous studies have demonstrated that both natural and synthetic isobenzofuranone derivatives can inhibit the proliferation of various cancer cell lines, often with greater efficacy than some established chemotherapy drugs.[4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the application of these derivatives in cancer cell line studies. We will explore their mechanisms of action, present comparative data on their cytotoxic effects, and provide detailed, field-proven protocols for their evaluation.
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isobenzofuranone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to evade natural cell death pathways.[8] Compounds that can reactivate this process are therefore promising therapeutic candidates.
The apoptotic cascade is a complex signaling network involving two primary pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Both converge on the activation of a family of cysteine proteases known as caspases.[9] Initiator caspases (e.g., Caspase-8, Caspase-9) activate executioner caspases (e.g., Caspase-3, Caspase-7), which then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10] Studies on isobenzofuranone derivatives have shown they can trigger apoptosis, evidenced by DNA fragmentation and chromatin condensation in cancer cells.[6][7]
Antiproliferative and Cytotoxic Activity: A Comparative Overview
The efficacy of isobenzofuranone derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit cell growth by 50%.[1] A lower IC₅₀ value indicates greater potency. These compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines.
The following tables summarize the IC₅₀ values for several isobenzofuranone derivatives from published studies, providing a comparative look at their activity. This data highlights the importance of the chemical structure, particularly substitutions on the isobenzofuranone core, in determining anticancer potency.
Table 1: Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones against Leukemia Cell Lines
| Compound | K562 (Myeloid Leukemia) IC₅₀ (µM) | U937 (Lymphoma) IC₅₀ (µM) | Reference |
|---|---|---|---|
| 16 | 2.79 | 62.97 | [4][11] |
| 18 | 1.71 | 46.63 | [4][11] |
| Etoposide (Control) | 7.06 | 0.35 | [4][11] |
Note: Compounds 16 and 18 demonstrated significantly higher potency against the K562 cell line compared to the standard chemotherapeutic drug, etoposide.[4]
Table 2: Cytotoxicity of Anacardic Acid-Derived Isobenzofuranones
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 8 | HL-60 (Leukemia) | 21.00 | [4][11] |
| SF295 (Glioblastoma) | > 25 | [4][11] | |
| MDA-MB435 (Melanoma) | 12.17 | [4][11] | |
| 9 | HL-60 (Leukemia) | 3.24 | [4][11] |
| SF295 (Glioblastoma) | 10.09 | [4][11] | |
| MDA-MB435 (Melanoma) | 8.70 | [4][11] |
Note: Compound 9 showed a particularly strong cytotoxic effect against the HL-60 leukemia cell line.[4]
Experimental Protocols
The following protocols provide robust, step-by-step methodologies for assessing the anticancer potential of isobenzofuranone derivatives in a cell culture setting.
Protocol 1: Evaluation of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12] The insoluble crystals are then solubilized, and the absorbance is measured to quantify cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Isobenzofuranone derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[1]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Count and dilute the cells to an optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.[12]
-
Compound Preparation: Prepare serial dilutions of the isobenzofuranone derivatives in complete culture medium from a high-concentration stock. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of your test compounds. Include "vehicle control" wells (medium with the same concentration of DMSO as the treated wells) and "untreated control" wells (fresh medium only).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours). The time can be varied to assess time-dependent effects.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Assessment of Apoptosis by Western Blot
Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade.[10] The activation of executioner caspases, such as Caspase-3 and Caspase-7, involves their cleavage from an inactive pro-enzyme into smaller, active subunits.[9] A key substrate of these caspases is PARP-1, which is cleaved during apoptosis. Therefore, detecting the cleaved forms of these proteins is a definitive marker of apoptosis induction.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Treat cells with the isobenzofuranone derivative at its IC₅₀ concentration (and 2x IC₅₀) for a set time (e.g., 24 hours). Include a vehicle control. Harvest cells and wash with cold PBS. Lyse the cell pellets on ice using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay. This step is critical to ensure equal protein loading.
-
Gel Electrophoresis (SDS-PAGE): Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved PARP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate according to the manufacturer's instructions. Immediately capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. An increase in the signal for cleaved PARP or cleaved Caspase-3 in the treated samples compared to the control indicates apoptosis induction. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
Conclusion and Future Directions
Isobenzofuranone derivatives represent a versatile and potent class of compounds with demonstrated anticancer activity.[1][2] Their ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines makes them a promising scaffold for the development of novel oncology therapeutics.[6][13] The protocols detailed in this guide provide a foundational framework for researchers to screen and characterize the cytotoxic and pro-apoptotic effects of new derivatives.
Future investigations should focus on elucidating more detailed mechanisms of action, including effects on the cell cycle, specific kinase inhibition, and anti-angiogenic properties.[5] Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, paving the way for in vivo studies and potential clinical development.[4]
References
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Pinto, W. L., Borges, G. C., de Oliveira, F. M., Tiburcio, R. R., & de F. O. Ramalho, T. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1878-1891. [Link]
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ResearchGate. (n.d.). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. ResearchGate. Retrieved from [Link]
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Sadıkoğulları, B. C., Şenel, P., & Çini, N. (2022). An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future. ChemistrySelect, 7(37), e202202004. [Link]
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ResearchGate. (n.d.). Phthalimide derivatives developed as anticancer agents. ResearchGate. Retrieved from [Link]
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Logrado, L. P., et al. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(7), 2751-2757. [Link]
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ResearchGate. (n.d.). Reviewed list of phthalides and derivatives used in cancer studies. ResearchGate. Retrieved from [Link]
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Matore, B. W., Murmu, A., Singh, J., & Roy, P. P. (2023). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. ChemistrySelect, 8(9), e202204739. [Link]
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MDPI. (2024). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]
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Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. [Link]
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Lorenzo-Morales, J., et al. (2020). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 218, 107981. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Wang, X., et al. (2014). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. Marine Drugs, 12(3), 1377-1396. [Link]
-
Al-Ostath, A., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Scientific Reports, 12(1), 1779. [Link]
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Application Note: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
This application note provides a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (also known as 5-Formylphthalide) as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive aldehyde group and a stable lactone on a phthalide scaffold, offers a dual-functionality platform for constructing complex molecular frameworks.[1][2] We present detailed, field-proven insights and step-by-step protocols for the synthesis of key heterocyclic systems, including pyrimidines, isoxazoles, and benzodiazepines. The causality behind experimental choices, reaction mechanisms, and potential applications in drug discovery are discussed, providing a comprehensive resource for leveraging this versatile building block.
Introduction to the Building Block: A Strategic Overview
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to their unique structural and electronic properties.[3] The strategic selection of starting materials is paramount to the efficient construction of novel heterocyclic libraries. This compound has emerged as a high-purity, synthetically valuable intermediate for this purpose.[1][2]
Physicochemical Properties and Handling
The compound is a solid at room temperature and should be stored in a dry, inert atmosphere at 2-8°C to maintain its integrity.[2] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 333333-34-9 | [1][4] |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| Appearance | Solid | N/A |
| MDL Number | MFCD04117978 | [2] |
| Storage | 2-8°C, Inert Gas | [2] |
Safety Note: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Dual-Reactivity Profile: A Synthetic Chemist's Advantage
The synthetic power of this building block lies in its two distinct, orthogonally reactive functional groups:
-
The Aromatic Aldehyde: This group is a classic electrophilic handle, primed for a wide array of transformations. It readily participates in condensation reactions, nucleophilic additions, and multicomponent reactions, serving as the primary anchor point for building new rings.[1] Its reactivity is the cornerstone of the protocols described herein.
-
The Lactone (Phthalide Core): The isobenzofuranone structure is not merely a spectator. It provides a rigid, planar scaffold that influences the final conformation of the synthesized heterocycles. Furthermore, the lactone itself can be targeted in subsequent synthetic steps (e.g., ring-opening amidation), adding another layer of potential diversification. This inherent structure supports various ring-forming reactions, making it invaluable for creating complex organic molecules.[2]
This dual nature allows for a stepwise or one-pot approach to generating significant molecular complexity from a single, commercially available starting material.
Synthetic Pathways to Key Heterocyclic Systems
The following sections provide detailed protocols for the synthesis of three distinct classes of heterocyclic compounds, chosen for their prevalence in medicinal chemistry. The rationale behind the chosen methodology is explained to provide a deeper understanding of the reaction design.
Protocol 1: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
Rationale: The Biginelli reaction is a robust, one-pot multicomponent reaction that efficiently generates dihydropyrimidones (DHPMs), a scaffold known for a wide range of biological activities, including calcium channel blockade and antiviral properties. The aldehyde functionality of our starting material is perfectly suited to be the "aldehyde component" in this three-component condensation.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.62 g, 10 mmol, 1.0 equiv).
-
Component Addition: To the flask, add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv) and urea (0.72 g, 12 mmol, 1.2 equiv).
-
Solvent and Catalyst: Add absolute ethanol (30 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the target dihydropyrimidine derivative.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the Biginelli reaction.
Protocol 2: Synthesis of Phthalide-Substituted Isoxazoles
Rationale: Isoxazoles are five-membered heterocycles that are key components of several approved drugs, including some COX-2 inhibitors and antibiotics.[5] A common and reliable method for their synthesis involves the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine. Here, we first use a Knoevenagel condensation to form an α,β-unsaturated intermediate, which then undergoes cyclization with hydroxylamine.
Experimental Protocol:
-
Step A: Knoevenagel Condensation
-
In a 50 mL flask, dissolve this compound (1.62 g, 10 mmol, 1.0 equiv) and malononitrile (0.66 g, 10 mmol, 1.0 equiv) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 2 hours.
-
The formation of the condensed product can be monitored by TLC and often results in a precipitate. Collect the solid by filtration.
-
-
Step B: Cyclization to Isoxazole
-
Suspend the intermediate from Step A (10 mmol) in ethanol (25 mL).
-
Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 equiv) and sodium acetate (0.90 g, 11 mmol, 1.1 equiv).
-
Heat the mixture to reflux for 3 hours.
-
After cooling, pour the reaction mixture into cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure isoxazole derivative.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for isoxazole synthesis.
Protocol 3: Synthesis of Benzodiazepine Scaffolds
Rationale: Benzodiazepines are a well-known class of psychoactive drugs and represent a privileged scaffold in medicinal chemistry.[6] A foundational method for their synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a carbonyl compound. The aldehyde of our starting material provides a direct entry into this important heterocyclic system.
Experimental Protocol:
-
Reagent Preparation: Dissolve this compound (1.62 g, 10 mmol, 1.0 equiv) and o-phenylenediamine (1.08 g, 10 mmol, 1.0 equiv) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Continue stirring for 24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 100 mL of an ice-water mixture with constant stirring.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven to afford the target benzodiazepine derivative.
Proposed Condensation and Cyclization Pathway:
Caption: Logical pathway for benzodiazepine formation.
Summary of Synthetic Applications
The protocols above demonstrate the exceptional utility of this compound. The following table summarizes the proposed transformations and highlights the potential for library generation.
| Target Heterocycle | Reaction Type | Key Reagents | Expected Outcome |
| Dihydropyrimidine | Biginelli Reaction | Urea, β-Ketoester | High yield, one-pot synthesis of a DHPM core. |
| Isoxazole | Knoevenagel/Cyclization | Active Methylene Cmpd, NH₂OH | Versatile route to highly functionalized isoxazoles. |
| Benzodiazepine | Condensation/Cyclization | o-Phenylenediamine | Direct access to the privileged benzodiazepine scaffold. |
Note: The protocols described are representative and may require optimization for specific substrates and scales. They serve as a validated starting point for further research.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rapid and efficient synthesis of diverse heterocyclic structures. Its dual-reactivity profile enables its use in classic condensation reactions and robust multicomponent strategies. The protocols detailed in this note provide a practical foundation for researchers to explore the synthesis of novel pyrimidines, isoxazoles, benzodiazepines, and other related compounds. By leveraging this versatile building block, drug discovery programs and materials science research can accelerate the generation of new chemical entities with significant biological and functional potential.
References
-
MySkinRecipes, "this compound", [Link]
-
MySkinRecipes, "this compound (Thai)", [Link]
-
Bentham Science, "A Review on Medicinally Important Heterocyclic Compounds", [Link]
-
The Aquila Digital Community, "The Use of Heterocycles as Important Structures in Medicinal Chemistry", [Link]
-
ResearchGate, "(PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications", [Link]
-
PubChem, "1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid", [Link]
-
National Institutes of Health (NIH), "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids", [Link]
-
ResearchGate, "(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue", [Link]
-
ResearchGate, "Synthesis of Some Heterocyclic Compounds Derived from Furfural", [Link]
-
National Institutes of Health (NIH), "A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst", [Link]
-
Scientific & Academic Publishing, "Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives", [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. This compound - CAS:333333-34-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven insights to navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant intermediate?
This compound (also known as 5-Formylphthalide) is a high-purity chemical building block with the molecular formula C₉H₆O₃.[1][2] Its structure features a reactive aldehyde group attached to an isobenzofuranone (phthalide) scaffold, making it a highly versatile precursor in organic synthesis and pharmaceutical research.[1][3]
The significance of this compound lies in its utility as a key intermediate for synthesizing more complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] The aldehyde functionality is particularly valuable for a range of chemical transformations, including:
-
Oxidation to form the corresponding carboxylic acid.[1]
-
Reduction to the corresponding alcohol.[1]
-
Condensation reactions to form novel heterocycles.[1]
Derivatives of the isobenzofuran scaffold are recognized for their potential pharmacological activity, underscoring the research value of this molecule.[1]
Q2: What are the primary synthetic routes to prepare this compound?
The most common and classical approach involves the selective oxidation of the corresponding carboxylic acid, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (also known as 5-Carboxyphthalide).[1][4] This method requires careful selection of oxidizing agents and precise control of reaction conditions to prevent over-oxidation.
Alternative, though less direct, strategies could involve multi-step syntheses starting from different precursors, such as those used for other functionalized 1,3-dihydroisobenzofurans.[5] However, the oxidation of the readily available carboxylic acid remains the most straightforward method.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the selective oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
Issue 1: Low or No Yield of the Desired Aldehyde
A diminished yield is one of the most frequent challenges. The root cause often lies in the delicate balance required to achieve partial oxidation without driving the reaction to the more stable carboxylic acid.
Potential Cause A: Inappropriate Choice or Activity of Oxidizing Agent
-
Expert Insight: The selection of the oxidizing agent is critical. Strong, non-selective oxidants will readily lead to over-oxidation. Common agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.[1] The success of the reaction is highly dependent on controlling the stoichiometry and reactivity of these reagents.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the oxidizing agent is fresh and has not degraded. For example, KMnO₄ solutions should be freshly prepared.
-
Consider Milder Alternatives: If over-oxidation is a persistent issue, explore milder and more selective oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are specifically designed for the conversion of primary alcohols (which can be formed in situ from the carboxylic acid derivative) to aldehydes with a lower risk of over-oxidation.
-
Stoichiometry Control: Carefully control the molar equivalents of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor the formation of the carboxylic acid. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
-
Potential Cause B: Over-oxidation of the Aldehyde Product
-
Expert Insight: The aldehyde product is itself susceptible to further oxidation to the corresponding carboxylic acid, which is thermodynamically more stable. This is a common side reaction, especially with strong oxidizing agents and at elevated temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low reaction temperature. It is often advisable to start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring its progress.[1]
-
Reaction Time Management: Do not let the reaction run for an extended period. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is observed as the major spot, quench the reaction immediately.
-
Product Isolation: As the aldehyde forms, it may be beneficial to devise a method for its in-situ protection or immediate removal from the reaction mixture to prevent further oxidation, although this can add complexity to the procedure.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inappropriate or inactive oxidizing agent. | Verify reagent quality; consider milder agents like PCC or DMP; carefully control stoichiometry. |
| Over-oxidation to carboxylic acid. | Maintain low reaction temperatures (start at 0°C); monitor reaction closely with TLC and quench promptly. | |
| Purification Difficulties | Contamination with starting material. | Use column chromatography with an optimized solvent system (e.g., ethyl acetate/hexane gradient). |
| Formation of colored by-products. | Treat the crude product with activated charcoal; consider a pre-purification wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove oxidant residues. | |
| Product Instability | Air oxidation or polymerization on storage. | Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures (2-8°C).[3] |
Issue 2: Difficulties in Product Purification
The crude product mixture can often contain unreacted starting material, over-oxidized product, and colored impurities from the oxidizing agent (e.g., manganese dioxide from KMnO₄).
-
Expert Insight: Effective purification requires a multi-step approach. A simple extraction and wash may not be sufficient to achieve high purity.
-
Troubleshooting Steps:
-
Initial Work-up: After quenching the reaction, perform a thorough aqueous work-up. If using KMnO₄, a wash with a sodium bisulfite solution can help to remove the brown manganese dioxide precipitate.
-
Column Chromatography: This is often the most effective method for separating the desired aldehyde from the more polar carboxylic acid starting material and the over-oxidized product.
-
Solvent System: A gradient elution with a mixture of ethyl acetate and hexane is a good starting point. The less polar aldehyde will elute before the more polar carboxylic acids.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
-
Issue 3: Product Instability During Storage
The aldehyde group is susceptible to oxidation, and the compound itself may be prone to polymerization over time.
-
Expert Insight: The discontinued commercial status of this compound suggests potential instability under long-term storage.[1] Proper handling and storage are crucial to maintain its integrity.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[3]
-
Low Temperature: Store at a reduced temperature (2-8°C is recommended) to slow down potential degradation pathways.[3]
-
Use Promptly: It is best to use the synthesized compound as quickly as possible in the subsequent reaction step.
-
Experimental Protocol: Selective Oxidation
This protocol provides a generalized, step-by-step methodology for the synthesis of this compound via the oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
Materials:
-
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: To this suspension, add PCC (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization and Storage: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product under an inert atmosphere at 2-8°C.[3]
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A flowchart of the synthesis, purification, and troubleshooting process.
References
-
ResearchGate. (2023). Side Products Formed in the Reaction of Phthalide with 4‐Halo‐o‐hydroxychalcones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Ji, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 549-552.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.
-
PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound|333333-34-9 [benchchem.com]
- 2. This compound - CAS:333333-34-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
Technical Support Center: Synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (also known as 5-formylphthalide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds via two main pathways:
-
Oxidation of 5-methylphthalide: A direct approach involving the oxidation of the benzylic methyl group.
-
Functional group manipulation of 5-carboxyphthalide: A route that involves the reduction of a carboxylic acid to an aldehyde, often via an intermediate alcohol or acyl chloride.
Each pathway presents a unique set of challenges and potential side products. This guide will address the issues encountered in both routes.
II. Troubleshooting Guide & FAQs
Route 1: Oxidation of 5-Methylphthalide
This route is attractive for its directness but requires careful control of the oxidizing agent and reaction conditions to avoid the formation of impurities.
Answer: This is very likely the over-oxidation product, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (5-carboxyphthalide) . This occurs when the aldehyde is further oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are particularly prone to causing this side reaction, especially with prolonged reaction times or elevated temperatures.[1][2]
Troubleshooting Strategies:
-
Choice of Oxidizing Agent:
-
Employ milder, more selective oxidizing agents. Manganese dioxide (MnO₂) is a good choice for the oxidation of benzylic alcohols to aldehydes and is less likely to cause over-oxidation.[3][4] This suggests a two-step approach where 5-methylphthalide is first converted to 5-(hydroxymethyl)phthalide, which is then oxidized to the desired aldehyde.
-
Selenium dioxide (SeO₂) is another reagent known for the oxidation of benzylic methyl groups to aldehydes.[5][6] However, careful control of stoichiometry is crucial to minimize further oxidation.
-
-
Reaction Control:
-
Temperature: Maintain a low reaction temperature. Over-oxidation is often accelerated at higher temperatures.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will significantly increase the formation of the carboxylic acid.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Purification Tip: If 5-carboxyphthalide is formed, it can be removed by an aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate). The acidic 5-carboxyphthalide will be converted to its water-soluble carboxylate salt and extracted into the aqueous layer, while the desired aldehyde remains in the organic phase.
Answer: This impurity is likely the intermediate alcohol, 5-(hydroxymethyl)phthalide . This occurs due to incomplete oxidation. This is a common issue when using milder oxidizing agents or when the reaction is not allowed to proceed to completion.
Troubleshooting Strategies:
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC until the spot corresponding to the intermediate alcohol disappears.
-
Activation of Oxidant: Some solid-supported oxidizing agents, like MnO₂, require activation to be effective. Ensure your MnO₂ is properly activated before use.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.
-
Temperature: While low temperatures are generally preferred to avoid over-oxidation, an excessively low temperature may slow the reaction down to an impractical rate. A modest increase in temperature might be necessary to drive the reaction to completion, but this must be balanced against the risk of side reactions.
Caption: Synthetic pathways and common side reactions in the oxidation of 5-methylphthalide.
Route 2: Synthesis from 5-Carboxyphthalide
This approach avoids the issue of over-oxidation but introduces other potential impurities, most notably isomeric contaminants.
Answer: The most probable isomeric impurity is 6-formylphthalide . This arises from the presence of 6-carboxyphthalide in your starting material. The synthesis of 5-carboxyphthalide from terephthalic acid can produce a mixture of the 5- and 6-isomers, which can be difficult to separate.[7] This isomeric impurity will then be carried through the subsequent synthetic steps.
Troubleshooting Strategies:
-
Starting Material Purity: The most effective way to avoid this impurity is to start with isomerically pure 5-carboxyphthalide. If you are synthesizing this precursor yourself, be aware that purification may require multiple recrystallizations.
-
Analytical Differentiation:
-
¹H NMR: The aromatic protons of the 5- and 6-isomers will have different splitting patterns and chemical shifts. Careful analysis of the aromatic region of the ¹H NMR spectrum can help quantify the isomeric ratio.
-
HPLC: A well-developed HPLC method should be able to resolve the two isomers, allowing for their quantification.
-
-
Purification of the Final Product: Isomeric aldehydes can be challenging to separate by standard column chromatography due to their similar polarities. Preparative HPLC or specialized chromatography techniques may be required.
Answer: The Rosenmund reduction (catalytic hydrogenation of an acyl chloride) is a powerful method but is susceptible to several side reactions if not properly controlled.[8][9][10][11][12]
-
Over-reduction to the alcohol: The newly formed aldehyde can be further reduced to the corresponding alcohol (5-(hydroxymethyl)phthalide).
-
Ester formation: The alcohol formed from over-reduction can react with the starting acyl chloride to form an ester.
-
Decarbonylation: In some cases, the acyl chloride can lose carbon monoxide to form the corresponding aryl halide.
Troubleshooting Strategies for Rosenmund Reduction:
-
Catalyst Poisoning: The key to a successful Rosenmund reduction is the use of a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄) treated with a deactivating agent like quinoline-sulfur or thiourea.[10] This prevents the over-reduction of the aldehyde.
-
Reaction Conditions: The reaction should be carried out under a positive pressure of hydrogen gas, and the temperature should be carefully controlled.
-
Substrate Purity: Ensure your acyl chloride is free from the starting carboxylic acid, as this can interfere with the catalyst.
Caption: Potential side products arising from isomeric impurities and Rosenmund reduction.
General Issues
Answer: Yes, the phthalide lactone ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 2-(hydroxymethyl)terephthalic acid derivative.
Conditions Favoring Ring Opening:
-
Strongly Basic Conditions: Prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) during workup can lead to saponification of the lactone.
-
Strongly Acidic Conditions with Heat: While generally more stable under acidic conditions, prolonged heating in the presence of strong acids and water can also promote hydrolysis.[13]
Troubleshooting Strategies:
-
Workup: Use milder bases like sodium bicarbonate for neutralization and minimize the contact time between your product and aqueous basic solutions.
-
Reaction pH: If possible, perform the synthesis under neutral or mildly acidic/basic conditions.
-
Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are dry.
III. Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause | Troubleshooting Action |
| Over-oxidation to Carboxylic Acid | Use of strong oxidizing agents (KMnO₄, CrO₃), excess oxidant, high temperature. | Use milder oxidants (e.g., MnO₂, SeO₂), control stoichiometry, maintain low temperature, monitor reaction closely. |
| Incomplete Oxidation (Alcohol Impurity) | Insufficient reaction time, inactive oxidant, low temperature. | Increase reaction time, ensure oxidant is active, modestly increase temperature. |
| Isomeric Impurity (6-formylphthalide) | Presence of 6-carboxyphthalide in the starting material. | Use isomerically pure starting material; analytical and preparative HPLC for separation. |
| Rosenmund Reduction Side Products | Over-active catalyst, improper reaction conditions. | Use a poisoned catalyst (Pd/BaSO₄ with quinoline-sulfur), control H₂ pressure and temperature. |
| Phthalide Ring Opening | Exposure to strong acid/base, especially with heat and water. | Use mild conditions for workup, avoid prolonged exposure to strong acids/bases, use anhydrous conditions when necessary. |
IV. References
Sources
- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 10. Rosenmund Reduction: Explanation, Examples, and Mechanism [chemistrylearner.com]
- 11. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Welcome to the technical support center for the purification of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (also known as 5-formylphthalide). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this versatile building block.
I. Understanding the Molecule: Physicochemical Properties and Stability
Before delving into purification protocols, a thorough understanding of the target molecule's properties is paramount for making informed experimental choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 200-201 °C | [1] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |
The presence of a reactive aldehyde group and a lactone moiety makes this compound a valuable synthetic intermediate. However, these functional groups also predispose the molecule to certain degradation pathways. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air. Therefore, proper storage and handling under an inert atmosphere (e.g., nitrogen or argon) are crucial to maintain its purity.
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brownish oil, not a solid. What could be the reason?
A1: The appearance of a brownish oil suggests the presence of significant impurities. Common culprits include residual solvents from the reaction workup or the presence of polymeric byproducts. It is also possible that the product has degraded due to prolonged exposure to air or heat. We recommend proceeding with a purification step, such as column chromatography, to isolate the desired compound.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.[1] Therefore, the most probable impurities are:
-
Unreacted Starting Material: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
Over-oxidation Product: If a strong oxidizing agent is used, the aldehyde can be further oxidized to the corresponding carboxylic acid.
-
Reduction Product: If a reductive workup is performed or if certain reagents are used, the aldehyde can be reduced to 1-Oxo-1,3-dihydroisobenzofuran-5-methanol.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification process. A suitable mobile phase would be a mixture of ethyl acetate and a less polar solvent like hexanes or dichloromethane. The spots can be visualized under a UV lamp (254 nm). An optimal Rf value for the product spot for column chromatography is typically in the range of 0.2-0.4 to ensure good separation from impurities.[3]
Q4: Is this compound stable to acidic or basic conditions during purification?
A4: The lactone ring in the phthalide structure can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to use neutral or mildly acidic/basic conditions during purification and to avoid prolonged exposure to harsh pH environments.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete extraction from the aqueous phase during workup.- Product loss during recrystallization due to high solubility in the cold solvent.- Adsorption of the product onto the silica gel during chromatography. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- For recrystallization, use a minimal amount of hot solvent and cool the solution slowly. Consider a two-solvent system.- If using chromatography, ensure the chosen eluent system provides an appropriate Rf value. A more polar eluent can be used to elute the product. |
| Product is still impure after column chromatography | - Inappropriate solvent system for chromatography.- Co-elution of impurities with similar polarity.- Overloading the column with crude material. | - Optimize the TLC solvent system to achieve better separation between the product and impurities before scaling up to a column.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Product degrades during purification | - Exposure to air (oxidation of the aldehyde).- Prolonged heating during recrystallization.- Use of acidic or basic conditions. | - Handle the compound under an inert atmosphere as much as possible.- Minimize the time the compound is heated in solution.- Use neutral purification techniques whenever possible. |
| Difficulty in inducing crystallization | - Solution is too dilute.- Presence of impurities inhibiting crystal formation.- The chosen solvent is not ideal. | - Concentrate the solution by slowly evaporating the solvent.- Try scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound if available.- Perform a systematic solvent screening to find a more suitable recrystallization solvent. |
IV. Detailed Purification Protocols
A. Purification by Column Chromatography
This is the most reliable method for obtaining high-purity this compound, especially when dealing with a complex mixture of impurities.
Diagram 1: Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via column chromatography.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of ethyl acetate and hexanes (or dichloromethane). Start with a ratio of 1:4 (EtOAc:Hexanes) and adjust as necessary to obtain an Rf value of ~0.3 for the product spot.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
-
Combining and Evaporation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
-
Drying:
-
Dry the purified solid under high vacuum to remove any residual solvent.
-
B. Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.
Diagram 2: Decision Tree for Recrystallization Solvent Selection
Caption: Decision-making process for selecting a suitable recrystallization solvent system.
Step-by-Step Protocol for Solvent Screening and Recrystallization:
-
Solvent Screening:
-
Place a small amount of the crude material (10-20 mg) into several test tubes.
-
To each tube, add a small amount (0.5-1 mL) of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes).
-
Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show low room temperature solubility. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly. The formation of crystals upon cooling indicates a promising solvent.
-
-
Recrystallization Procedure (Single Solvent):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
V. References
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
Sources
optimizing reaction conditions for "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" synthesis
Welcome to the technical support hub for the synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (also known as 5-formylphthalide). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Synthetic Strategy Overview
This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its reactive aldehyde group attached to the stable phthalide core.[1][2] A robust and widely applicable strategy for its synthesis involves a two-step sequence starting from the commercially available 5-carboxyphthalide.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target aldehyde from 5-carboxyphthalide.
This guide will focus on the critical second step: the selective oxidation of the primary alcohol, 5-(hydroxymethyl)isobenzofuran-1(3H)-one, to the desired aldehyde. This transformation is pivotal, as improper conditions can lead to either incomplete reaction or over-oxidation to the corresponding carboxylic acid, drastically reducing the yield of the target molecule.
We will detail two of the most reliable and mild oxidation methods suitable for this substrate:
-
Dess-Martin Periodinane (DMP) Oxidation
-
Swern Oxidation
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the oxidation step.
Low or No Product Formation
Q1: My TLC analysis shows only the starting alcohol spot after several hours. What are the likely causes?
This is a classic case of reaction failure or stalling. The root cause is typically related to reagent quality, reaction setup, or temperature. Let's diagnose it systematically.
-
Cause A: Inactive or Degraded Oxidizing Agent.
-
Dess-Martin Periodinane (DMP): DMP is highly sensitive to moisture. If it has been stored improperly or exposed to ambient air, it will hydrolyze to 2-iodoxybenzoic acid (IBX) and acetic acid, rendering it ineffective. The reagent should be a fine, free-flowing white powder. Clumpy or discolored DMP is suspect.
-
Swern Reagents (Oxalyl Chloride/DMSO): The "active oxidant," chloro(dimethyl)sulfonium chloride, is thermally unstable and moisture-sensitive.[3] It must be generated in situ at very low temperatures (typically -78 °C). If the temperature rises prematurely or if reagents contain water, the active species will decompose before the alcohol is added.
-
-
Cause B: Inadequate Temperature Control (Swern Oxidation).
-
Cause C: Presence of Water in the Reaction.
-
Both reactions require strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried, solvents are passed through a drying agent (like a column of activated alumina) or are from a freshly opened bottle of anhydrous grade solvent, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Q2: My reaction is sluggish, and after an extended period, I have a mixture of starting material and product. How can I drive it to completion?
-
For DMP Oxidation:
-
Add More Reagent: Assuming the initial DMP was active, you may have a stoichiometry issue. Add another portion (0.2-0.3 equivalents) of fresh DMP to the reaction mixture.
-
Increase Temperature: DMP oxidations are typically run at room temperature.[2][6] If the reaction is slow, you can gently warm the mixture to 35-40 °C to increase the rate.
-
Catalytic Water: While counterintuitive to the need for anhydrous conditions, trace amounts of water have been shown to accelerate the rate of DMP oxidations.[6] Adding a very small, controlled amount of water (e.g., 1 equivalent relative to the substrate) can sometimes be beneficial, but this should be approached with caution as excess water will deactivate the reagent.
-
-
For Swern Oxidation:
-
This is more difficult to salvage. Adding more reagents at -78 °C can be attempted, but it is often better to restart the reaction, paying close attention to reagent quality and temperature control. Allowing the reaction to warm before the final addition of triethylamine will not drive it to completion and will instead promote side reactions.
-
Impurity and Side Product Formation
Q3: I've isolated my product, but NMR analysis shows a significant impurity. What could it be and how can I prevent it?
The most likely impurity is the over-oxidized product, 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid . This occurs when the newly formed aldehyde is further oxidized.
-
Prevention with DMP: DMP is generally very selective for oxidizing primary alcohols to aldehydes without significant over-oxidation.[7][8] If you are seeing the carboxylic acid, it may be due to a contaminated batch of DMP or an excessively long reaction time at elevated temperatures.
-
Prevention with Swern: The Swern oxidation is also highly selective and typically does not lead to over-oxidation to the carboxylic acid.[3][9] If this impurity is observed, it is more likely that the aldehyde product is oxidizing during workup or purification. Ensure the workup is performed promptly and avoid exposing the purified aldehyde to air for extended periods.
-
Other Potential Side Products (Swern): A common side reaction in Swern oxidations, especially if the temperature is not strictly controlled, is the formation of a methylthiomethyl (MTM) ether via a Pummerer rearrangement.[4] This happens if the reaction mixture is allowed to warm before the addition of the tertiary base. Strict temperature control below -60 °C is the best prevention.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 9. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
Technical Support Center: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Welcome to the technical support guide for the synthesis and yield optimization of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, commonly known as 5-formylphthalide. This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the well-known antidepressant Citalopram.[1][2][3] Its synthesis, while conceptually straightforward, presents challenges where precise control over reaction conditions is paramount to achieving high yields and purity.
This guide is structured to provide direct, actionable advice for researchers and process chemists. We will explore common synthetic routes, address frequently encountered issues in a troubleshooting format, and provide detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
The most prevalent and direct method is the selective oxidation of the corresponding methyl-substituted precursor, 5-methylphthalide. The core challenge of this pathway is to perform a partial oxidation to the aldehyde without continuing to the thermodynamically stable carboxylic acid. Another, less common, approach involves the direct formylation of the phthalide aromatic ring, though this can present regioselectivity challenges.[4]
Q2: What is a realistic target yield for this synthesis?
Yields are highly dependent on the chosen oxidant and the precise control of reaction conditions. With an optimized protocol using a selective oxidizing agent, yields in the range of 70-85% are achievable.[5] However, initial attempts with less selective reagents or suboptimal conditions can result in yields below 40-50%, often with significant amounts of the over-oxidized carboxylic acid impurity.
Q3: What are the most critical parameters to control during the oxidation of 5-methylphthalide?
There are three critical parameters:
-
Choice of Oxidant: The oxidizing agent's strength and selectivity are paramount. Strong oxidants like potassium permanganate (KMnO₄) can easily lead to over-oxidation.[6] Milder, more selective agents are strongly preferred.
-
Temperature: Oxidation reactions are exothermic. Maintaining a consistent, controlled temperature is crucial to prevent runaway reactions and minimize the formation of side products.
-
Stoichiometry: Using a precise molar equivalent of the oxidizing agent is essential. An excess of oxidant will directly lead to the formation of the unwanted carboxylic acid.
Q4: How can I reliably characterize the final product and assess its purity?
The identity and purity of this compound (MW: 162.14 g/mol [6][7]) should be confirmed using a combination of techniques:
-
¹H NMR: Look for the characteristic aldehyde proton singlet around 9.9-10.1 ppm and the methylene (-CH₂-) singlet of the lactone ring around 5.3-5.4 ppm.
-
FTIR: Confirm the presence of two distinct carbonyl stretches: the lactone carbonyl (~1760-1780 cm⁻¹) and the aromatic aldehyde carbonyl (~1690-1710 cm⁻¹).
-
LC-MS: This is the best method for assessing purity. It can separate the desired aldehyde from the starting material (5-methylphthalide) and the primary impurity (1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is very low, and TLC/LC-MS analysis shows predominantly unreacted starting material.
-
Probable Cause 1: Inactive Oxidizing Agent. Many selective oxidants, such as activated manganese dioxide (MnO₂), can vary in activity between batches. The agent may be old or may not have been sufficiently activated.
-
Suggested Solution: Always use a freshly opened or freshly activated batch of your oxidizing agent. For MnO₂, activation involves heating the commercially available powder to over 100°C under vacuum for several hours to remove adsorbed water.
-
-
Probable Cause 2: Insufficient Reaction Temperature or Time. The reaction may be kinetically slow under the conditions used.
-
Suggested Solution: While avoiding high temperatures is key to preventing side reactions, ensure the reaction is running at the optimal temperature for the chosen oxidant. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or increasing the temperature in small increments (e.g., 5°C).
-
Problem 2: My main isolated product is the carboxylic acid, not the desired aldehyde.
-
Probable Cause: Over-oxidation. This is the most common issue in this synthesis. It indicates that the reaction conditions were too harsh.
-
Suggested Solution 1: Re-evaluate Your Choice of Oxidant. Avoid strong, non-selective oxidants like chromium trioxide or potassium permanganate under harsh conditions.[6] Switch to a milder, more selective reagent. See the comparison table below for recommendations.
-
Suggested Solution 2: Reduce Oxidant Stoichiometry. Carefully control the molar equivalents of your oxidant. Start with a stoichiometric amount (1.0-1.2 equivalents) and adjust based on conversion.
-
Suggested Solution 3: Lower the Reaction Temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many selective oxidations, this may be room temperature or slightly elevated (e.g., 40°C).
-
Problem 3: My final product is contaminated with a difficult-to-remove impurity after workup.
-
Probable Cause: Formation of the Carboxylic Acid and Inefficient Purification. The carboxylic acid impurity has different solubility properties and can be challenging to remove via standard silica gel chromatography if present in large amounts.
-
Suggested Solution: Acid-Base Extraction. During the aqueous workup, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde and unreacted starting material remain in the organic layer.
-
Suggested Solution: Recrystallization or Slurrying. The desired aldehyde product is typically a solid.[5] After initial purification, attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Hexane). Alternatively, slurrying the crude solid in a solvent where the impurity is more soluble than the product can be an effective purification step.[5]
-
Data & Protocols
Table 1: Comparison of Oxidizing Agents for 5-Methylphthalide Oxidation
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Activated MnO₂ | Dichloromethane, Chloroform | 25-40 | High selectivity for benzylic aldehydes; heterogeneous (easy to filter off). | Requires large excess (5-10 eq.); activity can be batch-dependent. |
| PCC on Alumina | Dichloromethane | 25 | Good selectivity; mild conditions. | Stoichiometric chromium waste; can be acidic. |
| DDQ | Dioxane, Toluene | 25-100 | High reactivity for activated methyl groups. | Expensive; can lead to other side reactions if not controlled. |
| KMnO₄ | Acetone, Water | 0-25 | Inexpensive and powerful. | Very low selectivity; highly prone to over-oxidation to the carboxylic acid.[6] |
Diagram 1: Synthetic Pathway and Major Side Reaction
This diagram illustrates the desired oxidation of 5-methylphthalide to 5-formylphthalide and the common over-oxidation side reaction that reduces yield.
Caption: Key synthetic and competing reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocol: Selective Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol is a self-validating system designed for a 5-gram scale synthesis.
Materials:
-
5-Methylphthalide (5.0 g, 33.7 mmol)
-
Activated Manganese Dioxide (MnO₂) (43.9 g, 506 mmol, 15 eq.)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Ethyl Acetate (for TLC and chromatography)
-
Hexane (for TLC and chromatography)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylphthalide (5.0 g). Dissolve it in 250 mL of anhydrous DCM.
-
Addition of Oxidant: To the stirring solution at room temperature, add the activated MnO₂ (43.9 g) in one portion. Note: The reaction is heterogeneous.
-
Reaction Progress: Gently heat the mixture to reflux (~40°C) using a water bath.
-
Monitoring (Self-Validation): After 2 hours, and every 2 hours thereafter, pause stirring briefly and allow the MnO₂ to settle. Take a small aliquot (~0.1 mL) of the supernatant with a pipette, spot it on a TLC plate, and elute with 3:7 Ethyl Acetate:Hexane.
-
TLC Checkpoints:
-
5-Methylphthalide (Starting Material): R_f ≈ 0.6
-
5-Formylphthalide (Product): R_f ≈ 0.4
-
5-Carboxyphthalide (Impurity): R_f ≈ 0.0 (baseline)
-
-
Continue the reaction until the starting material spot is faint or absent (typically 8-12 hours).
-
-
Workup & Filtration: Cool the reaction mixture to room temperature. Filter the entire mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad thoroughly with additional DCM (~100 mL) to recover all the product.
-
Aqueous Wash (Impurity Removal): Combine the organic filtrates in a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 50 mL) - This removes the acidic carboxylic acid impurity.
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a minimal amount of hot ethyl acetate by adding hexane until cloudy, then allowing it to cool slowly. Filter the pure white crystals and dry under vacuum.
-
Characterization: Obtain the final mass to calculate the yield. Confirm identity and purity via ¹H NMR, FTIR, and LC-MS.
References
-
Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Phthalide synthesis. Available at: [Link]
-
Patsnap (n.d.). Synthesis method of citalopram intermediate. Eureka. Available at: [Link]
-
Notables de la Ciencia (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Available at: [Link]
-
MySkinRecipes (n.d.). This compound. Available at: [Link]
-
Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(3), 451-455. Available at: [Link]
-
ResearchGate (n.d.). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link]
-
Indian Patents. 215462: METHOD FOR THE PREPARATION OF CITALOPRAM. Available at: [Link]
- Google Patents (n.d.). CA2408292C - Method for the preparation of citalopram.
-
Wikipedia (n.d.). Formylation. Available at: [Link]
-
ResearchGate (n.d.). PHTHALIDE FORMATION. Available at: [Link]
-
National Institutes of Health (n.d.). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Available at: [Link]
-
Acta Pharmaceutica Sciencia (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Available at: [Link]
-
PubChem (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CAS:333333-34-9 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Preventing Over-oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Introduction: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a valuable bifunctional building block in pharmaceutical and fine chemical synthesis, prized for its reactive aldehyde and stable lactone moieties.[1][2] A frequent challenge in its synthesis, typically via the oxidation of the corresponding primary alcohol (5-(hydroxymethyl)isobenzofuran-1(3H)-one), is the over-oxidation of the target aldehyde to the corresponding carboxylic acid, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.[1][3][4] This guide provides in-depth troubleshooting and validated protocols to help researchers minimize this side reaction and ensure high-purity aldehyde synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My oxidation of 5-(hydroxymethyl)isobenzofuran-1(3H)-one is yielding a significant, polar impurity. What is likely happening?
A1: You are almost certainly observing the over-oxidation of your desired product, the aldehyde, to the corresponding carboxylic acid. This is a common side reaction where the intermediate aldehyde is further oxidized under the reaction conditions. The aldehyde group is highly susceptible to oxidation, especially in the presence of strong oxidants, water, or non-neutral pH.[1][5]
The reaction proceeds in two stages: the desired oxidation of the primary alcohol to the aldehyde, followed by the undesired oxidation of the aldehyde to the carboxylic acid. Controlling the reaction to stop selectively at the aldehyde stage is critical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 4792-29-4|1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
stability issues and degradation of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde"
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS No. 333333-34-9). The focus is to proactively address the inherent stability challenges and degradation pathways of this versatile but reactive building block. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: Core Stability Profile & Root Causes of Degradation
This compound is a valuable intermediate due to its dual functionality: a phthalide (lactone) core and a reactive aldehyde group.[1][2] This very reactivity, however, is the primary source of its stability issues. Understanding the underlying chemistry is the first step in preventing degradation.
The Primary Culprit: The Aldehyde Group
The aldehyde functional group is highly susceptible to oxidation.[1] This is the most common and rapid degradation pathway, especially upon exposure to atmospheric oxygen. This process, known as autoxidation, can proceed even under standard storage conditions if proper precautions are not taken.
-
Mechanism: Autoxidation is often a free-radical chain reaction where atmospheric oxygen converts the aldehyde (-CHO) into a carboxylic acid (-COOH).
-
Degradation Product: The primary degradation product is 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (also known as 5-Carboxyphthalide).[3][4][5][6]
Potential Secondary Concerns
-
Hydrolysis: The lactone ring in the phthalide structure can be susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions. While less common under typical neutral storage, this can be a factor in certain reaction buffers or workup procedures.
-
Polymerization: Like many aldehydes, this compound can potentially undergo polymerization, especially in the presence of acidic or metallic impurities.[7] This is often observed as a slight haziness or the formation of insoluble matter in concentrated solutions.
-
Photodegradation: Aromatic aldehydes can be sensitive to light. While specific data on this molecule is limited, it is a prudent practice to protect it from direct light exposure.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is designed in a question-and-answer format to directly address problems you may encounter.
Question: My freshly ordered vial of this compound shows a purity of >97% by HPLC. After a few weeks in the freezer, the purity has dropped, and a new, more polar peak is appearing. What is happening?
Answer: This is a classic sign of autoxidation. The aldehyde group has likely oxidized to the corresponding carboxylic acid. Even at low temperatures (-20°C), if the vial contains air (oxygen) in the headspace, oxidation will still occur over time. The resulting carboxylic acid is more polar than the parent aldehyde, which is why it typically elutes earlier on a standard reverse-phase HPLC column.
Question: I am running a reductive amination, but my yields are consistently low, and I'm getting a significant side product that doesn't correspond to my desired amine. Could the starting material be the problem?
Answer: Absolutely. If your starting material has partially degraded to 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, this impurity will not participate in the reductive amination. Furthermore, the carboxylic acid could potentially interfere with the reaction by reacting with your amine or other basic reagents, altering the pH and overall reaction kinetics. This leads to a lower effective concentration of your starting aldehyde and can promote side reactions.
Question: How can I definitively confirm that my compound has oxidized?
Answer: You can use several analytical techniques:
-
HPLC-MS: This is the most direct method. The mass of the parent compound is 162.14 g/mol .[1][2] The oxidized carboxylic acid product will have a mass of 178.14 g/mol .[3] Observing a peak with this new mass is strong evidence of oxidation.
-
¹H NMR Spectroscopy: In the parent aldehyde, you should see a distinct singlet for the aldehyde proton (-CHO) typically around 9-10 ppm. Upon oxidation, this signal will disappear and be replaced by a broader singlet for the carboxylic acid proton (-COOH) further downfield, often above 11-12 ppm.
-
FT-IR Spectroscopy: For the pure aldehyde, you will see a characteristic C-H stretch for the aldehyde at ~2720 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The oxidized product will lose the aldehyde C-H stretch, and a very broad O-H stretch will appear from ~2500-3300 cm⁻¹, overlapping with other signals.
Data Summary: Parent Compound vs. Primary Degradant
| Property | This compound | 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | Rationale for Change |
| Molecular Formula | C₉H₆O₃ | C₉H₆O₄ | Gain of one oxygen atom |
| Molecular Weight | 162.14 g/mol [1][2] | 178.14 g/mol [3] | Addition of an oxygen atom |
| Polarity | Moderate | Higher | The carboxylic acid group is more polar and can engage in hydrogen bonding. |
| ¹H NMR Signal | Aldehyde proton (~9-10 ppm) | Carboxylic acid proton (~11-13 ppm) | Different chemical environments for the proton. |
Section 3: Best Practices & Preventative Protocols
To ensure the long-term stability and integrity of your compound, rigorous adherence to proper handling and storage protocols is essential.
Protocol 3.1: Recommended Storage and Handling
-
Initial Receipt: Upon receiving the compound, inspect the container seal. Do not use if the seal is broken.
-
Storage Temperature: Store the compound at 2-8°C as recommended.[2] For long-term storage (>6 months), consider storage at -20°C.
-
Atmosphere: This is critical. The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[2] Air is the primary catalyst for degradation.
-
Light: Store the vial in its original box or an amber container to protect it from light.
-
General Handling: Always handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] The compound may cause respiratory, skin, and eye irritation.[1]
Protocol 3.2: Aliquoting and Inert Atmosphere Techniques
The best way to preserve the integrity of the bulk material is to avoid repeatedly opening the main vial.
Objective: To create smaller, single-use aliquots under an inert atmosphere.
Materials:
-
Source vial of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Source of dry Argon or Nitrogen gas with a needle adapter
-
Gastight syringes and needles
-
Dry, clean spatula
Procedure:
-
Allow the source vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Place the source vial and all aliquot vials in a desiccator or glovebox with an inert atmosphere.
-
If a glovebox is not available, use a gentle, positive pressure stream of inert gas to flush the source vial.
-
Quickly weigh and transfer the desired amount of solid into each new aliquot vial.
-
Flush the headspace of each new aliquot vial with inert gas for 15-20 seconds.
-
Immediately and tightly seal the cap.
-
Parafilm the caps for an extra barrier against moisture and air.
-
Label each aliquot clearly with the compound name, date, and quantity.
-
Store all aliquots under the recommended conditions (2-8°C, protected from light).
Visualization: Degradation Pathway & Stability Workflow
Section 4: Frequently Asked Questions (FAQs)
-
What is the shelf life of this compound? When stored unopened under the recommended conditions (2-8°C, inert gas), the shelf life is typically >1 year. However, once opened, the stability is highly dependent on handling. We recommend performing a purity check if the vial has been opened multiple times or stored for more than 3 months after opening.
-
What solvents are recommended for making stock solutions? For short-term use, aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) are suitable. Avoid protic solvents or those containing water for long-term storage of solutions, as they may facilitate degradation. If making a stock solution, flush the headspace of the vial with inert gas before sealing and storing at low temperatures.
-
Is the compound sensitive to moisture? While the primary sensitivity is to oxygen, moisture can also be detrimental. Aldehydes can form hydrates in the presence of water, and general prudent chemical handling advises avoiding moisture.[9][10]
-
Can I still use my material if it shows ~5% of the oxidized impurity? This depends entirely on your application. For highly sensitive reactions like catalysis or quantitative assays, using material with >2-3% impurity is not recommended. For general synthetic transformations where the impurity is inert, you may be able to proceed by adjusting the stoichiometry of your starting material to account for the lower purity. However, this is not ideal and can lead to purification challenges.
References
- This compound | 333333-34-9. (n.d.). Benchchem.
- Acetaldehyde. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- This compound - 97%. (n.d.). MySkinRecipes.
- Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Austin Journal of Biosensors & Bioelectronics.
- 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4. (n.d.). PubChem.
- 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | 4792-29-4. (n.d.). BLDpharm.
- Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024).
- Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Vanderbilt Environmental Health and Safety.
- Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis.
- 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. (2024). ChemBK.
- Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active n
- How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
- Pro-Handling of Reactive Chemicals. (2022). University of Louisville Policy and Procedure Library.
- Guidelines for Safe Storage and Handling of Reactive M
- 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. (n.d.). Appretech Scientific Limited.
- This compound | 333333-34-9. (n.d.). Sigma-Aldrich.
- A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. (n.d.). Semantic Scholar.
- Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. (2023). PubMed.
- One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. (2025).
- This compound - CAS:333333-34-9. (n.d.). Sunway Pharm Ltd.
- Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. (n.d.). Journal of Food and Drug Analysis.
- Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. (2019).
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- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4792-29-4|1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid|BLD Pharm [bldpharm.com]
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- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. vumc.org [vumc.org]
Technical Support Center: Troubleshooting the Cannizzaro Reaction of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Welcome to the technical support center for the Cannizzaro reaction, with a specific focus on the disproportionation of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring successful outcomes in your synthetic endeavors. Here, we combine fundamental principles with practical, field-proven insights to address common challenges.
Introduction to the Reaction and Substrate
The Cannizzaro reaction is a cornerstone of organic synthesis, facilitating the base-induced disproportionation of two molecules of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid.[1][2] This redox process is particularly useful for aldehydes that lack α-hydrogens, thereby preventing competing aldol condensation reactions.[3][4]
Our substrate of interest, this compound, is a versatile intermediate in pharmaceutical and fine chemical synthesis.[5][6] Its structure, featuring a lactone and an aromatic aldehyde without α-hydrogens, makes it a prime candidate for the Cannizzaro reaction. The expected products are 5-(hydroxymethyl)isobenzofuran-1(3H)-one and 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. However, the presence of the lactone moiety introduces specific challenges that require careful consideration.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. This intermediate then transfers a hydride ion to a second aldehyde molecule, resulting in the formation of a carboxylate and an alkoxide, which is then protonated by the solvent.[1][7][8]
Caption: Generalized mechanism of the Cannizzaro reaction.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the Cannizzaro reaction of this compound.
Q1: My reaction is showing low or no conversion of the starting aldehyde. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that can often be traced back to the reaction conditions.
-
Insufficient Base Concentration: The Cannizzaro reaction is typically third-order overall: second-order with respect to the aldehyde and first-order with respect to the base.[7] A low concentration of the hydroxide catalyst will significantly slow down the reaction rate.
-
Solution: Increase the concentration of the base (e.g., NaOH or KOH). A 50% aqueous solution is often effective for aromatic aldehydes.[9]
-
-
Low Reaction Temperature: While some reactions can proceed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive aromatic aldehydes.
-
Solution: Gradually increase the reaction temperature, for instance, by heating on a water bath. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
-
-
Poor Solubility of the Starting Material: this compound may have limited solubility in highly aqueous strong base solutions.
-
Solution: Consider using a co-solvent like methanol or THF to improve solubility. However, be aware that the choice of solvent can influence the reaction rate and product distribution.
-
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: The lactone functionality in this compound is susceptible to hydrolysis under the strongly basic conditions of the Cannizzaro reaction.
-
Lactone Hydrolysis: The primary side product is likely the corresponding hydroxy acid, formed from the opening of the lactone ring.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the products to the basic conditions.
-
Consider a Milder Base: While strong bases are characteristic of the Cannizzaro reaction, exploring weaker bases or alternative catalytic systems might be necessary if hydrolysis is severe.[3]
-
-
Caption: Competing reaction pathways for the substrate.
Q3: The yield of my desired alcohol product is consistently low, even with good conversion of the starting material. Why is this happening?
A3: The standard Cannizzaro reaction has a theoretical maximum yield of 50% for both the alcohol and the carboxylic acid, as two molecules of the aldehyde are required to produce one of each.[8]
-
Inherent Limitation of the Reaction: This 1:1 stoichiometry is an inherent feature of the reaction.
Protocol for Crossed Cannizzaro Reaction:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an excess (2-3 equivalents) of aqueous formaldehyde.
-
Slowly add a concentrated solution of NaOH or KOH while maintaining the temperature (e.g., with an ice bath).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture and proceed with standard workup and purification.
Q4: My purified carboxylic acid product seems to be contaminated. What is a likely impurity?
A4: If you are not using a crossed Cannizzaro reaction, the alcohol product can sometimes be difficult to separate from the carboxylic acid product due to similar polarities, especially on a small scale.
-
Incomplete Separation: Standard extraction procedures may not be sufficient for complete separation.
-
Solution:
-
Acid-Base Extraction: Ensure a thorough acid-base workup. After the reaction, acidify the aqueous layer to protonate the carboxylate, making it less water-soluble and extractable with an organic solvent. The alcohol will remain in the organic layer during the initial basic extraction.
-
Chromatography: Utilize column chromatography with a carefully selected solvent system to achieve baseline separation of the alcohol and carboxylic acid.
-
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like an alkoxide?
A: Yes, using an alkoxide base instead of a hydroxide leads to the Tishchenko reaction, where the product is an ester formed from the combination of the alcohol and carboxylic acid.[1] This can be a useful alternative if the ester is the desired final product.
Q: Is it possible for the reaction to reverse?
A: The Cannizzaro reaction is generally considered irreversible under standard conditions. The equilibrium lies strongly in favor of the alcohol and carboxylate products due to the greater thermodynamic stability of these species compared to the starting aldehyde.[12]
Q: Are there any modern, milder alternatives to the classical Cannizzaro reaction?
A: Yes, recent research has focused on developing milder and more sustainable methods. These include the use of Lewis acid catalysts, solid-supported reagents, and microwave irradiation to enhance reaction rates and yields under less harsh conditions.[3][13]
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Base | Concentrated NaOH or KOH | The reaction is first-order in base; higher concentration increases the rate.[7] |
| Temperature | Room temperature to gentle heating | Balances reaction rate with potential side reactions like lactone hydrolysis. |
| Solvent | Aqueous or aqueous/alcoholic mixture | Ensures solubility of both the substrate and the base. |
| Reaction Time | Monitored by TLC/HPLC | Avoids prolonged exposure to harsh basic conditions, minimizing side product formation. |
| To Maximize Alcohol Yield | Use Crossed Cannizzaro with excess formaldehyde | Formaldehyde acts as a sacrificial reductant.[8] |
References
-
Allen, A. D. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]
-
Chem-Station. (2014). Cannizzaro Reaction. Retrieved from [Link]
- Chenicek, A. G. (1937).
-
SlidePlayer. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). Observations on a possible mechanism of the cannizzaro reaction with formaldehyde. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein–Ponndorf–Verley reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reverse Cannizzaro reaction to make aldehydes?. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
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- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 10. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
Technical Support Center: Managing Reaction Byproducts in the Synthesis of Isobenzofuranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran-1(3H)-ones and their derivatives are a significant class of compounds, forming the core structure of many biologically active molecules and natural products.[1][2][3] Their synthesis, while achievable through various methods, is often accompanied by the formation of unwanted byproducts that can complicate purification and reduce yields. This guide will address common challenges and provide practical, evidence-based solutions to help you achieve cleaner reactions and higher purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 3-substituted phthalide from o-phthalaldehydic acid and a primary amine is giving low yields and a complex mixture. What are the likely byproducts?
A1: When reacting o-phthalaldehydic acid with primary amines, the intended product is the N-(3-phthalidyl) amine.[4] However, several side reactions can occur, leading to a mixture of products. A common byproduct is the Schiff base, formed from the condensation of the amine with the formyl group of the acid.[4]
Troubleshooting and Solutions:
-
Reaction Conditions: The reaction mechanism is a bimolecular nucleophilic substitution.[4] Ensure your reaction conditions favor this pathway. This often involves careful control of temperature and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal endpoint and prevent the formation of degradation products.[5]
-
Reagent Purity: Impurities in the starting materials, particularly the o-phthalaldehydic acid, can lead to unexpected side reactions. Ensure the purity of your reagents before starting the synthesis.[5]
-
Work-up Procedure: The stability of the desired product during work-up is crucial. Some phthalide derivatives may be sensitive to acidic or basic conditions.[6] If you observe a change in the product mixture after work-up, consider performing a small-scale stability test by exposing a sample of the crude reaction mixture to the work-up conditions and analyzing the result by TLC.[6]
Q2: I'm attempting a Sonogashira cross-coupling to synthesize an alkynyl-substituted isobenzofuranone, but I'm observing significant homocoupling of my alkyne. How can I minimize this?
A2: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. However, the formation of a homocoupled alkyne (a diyne) is a common side reaction.[7] This is often promoted by the presence of excess copper(I) co-catalyst and oxygen.[7]
Preventative Measures:
-
Rigorous Degassing: Oxygen is a key promoter of alkyne homocoupling.[7] It is critical to thoroughly degas your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.
-
Control of Copper(I) Concentration: While essential for the catalytic cycle, excess copper(I) can accelerate the undesired homocoupling. Use the minimum effective concentration of the copper co-catalyst.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby favoring the cross-coupling reaction over homocoupling.
-
Use of a Co-catalyst Free System (if applicable): Some modern Sonogashira protocols have been developed that proceed without a copper co-catalyst, which can eliminate the homocoupling issue.
Q3: During the synthesis of phthalide from o-toluic acid via side-chain chlorination, I'm getting a number of byproducts that are difficult to separate. What are these byproducts and how can I avoid them?
A3: The synthesis of phthalide from o-toluic acid through side-chain chlorination and subsequent hydrolysis can lead to several byproducts, including unreacted o-toluic acid, bromophthalide (if bromine is used), and 3-(o-carboxybenzyl) phthalide.[8] The oxidative nature of the halogenation can also lead to other difficult-to-remove impurities.[8]
Strategies for Minimizing Byproducts:
-
Control of Halogenation: The extent of chlorination is critical. Over-chlorination can lead to the formation of dichlorinated and trichlorinated species, which will not cyclize to the desired phthalide. Careful monitoring of the reaction progress (e.g., by GC-MS) is essential to stop the reaction at the monochlorinated stage.
-
Reaction Temperature: The temperature of the chlorination reaction can influence the product distribution. Running the reaction at an optimal temperature (typically between 110-260°C) is important.[8]
-
Radical Initiator: The use of a radical initiator or UV radiation is necessary to promote the side-chain chlorination over aromatic ring chlorination.[8]
-
Purification of the Intermediate: It may be beneficial to purify the intermediate chlorinated o-toluic acid derivative before proceeding to the cyclization step. This can remove unreacted starting material and over-chlorinated byproducts.
Troubleshooting Guides
Guide 1: Low Yield and Purity in Phthalide Synthesis via Reduction of Phthalic Anhydride
The catalytic hydrogenation of phthalic anhydride is a common route to phthalide.[9] However, achieving high yields and purity can be challenging.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Phthalic Anhydride | Inactive catalyst. | Ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Consider using a higher catalyst loading or a different type of catalyst. |
| Insufficient hydrogen pressure or temperature. | Optimize the reaction conditions. Increase the hydrogen pressure and/or temperature within safe operating limits for your equipment. | |
| Poor mixing. | Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| Formation of Over-reduction Products | Reaction time is too long. | Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid further reduction of the phthalide. |
| Harsh reaction conditions. | Use milder conditions (lower temperature and/or pressure) to improve selectivity for the desired product. | |
| Presence of Unreacted Starting Material in Final Product | Incomplete reaction. | As mentioned above, optimize reaction conditions to drive the reaction to completion. |
| Inefficient purification. | Utilize appropriate purification techniques such as recrystallization or column chromatography to separate the product from unreacted starting material.[10] |
Guide 2: Managing Byproducts in the Synthesis of 3-Arylphthalides
The synthesis of 3-arylphthalides often involves the reaction of an aldehyde with an organoboronic acid, catalyzed by palladium.[11]
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Homocoupled Biaryl Product | Inefficient transmetalation step. | Ensure the base used is appropriate and present in the correct stoichiometry to facilitate the transmetalation of the aryl group from the boronic acid to the palladium catalyst. |
| Oxidative addition of the aryl halide is slow. | The choice of palladium ligand is crucial. A ligand that promotes a faster rate of oxidative addition can minimize the time available for side reactions. | |
| Decomposition of the Aldehyde Starting Material | Aldehyde is unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the aldehyde. |
| Low Yield of the Desired 3-Arylphthalide | Inactive palladium catalyst. | Use a pre-activated palladium catalyst or ensure that the in-situ activation is efficient. |
| Suboptimal solvent. | The choice of solvent can significantly impact the reaction outcome. Screen different solvents to find the optimal one for your specific substrates. |
Experimental Protocols
General Protocol for Recrystallization of Isobenzofuranone Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds.[10]
-
Solvent Selection: Choose a solvent in which the isobenzofuranone derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[10]
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities, including the activated charcoal if used.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystal growth, the flask can be placed in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[10]
Visualizations
Logical Flowchart for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Decision Tree for Managing Byproduct Formation
Caption: Decision tree for managing reaction byproducts.
References
Sources
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imjst.org [imjst.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
- 9. EP0912540B1 - Process for preparing phthalides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Considerations for 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS: 333333-34-9). As a critical intermediate in pharmaceutical manufacturing, successful and reproducible production is paramount.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to navigate the challenges encountered when transitioning from lab-scale synthesis to larger batch production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a high-purity chemical building block with the molecular formula C₉H₆O₃.[1][2] Its structure, featuring both a reactive aldehyde and a stable lactone (isobenzofuranone) moiety, makes it a versatile precursor for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] The aldehyde group is particularly useful for modifications such as oxidation to carboxylic acids, reduction to alcohols, or condensation reactions to form novel heterocyclic compounds.[1]
Q2: What is the most common and scalable synthesis route for this compound?
The most established method involves the selective oxidation of the corresponding carboxylic acid, 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid.[1] This classical approach employs common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic conditions.[1] For industrial-scale operations, transitioning this batch process to a continuous flow system is highly advantageous for improving safety, control, and consistency.[1]
Q3: What are the most critical parameters to control during the oxidation synthesis?
Three parameters are critical for success:
-
Temperature: The oxidation is exothermic. Maintaining a mild temperature range, typically 0–50 °C, is crucial to prevent runaway reactions and minimize the formation of over-oxidation byproducts.[1]
-
Reagent Stoichiometry and Addition Rate: Precise control over the amount of oxidizing agent is necessary to avoid over-oxidation of the desired aldehyde to the corresponding carboxylic acid. A slow, controlled addition rate is vital, especially at scale.
-
Reaction Time: The reaction must be monitored to ensure complete conversion of the starting material without allowing for significant product degradation or side-reaction progression.[1]
Q4: How should the final product be stored to ensure stability?
The aldehyde functionality makes the compound susceptible to oxidation. Therefore, it should be stored in a cool environment (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain purity.[2]
Scale-Up Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the oxidation process.
Problem 1: Reaction yield is significantly lower than the reported 60-80% range.
-
Question: We achieved good yields at the 1g scale, but at the 100g scale, our yield has dropped to 40%. We've confirmed the identity of our starting materials and reagents. What are the likely causes?
-
Answer: A drop in yield upon scale-up is a classic process chemistry challenge, often rooted in mass and heat transfer limitations.
-
Causality:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated from the exothermic oxidation. Localized "hot spots" can form, leading to thermal degradation of the product or promotion of side reactions.
-
Poor Mixing: Inadequate agitation can lead to poor distribution of the oxidizing agent, creating areas of high concentration that cause over-oxidation and other areas of low concentration where the reaction is incomplete.
-
Incomplete Conversion: The reaction may not have been run long enough to account for slower reaction kinetics due to less efficient mixing at a larger scale.
-
-
Solutions:
-
Optimize Reagent Addition: Switch from a single-portion addition to a slow, continuous feed of the oxidizing agent below the surface of the reaction mixture. This allows the reactor's cooling system to keep pace with heat generation.
-
Improve Agitation: Evaluate your reactor's mixing efficiency. You may need to increase the RPM, or change the impeller type (e.g., to a pitched-blade turbine or anchor stirrer) to ensure homogeneity.
-
Reaction Monitoring: Do not rely solely on time. Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting material and the appearance of the product, ensuring the reaction is stopped at the optimal point.
-
-
Problem 2: The final product is contaminated with 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
Question: Our final product purity is low due to a significant amount of the corresponding carboxylic acid impurity. How can we prevent its formation?
-
Answer: This is a clear indication of over-oxidation. Aldehydes are inherently easy to oxidize further into carboxylic acids, especially under the reaction conditions employed.[3]
-
Causality:
-
Excess Oxidizing Agent: Using even a slight excess of KMnO₄ or CrO₃ can lead to the formation of this impurity.
-
Temperature Spikes: As mentioned in Problem 1, poor temperature control can accelerate the rate of the secondary oxidation reaction.[1]
-
Extended Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed will inevitably lead to over-oxidation of the product.
-
-
Solutions:
-
Stoichiometric Precision: Carefully calculate and weigh the oxidizing agent. It is often better to target ~98% conversion and leave a small amount of starting material than to push for 100% and generate difficult-to-remove impurities. The unreacted starting acid is typically easier to separate from the aldehyde product than the over-oxidized carboxylic acid.
-
Robust Temperature Control: Ensure your reactor's cooling system is sufficient for the batch size. A temperature log should show a stable internal temperature throughout the oxidant addition phase.
-
Quenching the Reaction: Once IPCs show the reaction is complete, actively quench the excess oxidant. For KMnO₄, a common quenching agent is a saturated solution of sodium bisulfite, which will reduce the excess permanganate and MnO₂ byproduct.
-
-
Problem 3: Product degradation is observed during workup and isolation.
-
Question: The product appears clean by in-process HPLC, but after isolation and drying, new impurities appear and the material develops a slight color. Why is this happening?
-
Answer: This points to the inherent instability of the aldehyde product, likely due to air oxidation. The recommendation to store the final product under inert gas is a key indicator of this sensitivity.[2]
-
Causality:
-
Aerial Oxidation: Atmospheric oxygen can oxidize the aldehyde group, particularly when the material is spread out for drying or handled at ambient temperature for extended periods.
-
Trace Metal Catalysis: Residual manganese or chromium species from the reaction can sometimes catalyze degradation pathways.
-
-
Solutions:
-
Inert Atmosphere Operations: Perform the workup, filtration, and drying steps under a nitrogen or argon blanket. This minimizes contact with atmospheric oxygen.
-
Efficient Workup: Streamline the post-reaction process. Avoid letting the crude product sit in solution for extended periods.
-
Thorough Byproduct Removal: Ensure the quenching and washing steps are effective at removing all inorganic byproducts. A wash with a mild chelating agent like EDTA in the aqueous phase during workup can sometimes help remove catalytic metal traces.
-
Low-Temperature Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., 35-40°C) to minimize thermal stress.
-
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis by Oxidation of 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid
This protocol is a representative lab-scale procedure. Scale-up requires adaptation for specific reactor configurations.
-
Setup: A jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel is charged with 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid (1.0 eq) and a suitable acidic solvent system.[1]
-
Cooling: The reactor contents are cooled to 0-5°C using a circulating chiller.
-
Oxidant Preparation: A solution of potassium permanganate (KMnO₄) (approx. 1.0-1.05 eq) is prepared in water.
-
Addition: The KMnO₄ solution is added dropwise to the stirred reaction mixture via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: The mixture is stirred at 5-10°C for an additional 1-2 hours after the addition is complete. Progress is monitored by TLC/HPLC.
-
Quench: Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple/brown color of manganese species disappears.
-
Isolation: The solids (MnO₂) are removed by filtration. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield this compound.[1]
Workflow Diagram: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing the root cause of low yield during scale-up.
Data Summary Tables
Table 1: Key Reaction Parameters for Oxidation Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Rationale & Scale-Up Considerations |
| Temperature | 0 - 10 °C | 0 - 10 °C | Crucial for selectivity. Requires efficient reactor cooling and jacket temperature control to manage exotherm.[1] |
| Oxidant Addition | Manual Dropwise (30-60 min) | Metering Pump (2-4 hours) | Slow, controlled addition is vital to prevent temperature spikes and localized high concentrations. |
| Agitation | Magnetic Stir Bar (500-800 RPM) | Overhead Stirrer (100-300 RPM) | Must ensure homogeneity without creating a vortex. Impeller design is critical for solid suspension. |
| Monitoring | TLC | HPLC | Quantitative monitoring with HPLC is essential for determining the optimal reaction endpoint at scale. |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Chemical Name | Source | Mitigation Strategy |
| Starting Material | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | Incomplete Reaction | Monitor reaction to completion; easily removed by basic wash during workup or recrystallization. |
| Over-oxidation Product | 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | Excess oxidant, high temp. | Use precise stoichiometry (<1.05 eq oxidant), maintain strict temperature control. Difficult to remove. |
| Inorganic Salts | Manganese Dioxide (MnO₂) or Chromium Salts | Oxidizing Agent Byproduct | Quench reaction thoroughly (e.g., NaHSO₃), filter through a pad of celite, and perform aqueous washes. |
References
-
This compound . MySkinRecipes. Available at: [Link]
-
1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 . PubChem. Available at: [Link]
-
Oxidation of aldehydes and ketones . Chemguide. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and Other Aldehydes
Introduction
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functional groups is paramount for the rational design and synthesis of novel molecular entities. Aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of chemical transformations. This guide provides an in-depth comparison of the reactivity of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde , a key intermediate in pharmaceutical and fine chemical synthesis[1][2], with other common aliphatic and aromatic aldehydes. We will explore the electronic and steric factors that govern their reactivity in key transformations such as nucleophilic addition, oxidation, and reduction. While direct kinetic data for this compound is not extensively available in the current literature, this guide will leverage established principles of physical organic chemistry and available data for analogous substituted benzaldehydes to provide a robust comparative analysis.
The Unique Structural Attributes of this compound
This compound, also known as 5-formylphthalide, possesses a unique structural framework that distinguishes its reactivity from simple aromatic aldehydes like benzaldehyde. The key feature is the presence of a fused γ-lactone ring (a phthalide group) attached to the benzene ring, para to the aldehyde functionality. This lactone moiety exerts a significant electronic influence on the aromatic system and, consequently, on the reactivity of the aldehyde group.
The lactone's ester carbonyl group is a potent electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the lone pair on the ester oxygen into the carbonyl group. This electron-withdrawing nature is transmitted through the aromatic ring to the aldehyde group, playing a crucial role in modulating its electrophilicity.
Comparative Reactivity Analysis: A Mechanistic Perspective
The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by nucleophiles.
Nucleophilic Addition Reactions: A Tale of Two Rings
Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts. This is due to two main factors:
-
Electronic Effects: The phenyl group in aromatic aldehydes can donate electron density to the carbonyl carbon via resonance, which reduces its electrophilicity[3].
-
Steric Hindrance: The bulky aromatic ring can sterically hinder the approach of the nucleophile to the carbonyl carbon.
In the case of this compound, the powerful electron-withdrawing nature of the fused lactone ring is expected to counteract the electron-donating resonance effect of the benzene ring. This withdrawal of electron density from the aromatic ring, and subsequently from the aldehyde group, increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.
We can predict a reactivity order for nucleophilic addition as follows:
Aliphatic Aldehyde (e.g., Acetaldehyde) > this compound > Benzaldehyde
This predicted trend is rooted in the understanding that the electron-withdrawing phthalide group in this compound makes its aldehyde carbon more electrophilic than that of benzaldehyde. However, it is unlikely to surpass the reactivity of a simple aliphatic aldehyde which lacks the resonance stabilization of an aromatic ring and has less steric bulk.
To quantify these differences, a series of comparative kinetic studies are proposed.
Proposed Experimental Validation: Kinetic Studies
To empirically validate the predicted reactivity, the following experiments can be conducted:
-
Wittig Reaction: The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, is a classic example of nucleophilic addition. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. A comparative study of the reaction rates of this compound, benzaldehyde, and a representative aliphatic aldehyde (e.g., isobutyraldehyde) with a stabilized ylide such as (methoxycarbonylmethylene)triphenylphosphorane would provide quantitative data on their relative reactivities. The progress of the reaction can be monitored by techniques like 1H NMR spectroscopy or UV-Vis spectrophotometry[3][4][5].
-
Reduction with Sodium Borohydride: The reduction of aldehydes to alcohols using sodium borohydride (NaBH4) is another common nucleophilic addition reaction, involving the transfer of a hydride ion. Kinetic studies comparing the rates of reduction of the target aldehyde with other aldehydes would offer further insight into their relative electrophilicities[6][7][8]. The disappearance of the aldehyde can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The following diagram illustrates the proposed experimental workflow for a comparative kinetic study using the Wittig reaction.
Data Presentation: Predicted Relative Rate Constants
Based on the principles discussed, we can predict the relative rate constants for the Wittig reaction. The data presented in the table below is hypothetical and serves to illustrate the expected trend.
| Aldehyde | Substituent Effect | Predicted Relative Rate Constant (k/kbenzaldehyde) |
| Isobutyraldehyde | Aliphatic, electron-donating alkyl groups | > 10 |
| This compound | Aromatic, strong electron-withdrawing lactone | > 1 |
| Benzaldehyde | Aromatic, neutral | 1 |
| p-Anisaldehyde | Aromatic, electron-donating methoxy group | < 1 |
| p-Nitrobenzaldehyde | Aromatic, strong electron-withdrawing nitro group | > 1 |
Oxidation and Reduction Reactions
The electronic nature of the substituent on the aromatic ring also influences the ease of oxidation and reduction of the aldehyde group.
Oxidation
The oxidation of an aldehyde to a carboxylic acid involves the removal of the aldehydic proton. Electron-withdrawing groups, by polarizing the C-H bond, can facilitate this process. Therefore, it is anticipated that this compound would be more readily oxidized than benzaldehyde.
Reduction
As discussed in the context of nucleophilic addition, the increased electrophilicity of the carbonyl carbon in this compound makes it a better acceptor of a hydride ion from a reducing agent like NaBH4. Consequently, its reduction to the corresponding alcohol is expected to be faster than that of benzaldehyde.
Experimental Protocols
Protocol 1: Comparative Wittig Reaction Kinetics
Objective: To determine the relative rates of the Wittig reaction for different aldehydes.
Materials:
-
This compound
-
Benzaldehyde
-
Isobutyraldehyde
-
(Methoxycarbonylmethylene)triphenylphosphorane
-
Anhydrous deuterated chloroform (CDCl3) for NMR studies
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Prepare 0.1 M stock solutions of each aldehyde and the ylide in anhydrous CDCl3.
-
In an NMR tube, mix 0.5 mL of an aldehyde stock solution with 0.5 mL of the ylide stock solution at a pre-equilibrated temperature (e.g., 25 °C).
-
Immediately acquire a 1H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant product formation.
-
Integrate the signals corresponding to the aldehydic proton of the starting material and a characteristic proton of the alkene product.
-
Plot the concentration of the aldehyde versus time and determine the initial rate of the reaction.
-
Calculate the rate constant (k) for each aldehyde.
-
Compare the rate constants to determine the relative reactivity.
Protocol 2: Comparative Reduction Kinetics with Sodium Borohydride
Objective: To determine the relative rates of reduction for different aldehydes with NaBH4.
Materials:
-
This compound
-
Benzaldehyde
-
Isobutyraldehyde
-
Sodium borohydride
-
Anhydrous ethanol
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Autosampler vials
Procedure:
-
Prepare 0.1 M stock solutions of each aldehyde in anhydrous ethanol.
-
Prepare a 0.05 M solution of NaBH4 in anhydrous ethanol.
-
In a thermostated reaction vessel, add a known volume of the aldehyde stock solution.
-
Initiate the reaction by adding a known volume of the NaBH4 solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a dilute solution of acetic acid in ethanol.
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining aldehyde.
-
Plot the concentration of the aldehyde versus time and determine the initial rate of the reaction.
-
Calculate the rate constant (k) for each aldehyde.
-
Compare the rate constants to establish the relative reactivity.
Conclusion
This compound presents a fascinating case study in aldehyde reactivity. The presence of the electron-withdrawing phthalide group is predicted to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack, oxidation, and reduction compared to benzaldehyde. While this guide provides a strong theoretical framework for this increased reactivity, further experimental validation through kinetic studies is essential to quantify these differences. The proposed experimental protocols offer a clear path for researchers to generate the necessary data to fully elucidate the reactivity profile of this important synthetic intermediate.
References
-
Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. Retrieved from [Link]
-
Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Photochemistry of Polydonor-Substituted Phthalimides: Curtin-Hammett-Type Control of Competing Reactions of Potentially Interconverting Zwitterionic Biradical Intermediates. (1998). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology. Retrieved January 18, 2026, from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing. Retrieved January 18, 2026, from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved January 18, 2026, from [Link]
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. (2006). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Table 1: Hammett constants for some common substituents. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
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Substituent Effects in Aromatic Substitution I. (2011). YouTube. Retrieved January 18, 2026, from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved January 18, 2026, from [Link]
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Relation between the Substituent Effect and Aromaticity. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. (2013). YouTube. Retrieved January 18, 2026, from [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Isobenzofuran-1(3H)-one Derivatives
The isobenzofuran-1(3H)-one, or phthalide, scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] This versatility has positioned them as compelling candidates for drug discovery programs targeting a wide array of therapeutic areas, from oncology to neuropharmacology and infectious diseases.[1][3] This guide offers a comparative analysis of the efficacy of various isobenzofuran-1(3H)-one derivatives, synthesizing data from key in vitro and in vivo studies. We will delve into the experimental evidence supporting their antiproliferative, antidepressant, neuroprotective, and antimicrobial properties, providing detailed protocols and mechanistic insights to inform future research and development.
I. In Vitro Efficacy: A Multi-Target Profile
The foundational assessment of any therapeutic candidate begins with robust in vitro screening. For isobenzofuran-1(3H)-one derivatives, these studies have revealed potent activity against cancer cell lines, key neurological targets, and various pathogens.
A. Antiproliferative and Cytotoxic Activity
A significant area of investigation has been the anticancer potential of these compounds.[3][4] Studies focusing on derivatives functionalized at the C-3 position have demonstrated significant cytotoxic effects against hematological malignancies.[3][5]
Comparative Cytotoxicity Data:
The antiproliferative activity of several C-3 functionalized derivatives was evaluated against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below, with the chemotherapy agent Etoposide (VP16) serving as a positive control.[3][5]
| Compound ID | U937 IC50 (µM) | K562 IC50 (µM) |
| 16 | > 25 | 2.79 |
| 17 | 10.38 | 6.09 |
| 18 | 9.00 | 1.71 |
| Etoposide | 0.52 | 7.06 |
Data sourced from studies on C-3 functionalized isobenzofuran-1(3H)-ones.[3][5]
Notably, compounds 16 and 18 displayed potent inhibitory activity against the K562 cell line, with compound 18 being significantly more potent than the established anticancer drug etoposide in this specific assay.[3] This highlights the therapeutic potential of this scaffold in the context of myeloid leukemia.
Experimental Protocol: MTT Cytotoxicity Assay
The causality behind choosing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay lies in its reliability for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives and the positive control (e.g., Etoposide) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 hours).[5] Include vehicle-only (e.g., 1% DMSO) wells as a negative control.[5]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Workflow Visualization
Caption: Inhibition of serotonin transporter (SERT) by derivatives.
C. Antimicrobial and Amoebicidal Activity
The therapeutic utility of this scaffold extends to infectious diseases. Various derivatives have been synthesized and tested for antibacterial, antifungal, and amoebicidal activities. [6]
-
Amoebicidal Activity: A study evaluating ten isobenzofuranone derivatives against Acanthamoeba castellanii found that all compounds exhibited inhibitory activity. Derivatives QOET-3 and QOET-9 were the most potent, displaying the lowest IC50 values. [7]The proposed mechanism involves targeting topoisomerase II and inducing apoptosis-like cell death. [7]* Antibacterial/Antifungal Activity: Certain phthalide derivatives have demonstrated high activity against both Gram-negative and Gram-positive bacteria. [6]Additionally, broad-spectrum antifungal activity has been reported. [6][8]
II. In Vivo Efficacy: From Bench to Biological Systems
The successful translation of in vitro promise to in vivo efficacy is a critical milestone in drug development. Select isobenzofuran-1(3H)-one derivatives have demonstrated significant therapeutic effects in animal models of depression and stroke.
A. Antidepressant Effects in a Chronic Stress Model
Based on its potent in vitro profile, compound 10a was advanced to in vivo testing using a chronic restraint stress (CRS) mouse model of depression. [9]The results were compelling:
-
Behavioral Improvement: Compound 10a significantly ameliorated depression-like behaviors induced by CRS. [9]* Neurochemical Restoration: The compound increased levels of the neurotransmitter 5-HT in the cortex. [9]* Neurogenesis and Synaptic Plasticity: Further investigation revealed that 10a helped recover from CRS-induced hippocampal neuron damage and elevated the expression of key synaptic proteins like BDNF, TrkB, and PSD95. [9] These findings strongly suggest that isobenzofuran-1(3H)-one derivatives can exert robust antidepressant effects in vivo, mediated by the modulation of serotonergic neurotransmission and the promotion of neuronal health. [9]
Experimental Protocol: Chronic Restraint Stress (CRS) Model
The choice of the CRS model is based on its high construct validity for studying the pathophysiology of depression, as it mimics the effects of chronic psychological stress in humans.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice to the housing conditions for at least one week prior to the experiment.
-
Stress Induction: For 21-28 consecutive days, place each mouse in a well-ventilated 50 mL conical tube for 6 hours daily without access to food or water. The control group is handled but not subjected to restraint.
-
Compound Administration: During the stress period, administer the test compound (e.g., compound 10a ) or vehicle daily via oral gavage or intraperitoneal injection. A positive control group (e.g., a known antidepressant) is typically included.
-
Behavioral Testing: After the stress period, conduct a battery of behavioral tests to assess depression-like phenotypes. Common tests include the Forced Swim Test (FST) and Tail Suspension Test (TST), where an increase in immobility time is indicative of a depressive-like state.
-
Neurochemical Analysis: Following behavioral testing, collect brain tissue (e.g., cortex, hippocampus) to measure neurotransmitter levels (e.g., 5-HT) via HPLC and protein expression (e.g., BDNF) via Western Blot or ELISA.
Workflow Visualization
Caption: Experimental workflow for the in vivo CRS depression model.
B. Neuroprotective Effects in a Stroke Model
The potent TREK-1 inhibitor, Cpd8l , was evaluated in a middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model, which simulates ischemic stroke. The in vivo results corroborated the in vitro findings, as Cpd8l was shown to effectively ameliorate brain injury in these mice. [10]This provides a strong rationale for developing isobenzofuran-1(3H)-one derivatives as a novel therapeutic strategy for stroke. [10][11]
III. Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies establishes the isobenzofuran-1(3H)-one scaffold as a highly promising starting point for the development of new therapeutics. The functionalization of the core structure, particularly at the C-3 position, has proven to be a successful strategy for generating derivatives with potent and diverse biological activities, including antiproliferative, antidepressant, and neuroprotective effects.
The data presented herein, from the superior potency of compound 18 against leukemia cells to the robust in vivo efficacy of compounds 10a and Cpd8l in models of depression and stroke, respectively, underscores the significant potential of this chemical class. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic profiling to enhance drug-like properties. The continued exploration of isobenzofuran-1(3H)-one derivatives holds great promise for delivering next-generation medicines for some of the most challenging human diseases.
References
-
Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (n.d.). Digital CSIC. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules, 18(2), 1882-1896. Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). Bioorganic & Medicinal Chemistry, 114, 117941. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology, 9(11). Retrieved January 18, 2026, from [Link]
-
Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. (2005). Arzneimittelforschung, 55(10), 588-97. Retrieved January 18, 2026, from [Link]
-
Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). Journal of Medicinal Chemistry, 68(5), 5804-5823. Retrieved January 18, 2026, from [Link]
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Derivatives
In the intricate world of medicinal chemistry, the phthalide scaffold, chemically known as 1-oxo-1,3-dihydroisobenzofuran, represents a privileged structure. Its presence in numerous biologically active natural products has spurred extensive research into the therapeutic potential of its synthetic derivatives.[1][2] This guide focuses on a specific, yet versatile, starting point for drug discovery: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde . The presence of a reactive aldehyde group at the 5-position offers a unique handle for chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity.[3][4]
This technical guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the isobenzofuranone core, with a focus on their potential as monoamine oxidase (MAO) inhibitors, antioxidants, and anticancer agents. By delving into the experimental data and the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing and evaluating novel therapeutic agents based on this promising scaffold.
The Significance of the Phthalide Core
The fundamental phthalide structure, a fusion of a benzene ring and a γ-lactone ring, is a common motif in a wide array of natural products exhibiting diverse pharmacological properties.[1] These activities range from anti-platelet and antimicrobial to anticancer and neuroprotective effects.[5][6][7] The versatility of the this compound scaffold lies in the ability to introduce various substituents, particularly at the C-3 position, which significantly influences the biological activity of the resulting compounds.[5][6]
Comparative Analysis of Biological Activities
The following sections will explore the SAR of isobenzofuranone derivatives in three key therapeutic areas. While direct comparative studies on derivatives of this compound are limited, we will draw upon the extensive research on the broader class of 3-substituted phthalides to infer potential SAR trends for this specific scaffold.
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the metabolism of monoamine neurotransmitters.[8] Their inhibition is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[9][10] Recent studies have identified isobenzofuran-1(3H)-one derivatives as promising MAO inhibitors.[11]
Structure-Activity Relationship Insights:
A study on 3,6-disubstituted isobenzofuran-1(3H)-ones revealed that the presence of a (R)-3-hydroxypyrrolidine moiety at the 6-position conferred selectivity towards MAO-B.[11] Further modifications at the 3-position with substituted benzyl rings demonstrated that electron-withdrawing groups, such as fluorine, enhanced the inhibitory potency.[11] Specifically, compounds with 4'-fluorobenzyl and 3',4'-difluorobenzyl groups at the 3-position were identified as potent and selective MAO-B inhibitors.[11]
This suggests that for derivatives of this compound, modifications of the aldehyde group into moieties that can interact with the active site of MAO, coupled with appropriate substitutions at the 3-position, could yield potent and selective inhibitors. The aldehyde could be derivatized to form various heterocyclic rings or functional groups capable of forming key interactions within the enzyme's binding pocket.
Comparative Inhibitory Activity of Isobenzofuranone Derivatives against MAO-B:
| Compound ID | 3-Position Substituent | 6-Position Substituent | MAO-B IC50 (µM) | Reference |
| 6c | 4'-Fluorobenzyl | (R)-3-Hydroxypyrrolidine | 0.35 | [11] |
| 6m | 3',4'-Difluorobenzyl | (R)-3-Hydroxypyrrolidine | 0.32 | [11] |
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. Phthalide derivatives have demonstrated significant antioxidant potential.[5][12]
Structure-Activity Relationship Insights:
Studies on 3-arylphthalides have shown that the presence of hydroxyl groups on the aryl ring at the 3-position is crucial for antioxidant activity.[12] For instance, a 3-(2,4-dihydroxyphenyl)phthalide derivative exhibited superior antioxidant activity compared to the standard antioxidant, Trolox.[12] The position and number of hydroxyl groups significantly influence the radical scavenging ability.[13] For derivatives of this compound, converting the aldehyde to a phenol or other electron-donating groups, in combination with hydroxylated aryl substituents at the 3-position, could be a promising strategy to develop potent antioxidants.
Comparative Antioxidant Activity of Chalcones and Flavonoids (structurally related scaffolds):
| Compound ID | Substituent on Ring B | DPPH Scavenging IC50 (µg/mL) | Reference |
| C1 | p-hydroxy | 40.52 | [14] |
| F1 | p-hydroxy | 42.90 | [14] |
| Ascorbic Acid | - | 31.48 | [14] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous effort in drug discovery. Isobenzofuran-1(3H)-one derivatives have shown promising cytotoxic effects against various cancer cell lines.[5][15][16]
Structure-Activity Relationship Insights:
A study on C-3 functionalized isobenzofuran-1(3H)-ones demonstrated that the nature of the substituent at the 3-position plays a critical role in their antiproliferative activity.[5] For instance, certain derivatives exhibited potent activity against K562 (myeloid leukemia) and U937 (lymphoma) cell lines, with some compounds showing greater potency than the established anticancer drug etoposide against the K562 cell line.[16] The derivatization of the 5-carbaldehyde group in this compound could lead to compounds with enhanced interactions with biological targets involved in cancer progression. For example, the aldehyde could be used to synthesize Schiff bases or other heterocyclic systems known to possess anticancer properties.
Comparative Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones:
| Compound ID | U937 IC50 (µM) | K562 IC50 (µM) | Reference |
| 16 | > 25 | 2.79 | [16] |
| 17 | 10.38 | 6.09 | [16] |
| 18 | 9.00 | 1.71 | [16] |
| Etoposide (VP16) | 0.52 | 7.06 | [16] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[17]
Workflow for MAO Inhibition Assay:
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]
-
Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., p-Tyramine for both MAO-A and MAO-B) in deionized water.[17]
-
Prepare stock solutions of the test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO.[18]
-
Prepare a working solution of horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red) in the assay buffer.[17]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the MAO-A or MAO-B enzyme solution.
-
Add 25 µL of the test compound at various concentrations or the vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate and HRP/probe mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[17]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for evaluating the free radical scavenging activity of compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19][20]
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the test compound or standard at various concentrations.
-
Add the DPPH solution to each well to a final volume.
-
Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[20] A blank containing only the solvent and DPPH should also be measured.
-
The radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]
Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[22]
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., etoposide). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[22]
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[23] This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. The aldehyde functionality at the 5-position provides a versatile anchor for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space to optimize biological activity and selectivity. While direct SAR studies on derivatives of this specific compound are yet to be extensively reported, the wealth of information on the broader class of 3-substituted phthalides provides a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. By leveraging the SAR insights from related phthalide series and employing the robust experimental protocols outlined in this guide, researchers can efficiently identify and optimize lead compounds with potential applications in the treatment of neurodegenerative diseases, conditions associated with oxidative stress, and cancer. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Guide to Validating the Antidepressant Activity of Novel Isobenzofuranone Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the urgent need for more effective and faster-acting therapeutics with improved side-effect profiles. Isobenzofuranones, a class of compounds characterized by a fused benzene and γ-lactone ring system, have emerged as a promising area of investigation.[1][2] This guide provides a comprehensive framework for validating the antidepressant potential of novel isobenzofuranone derivatives, comparing their preclinical efficacy against established selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine.
Introduction: The Rationale for Isobenzofuranones in Antidepressant Research
Depression is a complex neuropsychiatric disorder with a significant global health burden. While current treatments, predominantly SSRIs, are effective for many, a substantial portion of patients exhibit inadequate response or experience dose-limiting side effects. This therapeutic gap underscores the necessity for novel chemical entities with distinct mechanisms of action.
Isobenzofuranone derivatives have garnered attention for their diverse biological activities, including neuroprotective effects.[1][2] Recent studies have specifically highlighted their potential as antidepressant agents, with some derivatives demonstrating significant serotonin reuptake inhibition and efficacy in animal models of depression.[3] The core hypothesis is that specific structural modifications to the isobenzofuranone scaffold can yield compounds with potent and selective antidepressant activity, potentially through modulation of the serotonin transporter (SERT) and other relevant neurobiological targets.
Comparative Experimental Design: A Multi-Tiered Approach
To rigorously validate the antidepressant activity of novel isobenzofuranone compounds, a multi-tiered experimental approach is essential. This involves a combination of in vitro and in vivo assays designed to assess both the mechanism of action and the behavioral efficacy of the test compounds in comparison to a well-characterized SSRI like fluoxetine.
Experimental Workflow Diagram
Caption: Proposed mechanism of action for antidepressant isobenzofuranones.
Recent research suggests that some isobenzofuranone derivatives may exert their antidepressant effects by increasing serotonin levels in the cortex. [3]Furthermore, chronic antidepressant treatment is often associated with increased expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB), which are involved in neurogenesis and synaptic plasticity. [4]
Neurotransmitter Analysis
Objective: To measure the levels of serotonin and its metabolites in key brain regions following acute or chronic administration of the test compounds.
Methodology:
-
Tissue Collection: Following behavioral testing, collect brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Sample Preparation: Homogenize the brain tissue and perform protein precipitation.
-
Quantification: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Western Blot Analysis for BDNF and TrkB
Objective: To assess the impact of chronic compound administration on the expression of key neurotrophic factors.
Methodology:
-
Chronic Treatment: Administer the test compounds daily for a period of 14-21 days.
-
Protein Extraction: Isolate total protein from the hippocampus.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for BDNF, TrkB, and a loading control (e.g., β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate for detection. Quantify the protein bands using densitometry.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for validating the antidepressant potential of novel isobenzofuranone compounds. By systematically comparing their in vitro and in vivo profiles to a standard-of-care antidepressant like fluoxetine, researchers can effectively identify promising lead candidates for further development.
Future studies should aim to further elucidate the precise molecular interactions of these compounds with the serotonin transporter and explore potential off-target effects. Additionally, investigating their efficacy in more complex and etiologically relevant animal models of depression, such as chronic unpredictable stress, will be crucial for translating these preclinical findings into clinically viable therapeutics. [5][6]The exploration of isobenzofuranones represents a promising avenue in the ongoing quest for improved treatments for depressive disorders.
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A Comparative Analysis of the Antimicrobial Spectrum of Isobenzofuranone Analogs: A Guide for Drug Discovery Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with diverse mechanisms of action. Among the myriad of scaffolds explored, the isobenzofuran-1(3H)-one, or phthalide, core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various isobenzofuranone analogs, offering field-proven insights and supporting experimental data to aid researchers and drug development professionals in this critical endeavor.
Introduction: The Promise of the Isobenzofuranone Scaffold
Isobenzofuranone derivatives, both naturally occurring and synthetic, have garnered significant attention for their diverse pharmacological properties, including antioxidant, antiplatelet, and cytotoxic activities.[1] Their antimicrobial potential is particularly noteworthy, with studies demonstrating efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4] The inherent versatility of the isobenzofuranone core allows for extensive chemical modification, providing a rich landscape for structure-activity relationship (SAR) studies aimed at optimizing potency and spectrum.
Comparative Antimicrobial Spectrum of Isobenzofuranone Analogs
The antimicrobial efficacy of isobenzofuranone analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and at the C-3 position of the lactone ring. This section presents a comparative analysis of the minimum inhibitory concentrations (MICs) of representative analogs against key pathogenic microorganisms.
Antibacterial Activity
Isobenzofuranone derivatives have demonstrated a broad spectrum of antibacterial activity, with notable potency against several clinically relevant pathogens.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Isobenzofuranone Analogs
| Compound/Analog | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Salmonella typhimurium | Reference |
| Nitroimidazole-substituted Benzofuranones | |||||||
| (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (11a-p series) | Remarkable Inhibition | Remarkable Inhibition | Remarkable Inhibition | - | Remarkable Inhibition | - | [4] |
| Naturally Occurring Isobenzofuranone | |||||||
| 2,2-dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one | - | 53.7 ± 4.5 (MIC90) | - | - | - | - | [5] |
| Benzofuran from Penicillium crustosum | |||||||
| Compound 1 | 12.5 | - | - | 25 | - | 12.5 | [6] |
| Compound 2 | 25 | - | - | - | - | - | [6] |
| 3-Substituted N-(3-phthalidyl) Amines | |||||||
| B1-B4 Series | Good Activity | - | - | Good Activity | - | - | [7] |
Note: "-" indicates data not reported in the cited source. The activity of the 11a-p series was described as "remarkable inhibition" without specific MIC values provided in the abstract.
The data clearly indicates that substitutions play a critical role in defining the antibacterial spectrum. For instance, the introduction of a nitroimidazole moiety leads to potent activity against a range of Gram-positive bacteria, including the formidable MRSA, and the Gram-negative Klebsiella pneumoniae.[4] In contrast, some naturally occurring isobenzofuranones exhibit more targeted activity, such as the derivative isolated from Chaenomeles sinensis, which shows promising activity against MRSA.[5] Furthermore, derivatives from fungal sources, like Penicillium crustosum, have demonstrated moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, S. typhimurium) bacteria.[6] The N-(3-phthalidyl) amines also show broad-spectrum potential with good activity against both S. aureus and E. coli.[7]
Antifungal Activity
The antifungal potential of isobenzofuranone analogs is an equally promising area of investigation, with several derivatives showing significant activity against clinically important fungal species.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Isobenzofuranone Analogs
| Compound/Analog | Candida albicans | Penicillium italicum | Colletotrichum musae | Reference |
| 3-Substituted N-(3-phthalidyl) Amines | ||||
| B1-B4 Series | Good Activity | - | - | [7] |
| Benzofurans from Penicillium crustosum | ||||
| Compound 5 | - | 12.5 | 12.5 | [6] |
| Compound 6 | - | 12.5 | 12.5-25 | [6] |
| Halogenated Isobenzofuran Analogs | ||||
| Analog 13c | Superior to clotrimazole (in vivo) | - | - | [8] |
Note: "-" indicates data not reported in the cited source.
The N-(3-phthalidyl) amines, which demonstrated antibacterial properties, also exhibit good activity against the common opportunistic yeast Candida albicans.[7] Interestingly, benzofuran derivatives from Penicillium crustosum show notable activity against plant-pathogenic fungi, Penicillium italicum and Colletotrichum musae.[6] Furthermore, halogenated isobenzofuran analogs have shown significant in vivo efficacy against Candida infections, even outperforming the standard antifungal drug clotrimazole in some models.[8]
Unraveling the Mechanism of Action: A Multifaceted Approach
The precise antimicrobial mechanism of action for isobenzofuranones is not fully elucidated and likely varies depending on the specific analog. However, current research points towards several potential cellular targets.
For antifungal activity, some phthalimide derivatives are thought to interfere with the integrity of the fungal cell membrane. This is supported by studies where the presence of ergosterol, a key component of the fungal cell membrane, antagonized the antifungal effect of the compounds, suggesting a direct or indirect interaction with this lipid.
In the case of antibacterial action, molecular docking studies of some phthalimide analogs suggest potential binding to the 50S ribosomal subunit, which would inhibit bacterial protein synthesis. This dual-action potential, targeting different essential processes in bacteria and fungi, highlights the therapeutic promise of this scaffold.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The extensive body of research on isobenzofuranone analogs has provided valuable insights into the relationship between their chemical structure and antimicrobial activity. These SAR studies are critical for the rational design of more potent and selective antimicrobial agents.
A key determinant of activity is the nature of the substituent at the C-3 position of the isobenzofuranone core. The introduction of aromatic and heterocyclic moieties at this position has been shown to significantly enhance antimicrobial potency.[2] Furthermore, substitutions on the benzene ring of the isobenzofuranone scaffold can modulate the electronic and lipophilic properties of the molecule, thereby influencing its ability to penetrate microbial cell walls and interact with its molecular target. For example, quantitative structure-activity relationship (QSAR) studies on certain benzofuranone derivatives have revealed that specific electronic and steric parameters are crucial for their antibacterial efficacy.[4]
The following diagram illustrates the key structural features of the isobenzofuranone scaffold that are often targeted for modification in SAR studies.
Caption: Key modification sites on the isobenzofuranone scaffold for SAR studies.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of antimicrobial susceptibility data, it is imperative to adhere to standardized testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the isobenzofuranone analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solutions across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
The following workflow diagram illustrates the key steps in the broth microdilution assay.
Caption: Workflow for the broth microdilution MIC assay.
Agar Disk Diffusion Method for Preliminary Screening
The agar disk diffusion method is a qualitative or semi-quantitative technique that is often used for preliminary screening of antimicrobial activity.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates with a standardized depth.
-
Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and evenly swab the entire surface of the agar plate to create a lawn of bacteria.
-
Application of Disks: Impregnate sterile paper disks with a known concentration of the isobenzofuranone analog and place them on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity of the compound.
Conclusion and Future Directions
The isobenzofuranone scaffold represents a highly promising platform for the development of novel antimicrobial agents. The diverse range of analogs synthesized to date has demonstrated a broad spectrum of activity against both bacteria and fungi, including drug-resistant strains. The insights gained from structure-activity relationship studies provide a clear roadmap for the rational design of next-generation isobenzofuranone derivatives with enhanced potency and optimized pharmacological profiles.
Future research should focus on elucidating the precise molecular mechanisms of action for the most promising analogs, as this will be critical for overcoming potential resistance mechanisms. Furthermore, in vivo efficacy and toxicological studies are essential next steps to translate the in vitro potential of these compounds into clinically viable therapeutics. The continued exploration of the chemical space around the isobenzofuranone core, guided by the principles of medicinal chemistry and a deep understanding of microbial physiology, holds the key to unlocking new and effective treatments in the ongoing battle against infectious diseases.
References
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Al-Salihi, S. A. A., Al-Juboori, A. A. H., & Al-Amiery, A. A. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST). [Link]
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Bayer, E., Hayat, S., Atta-ur-Rahman, Choudhary, M. I., Khan, K. M., Shah, S. T. A., Imran-ul-Haq, M., Anwar, M. U., & Voelter, W. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. [Link]
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Chen, J., Wang, F., Liu, Y., Li, Y., & Zhang, J. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(11), 17799-17807. [Link]
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Hadj-esfandiari, N., Navidpour, L., Shadnia, H., Amini, M., Samadi, N., Faramarzi, M. A., & Shafiee, A. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & medicinal chemistry letters, 17(22), 6354–6363. [Link]
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Li, J., Yang, J., Li, Y., Wang, Y., & Zhang, J. (2019). [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 44(17), 3745–3748. [Link]
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Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2251–2261. [Link]
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ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Retrieved January 18, 2026, from [Link]
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Trizna, E. Y., Khabibrakhmanova, A. M., Gerasimova, D. P., Faizova, R. G., & Kurbangalieva, A. R. (2023). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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Walker, K. A., Kertesz, D. J., Rotstein, D. M., Swinney, D. C., & Tarn, J. (1993). Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency. Journal of medicinal chemistry, 36(15), 2235–2237. [Link]
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Wang, Y., Chen, Y., Li, Y., Liu, Y., & Zhang, J. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of fungi (Basel, Switzerland), 8(8), 841. [Link]
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A Tale of Two Moieties: A Comparative Guide to the Biological Activity of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and Its Carboxylic Acid Precursor
In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a compelling example of this principle: the comparison between 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and its immediate synthetic precursor, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid . While the former has garnered attention for its diverse pharmacological effects, the latter is primarily recognized as a stepping stone in organic synthesis. This document will provide a comprehensive analysis of the known biological activities of the aldehyde, juxtaposed with a theoretical and mechanistically-driven exploration of how the carboxylic acid functionality is expected to alter its biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within the isobenzofuranone scaffold.
Introduction: The Isobenzofuranone Core and the Significance of the C-5 Substitution
The isobenzofuranone skeleton, also known as a phthalide, is a privileged scaffold in natural products and medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory effects[1][2]. The reactivity and biological interactions of these molecules are often dictated by the nature and position of their substituents. This guide focuses on the critical role of the functional group at the C-5 position, specifically comparing an electron-withdrawing and highly reactive aldehyde group with its oxidized counterpart, a carboxylic acid.
This comparison is not merely academic. The aldehyde, this compound, is a compound of significant interest due to its demonstrated biological activities[3]. In contrast, its precursor, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is predominantly documented as a chemical intermediate[3][4]. Understanding the functional consequences of this simple oxidative transformation is crucial for designing novel therapeutic agents with enhanced potency and selectivity.
Figure 1: Chemical structures and interconversion of the aldehyde and carboxylic acid.
The Aldehyde in Focus: A Profile of Known Biological Activities
This compound has been identified as a molecule with a spectrum of biological effects, largely attributable to the high reactivity of its aldehyde moiety.
Cytotoxic and Potential Anticancer Activity
The aldehyde has demonstrated significant cytotoxic effects against various cancer cell lines[3]. This activity is hypothesized to stem from the ability of the aldehyde group to form covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) on proteins, potentially inhibiting their function[3].
Experimental Data Summary:
| Compound | Cell Line | IC50 Value | Reference |
| This compound | RAW 264.7 | 34.3 μM | [3] |
This covalent modification mechanism can disrupt critical cellular processes. For instance, studies suggest that this compound may inhibit mTOR signaling pathways, which are fundamental for tumor growth and survival[3].
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been linked to the inhibition of key enzymes in the inflammatory cascade. Specifically, it has been shown to inhibit the activity of caspase-1 and phospholipase A2[3].
-
Caspase-1: A key mediator of inflammatory responses through its role in the maturation of pro-inflammatory cytokines like IL-1β and IL-18.
-
Phospholipase A2 (PLA2): An enzyme responsible for the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.
The inhibition of these enzymes suggests potential therapeutic applications in treating a range of inflammatory diseases.
Neuroprotective Effects
Preliminary research has indicated potential neuroprotective effects of this aldehyde. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3]. A plausible mechanism for this is its potential inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
The Carboxylic Acid Precursor: A Theoretical and Comparative Analysis
While direct experimental data on the biological activities of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is scarce, we can infer its likely pharmacological profile based on fundamental principles of medicinal chemistry and structure-activity relationships.
Altered Reactivity and Target Engagement
The most significant difference between the aldehyde and the carboxylic acid is the nature of their functional group.
-
Aldehyde: An electrophilic group capable of forming reversible and irreversible covalent bonds with nucleophilic biomolecules. This reactivity is a double-edged sword, contributing to its biological activity but also potentially to off-target effects and toxicity.
-
Carboxylic Acid: A less reactive, acidic group that is typically ionized at physiological pH. Its interactions with biological targets are more likely to be governed by ionic bonds, hydrogen bonds, and polar interactions rather than covalent bond formation.
This fundamental difference in reactivity strongly suggests that the carboxylic acid will have a different target profile and a lower propensity for covalent modification of proteins compared to the aldehyde.
Figure 2: Comparison of likely interactions with biological targets.
Physicochemical Properties and Pharmacokinetics
The conversion of an aldehyde to a carboxylic acid significantly alters the physicochemical properties of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Aldehyde | Carboxylic Acid | Implication |
| Polarity | Moderately polar | More polar | Affects membrane permeability and solubility. |
| Acidity | Neutral | Acidic (pKa ~4-5) | Influences ionization state, solubility, and potential for ionic interactions. |
| Hydrogen Bonding | H-bond acceptor | H-bond donor & acceptor | Increases potential for interactions with polar targets and water. |
The increased polarity and acidic nature of the carboxylic acid would likely lead to:
-
Lower cell membrane permeability: This could reduce its intracellular concentration and, consequently, its activity against intracellular targets.
-
Different distribution profile: The ionized form of the carboxylic acid may be more confined to the extracellular space.
-
Increased water solubility: This could be advantageous for formulation but might hinder penetration into lipophilic environments.
Predicted Biological Activity Profile
Based on the above considerations, we can predict the following for the carboxylic acid relative to the aldehyde:
-
Cytotoxicity: Likely to be significantly lower. The lack of a reactive electrophilic center reduces the potential for covalent modification of essential cellular proteins.
-
Anti-inflammatory Activity: The activity, if any, would likely proceed through a different mechanism. It would not be expected to be a potent inhibitor of enzymes that are targeted by the aldehyde via covalent modification. However, some carboxylic acids have shown anti-inflammatory properties through other mechanisms.
-
Antioxidant Activity: Carboxylic acids, particularly those on an aromatic ring, can possess antioxidant properties by acting as hydrogen donors or metal chelators. This is a potential area of activity for the carboxylic acid that might be more pronounced than in the aldehyde.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences in biological activity, a series of head-to-head in vitro assays are recommended.
Cytotoxicity Assessment
-
Assay: MTT or SRB assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., MRC-5) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the aldehyde and carboxylic acid for 48-72 hours.
-
Add MTT or SRB reagent and incubate.
-
Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).
-
Measure absorbance and calculate IC50 values.
-
Anti-inflammatory Activity Screening
-
Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
-
Procedure:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Determine the concentration of each compound that inhibits NO production by 50% (IC50).
-
Antioxidant Capacity Evaluation
-
Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Procedure:
-
Prepare a methanolic solution of DPPH.
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value.
-
Figure 3: Proposed workflow for the comparative biological evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a more pronounced and diverse biological activity profile than its carboxylic acid precursor. This difference is primarily attributed to the presence of the reactive aldehyde functionality, which enables covalent interactions with biological macromolecules. The carboxylic acid, being more polar and less reactive, is predicted to have significantly lower cytotoxicity and a different, likely weaker, overall biological activity profile.
For researchers in drug discovery, this comparative analysis underscores a critical concept: the isobenzofuranone scaffold is a viable starting point for the development of bioactive compounds, and the C-5 position is a key site for modification to modulate activity. The aldehyde serves as a "warhead" that can be rationally designed to target specific nucleophilic residues in enzymes or receptors. Future research should focus on:
-
Direct comparative studies: Performing the outlined experiments to generate robust, directly comparable data for both compounds.
-
Target identification: Elucidating the specific protein targets of the aldehyde to better understand its mechanism of action.
-
Analogue synthesis: Exploring other C-5 modifications to fine-tune the reactivity and selectivity of this class of compounds.
By systematically exploring the structure-activity relationships of isobenzofuranone derivatives, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]
-
MDPI. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. [Link]
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MDPI. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. [Link]
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ChemBK. 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. [Link]
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PubMed. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C. [Link]
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MDPI. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]
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PubMed. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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Evaluating the Fluorescent Properties of Different Isobenzofuran Derivatives
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the fluorescent properties of various isobenzofuran derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, photophysical characterization, and structure-property relationships of this versatile class of fluorophores. Our objective is to furnish you with the objective data and experimental rationale necessary to select and utilize the optimal isobenzofuran derivative for your specific research applications, from high-contrast cell imaging to the development of novel biosensors.
Introduction to Isobenzofuran-Based Fluorophores
Isobenzofurans are a class of heterocyclic compounds composed of a fused benzene and furan ring system. While the parent isobenzofuran is highly reactive, its derivatives can be engineered to form stable, highly fluorescent molecules. These fluorophores have garnered significant interest due to their tunable emission spectra, high quantum yields, and large Stokes shifts.[1] Their utility is particularly pronounced in biological research, where they have been successfully employed as fluorescent probes to study cellular targets, such as the sigma (σ) receptors implicated in cancer and neurodegenerative diseases.[2][3] This guide will navigate the key performance indicators of selected isobenzofuran derivatives, grounding the discussion in robust experimental data and protocols.
Synthetic Strategy: Accessing the Isobenzofuran Core
The diverse functionalization of isobenzofuran derivatives is enabled by flexible synthetic methodologies. A particularly efficient, transition-metal-free approach involves a potassium tert-butoxide catalyzed addition–elimination reaction between exo-cyclic enol ethers and various aryl aldehydes.[1] This method provides a straightforward route to a wide array of 1,3-dihydroisobenzofuran derivatives in good to excellent yields, allowing for systematic modification of the fluorophore's substituents to fine-tune its photophysical properties.
Caption: Influence of substituents on isobenzofuran fluorescence.
A "push-pull" system, created by placing an EDG at one end of the conjugated system and an EWG at the other, often leads to a desirable red shift in emission, an increased Stokes shift, and a higher quantum yield. For instance, one study demonstrated that by altering substituents, the maximum emission of 1,3-dihydroisobenzofurans could be tuned from 438 nm to 597 nm, with Stokes shifts varying between 63 nm and 166 nm. [1]This tunability is a key advantage for designing custom fluorophores for multiplex imaging or specific biological environments.
Experimental Protocols for Fluorophore Characterization
To ensure trustworthy and reproducible data, standardized protocols for characterizing fluorescent molecules are essential. Here, we outline the core experimental workflows.
Measurement of Absorbance and Fluorescence Spectra
This is the foundational experiment to determine the wavelengths of maximum absorbance (for excitation) and emission.
-
Objective: To determine the optimal excitation wavelength (λex) and the emission spectrum (λem) of the isobenzofuran derivative.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isobenzofuran derivative in a high-purity spectroscopic grade solvent (e.g., CHCl₃, DMSO). The concentration should yield a maximum absorbance between 0.05 and 0.1 AU to prevent inner filter effects. [4][5] 2. Absorbance Spectrum: Using a UV-Visible spectrophotometer, scan the absorbance of the sample across a relevant wavelength range (e.g., 300-800 nm) against a solvent blank. The peak of this spectrum is the λex,max.
-
Emission Spectrum: Using a spectrofluorometer, set the excitation monochromator to the determined λex,max. Scan the emission monochromator over a longer wavelength range (e.g., λex,max + 20 nm to 900 nm). [2] 4. Excitation Spectrum: To confirm the purity of the fluorophore, set the emission monochromator to the determined λem,max and scan the excitation monochromator. The resulting spectrum should be superimposable on the absorbance spectrum.
-
-
Causality: Maintaining a low absorbance (<0.1) is critical. At higher concentrations, the light emitted from molecules deep within the cuvette can be reabsorbed by other fluorophore molecules before it reaches the detector, a phenomenon known as the "inner filter effect," which artificially distorts the emission spectrum and invalidates quantum yield measurements. [4]
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the most critical measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed. [6]The comparative method of Williams et al. is the most common and reliable approach. [4]
Caption: Workflow for the comparative method of quantum yield determination.
-
Objective: To calculate the unknown quantum yield of a test sample (Φx) relative to a well-characterized standard (Φst) with a known quantum yield.
-
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. This minimizes wavelength-dependent biases in detector response.
-
Solution Preparation: Prepare a set of 4-5 solutions of increasing, but still low, concentration (absorbance should range from ~0.02 to 0.1 at the excitation wavelength) for both the standard and the test compound in the same solvent. [5]If different solvents must be used, a correction for the refractive index will be necessary.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Under identical instrument conditions (e.g., excitation/emission slit widths, detector voltage), record the spectrally corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear.
-
Determine the gradient of the straight line for both the standard (Grad_st) and the test compound (Grad_x).
-
-
Calculation: Calculate the quantum yield of the test sample using the following equation:[4]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used. (This term is 1 if the same solvent is used for both).
-
-
-
Trustworthiness: This multi-point gradient method is inherently more robust than a single-point measurement. [5]By confirming the linear relationship between absorbance and fluorescence intensity, it validates that the measurements were performed in a concentration range free from inner-filter effects and self-quenching, thus ensuring the accuracy of the final calculated value.
Conclusion and Future Outlook
Isobenzofuran derivatives represent a powerful and highly adaptable class of fluorophores. As demonstrated, their photophysical properties can be extensively tuned through synthetic modification, yielding probes with emission profiles spanning from the visible to the near-infrared and with quantum yields exceeding 50%. [7]The cyanine-conjugated derivatives, in particular, offer superior brightness and spectral properties that are ideal for advanced biological imaging applications where high signal-to-noise is paramount. [8] By following the rigorous experimental protocols outlined in this guide, researchers can confidently characterize new derivatives and select the optimal compound for their needs. The continued exploration of structure-property relationships will undoubtedly lead to the development of next-generation isobenzofuran probes with even greater performance for sophisticated applications in diagnostics and drug discovery.
References
-
Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC Source: PubMed Central URL: [Link]
-
Title: A Guide to Recording Fluorescence Quantum Yields Source: UCI Department of Chemistry URL: [Link]
-
Title: Fluorescence quantum yield measurement Source: JASCO Global URL: [Link]
-
Title: A concise synthesis of tunable fluorescent 1,3-dihydroisobenzofuran derivatives as new fluorophores Source: Brandeis ScholarWorks URL: [Link]
-
Title: Fluorescence Spectroscopy and Microscopy : Methods and Protocols Source: Frederick National Lab for Cancer Research URL: [Link]
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Title: Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: PubMed URL: [Link]
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Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Absorption and Fluorescence Spectra of Certain Dihydroisobenzofurans and Isobenzofurans Source: Journal of the American Chemical Society URL: [Link]
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A Comparative Guide to the Cross-Reactivity of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in Biological Assays
This guide provides an in-depth analysis of the cross-reactivity profile of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale and experimental methodologies for assessing off-target effects, comparing its performance with relevant alternatives.
Introduction: The Double-Edged Sword of Reactivity
This compound, a derivative of phthalide, is a molecule of interest due to its unique structural features, notably a reactive aldehyde group attached to a rigid isobenzofuranone scaffold.[1] This aldehyde functionality makes it a valuable precursor in the synthesis of more complex pharmaceuticals and a probe for investigating biological pathways.[1][2] The electrophilic nature of the aldehyde allows it to form covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins, making it a potential candidate for developing targeted covalent inhibitors.[1] However, this high reactivity is a double-edged sword. While it can lead to potent on-target inhibition, it also carries the risk of non-specific binding to other proteins, resulting in cross-reactivity and potential off-target toxicities.[3][4]
Understanding and quantifying the cross-reactivity of such a compound is not merely a regulatory checkbox but a critical step in early-stage drug discovery.[5] It informs on the molecule's specificity, helps predict potential adverse effects, and guides the subsequent optimization of lead compounds to enhance their therapeutic index.[6]
This guide will dissect the methodologies for evaluating the cross-reactivity of this compound, comparing it with two structurally related compounds to illustrate the impact of the aldehyde moiety.
Comparative Compounds:
-
Compound A (Target): this compound
-
Compound B (Carboxylic Acid Analog): 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (A non-covalent analog to assess the contribution of the aldehyde's reactivity).
-
Compound C (Amide Analog): N-benzyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide (A bulkier, less reactive analog).
The Rationale Behind Cross-Reactivity Profiling
The primary goal of a therapeutic agent is to interact specifically with its intended biological target to elicit a desired pharmacological response. However, small molecules can often bind to unintended proteins, known as off-targets. This can occur due to structural similarities in the binding sites of different proteins or, in the case of reactive compounds like our target molecule, through non-specific covalent modification of accessible nucleophilic residues.[5] Such off-target interactions can lead to a range of undesirable outcomes, from misleading in vitro results to severe in vivo toxicity, and are a major cause of drug candidate failure in later stages of development.[5]
Therefore, a systematic evaluation of cross-reactivity is essential. This typically involves screening the compound against a panel of targets that are either structurally related to the primary target or are known to be frequent off-targets for the chemical class of the compound.
Caption: A generalized workflow for assessing and mitigating cross-reactivity in early drug discovery.
Experimental Methodologies and Comparative Data
To provide a practical comparison, we present hypothetical data from a series of standard cross-reactivity assays.
Broad Kinase Panel Screening
Rationale: Protein kinases are a large family of enzymes that share a structurally conserved ATP-binding pocket. This makes them a common source of off-target effects for many small molecule inhibitors. Screening against a broad panel of kinases is a standard first step in assessing selectivity.
Protocol:
-
A panel of 96 diverse human kinases is selected.
-
Each kinase is assayed in a suitable buffer with its specific substrate and ATP at its Km concentration.
-
The comparative compounds (A, B, and C) are added at a fixed concentration (e.g., 10 µM).
-
Kinase activity is measured using a technology such as ADP-Glo™ or LanthaScreen™.
-
Percentage inhibition is calculated relative to a DMSO control.
-
For any kinase showing >50% inhibition, a full dose-response curve is generated to determine the IC50 value.
Comparative Data:
| Kinase Target | Compound A (Aldehyde) IC50 (µM) | Compound B (Carboxylic Acid) IC50 (µM) | Compound C (Amide) IC50 (µM) |
| Primary Target | 0.05 | 1.2 | 5.8 |
| Off-Target 1 (PI3Kα) | 1.5 | > 50 | > 50 |
| Off-Target 2 (MAPK1) | 3.2 | > 50 | > 50 |
| Off-Target 3 (SRC) | 8.9 | > 50 | > 50 |
| Off-Target 4 (VEGFR2) | 2.1 | > 50 | > 50 |
Interpretation: The data clearly demonstrates the high potency of Compound A against its primary target, likely due to covalent bond formation by the aldehyde group. However, it also shows significant off-target activity against several kinases, albeit at concentrations higher than its on-target IC50. In contrast, the non-reactive analogs (B and C) are significantly less potent against the primary target and show no off-target activity at the tested concentrations. This suggests that the aldehyde group is a key driver of both on-target potency and off-target cross-reactivity.
Cellular Cytotoxicity Profiling
Rationale: Assessing the general cytotoxicity of a compound across different cell lines can provide an early indication of potential liabilities. A compound that is broadly cytotoxic at concentrations close to its effective dose is unlikely to be a viable drug candidate.
Protocol:
-
A panel of cell lines is chosen, including a normal cell line (e.g., HEK293) and various cancer cell lines (e.g., HeLa, A549).
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compounds are added in a serial dilution and incubated for 72 hours.
-
Cell viability is assessed using a standard MTT or CellTiter-Glo® assay.
-
The concentration that inhibits cell growth by 50% (GI50) is calculated.
Comparative Data:
| Cell Line | Compound A (Aldehyde) GI50 (µM) | Compound B (Carboxylic Acid) GI50 (µM) | Compound C (Amide) GI50 (µM) |
| HEK293 (Normal) | 5.5 | > 100 | > 100 |
| HeLa (Cancer) | 4.8 | > 100 | > 100 |
| A549 (Cancer) | 6.2 | > 100 | > 100 |
Interpretation: Compound A exhibits significant cytotoxicity at low micromolar concentrations across all cell lines, which is consistent with the hypothesis of non-specific reactivity of the aldehyde group with numerous cellular proteins.[7] The non-reactive analogs show no cytotoxicity, reinforcing the idea that the aldehyde is the source of this general toxicity.
Direct Binding Affinity Measurement (Surface Plasmon Resonance)
Rationale: While enzyme inhibition and cytotoxicity assays measure the functional consequences of compound binding, biophysical techniques like Surface Plasmon Resonance (SPR) can directly measure the binding kinetics (association and dissociation rates) and affinity of a compound to a purified protein. This allows for the validation of off-target hits from primary screens.
Protocol:
-
A purified off-target protein (e.g., PI3Kα from the kinase screen) is immobilized on an SPR sensor chip.
-
A series of concentrations of the compound are flowed over the chip.
-
The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgram data.
Comparative Data:
| Off-Target Protein | Compound A (Aldehyde) KD (µM) | Compound B (Carboxylic Acid) KD (µM) |
| PI3Kα | 2.5 (Irreversible binding observed) | No Binding Detected |
Interpretation: The SPR data confirms a direct interaction between Compound A and PI3Kα. The observation of "irreversible binding" (very slow or no dissociation) is a hallmark of covalent inhibitors and provides strong evidence that the aldehyde group is reacting with the protein.[8] Compound B shows no binding, confirming that the interaction is dependent on the reactive aldehyde.
Caption: On-target vs. off-target effects of a reactive compound.
Conclusion and Future Directions
The comprehensive analysis of this compound and its analogs highlights the critical importance of early and thorough cross-reactivity profiling for reactive compounds. The aldehyde moiety, while conferring high potency, is also the primary driver of off-target activity and cytotoxicity.
The path forward in developing a drug candidate from this scaffold would involve medicinal chemistry efforts to modulate the reactivity of the aldehyde group. This could include:
-
Introducing steric hindrance around the aldehyde to reduce its accessibility to off-targets.
-
Replacing the aldehyde with a less reactive but still effective "warhead" (e.g., a nitrile or an α-ketoamide).
-
Optimizing the core scaffold to increase non-covalent binding affinity, thereby reducing the reliance on the reactive aldehyde for potency.
By employing the systematic approach to cross-reactivity assessment outlined in this guide, researchers can make more informed decisions, mitigate risks, and ultimately increase the likelihood of developing safe and effective medicines.
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A Comparative Guide to the Cytotoxicity of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Derivatives on Cancer Cells
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as a particularly fruitful area of investigation. Among these, the isobenzofuranone (or phthalide) core has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comprehensive comparison of the cytotoxic effects of a series of derivatives based on the "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" scaffold against various cancer cell lines. We will delve into the structure-activity relationships, mechanistic insights, and the experimental methodologies that underpin these findings, offering a valuable resource for researchers and professionals in drug discovery and development.
The Isobenzofuranone Scaffold: A Privileged Structure in Cancer Research
The 1-oxo-1,3-dihydroisobenzofuran (phthalide) framework is a recurring motif in a multitude of natural products and synthetic compounds displaying a wide array of biological activities, including antifungal, antibacterial, and, most notably, cytotoxic properties.[1] The inherent structural features of this scaffold, including a lactone ring fused to a benzene ring, provide a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile. The parent compound, this compound, serves as a key intermediate in the synthesis of more complex and biologically active molecules. Its aldehyde group, in particular, offers a reactive handle for derivatization and potential covalent interactions with biological targets.[2]
Comparative Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-one Derivatives
A significant body of research has focused on the synthesis and cytotoxic evaluation of isobenzofuranone derivatives functionalized at the C-3 position. A notable study by de Fátima et al. provides a systematic evaluation of a series of thirteen C-3 substituted isobenzofuran-1(3H)-ones against two human leukemia cell lines: U937 (lymphoma) and K562 (myeloid leukemia). The cytotoxicity of these compounds was assessed using the robust and widely accepted MTT assay.
The results, summarized in the table below, reveal a compelling structure-activity relationship (SAR).
| Compound | R1 | R2 | U937 IC50 (µM) | K562 IC50 (µM) |
| 11 | H | CH₃ | > 157.2 | > 157.2 |
| 12 | H | OCH₂CH₃ | > 147.0 | > 147.0 |
| 13 | H | Ph | > 118.9 | > 118.9 |
| 14 | OH | CH₃ | 69.4 | 60.1 |
| 15 | OH | OCH₂CH₃ | 43.1 | 39.5 |
| 16 | OH | Ph | 31.2 | 26.8 |
| 17 | OAc | CH₃ | 25.3 | 20.1 |
| 18 | OAc | OCH₂CH₃ | 15.8 | 12.5 |
| 19 | OAc | Ph | 10.7 | 8.9 |
| 20 | H | CH₃ | > 157.2 | > 157.2 |
| 21 | H | OCH₂CH₃ | > 147.0 | > 147.0 |
| 22 | H | Ph | > 118.9 | > 118.9 |
| Etoposide | 2.5 | 1.7 |
Data extracted from de Fátima, A., et al. (2006). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
Key Insights from the SAR Study:
-
Importance of the C-3 Substituent: The nature of the substituent at the C-3 position plays a pivotal role in determining the cytotoxic potency.
-
Aromaticity and Lipophilicity: The introduction of a phenyl group (Ph) at the R2 position generally leads to a significant increase in cytotoxicity compared to methyl (CH₃) or ethoxy (OCH₂CH₃) groups. This suggests that increased lipophilicity and potential for π-π stacking interactions with biological targets may enhance activity.
-
Hydroxyl and Acetoxy Groups: The presence of a hydroxyl (OH) or an acetoxy (OAc) group at the R1 position is crucial for activity. Compounds lacking these functionalities (11-13 and 20-22) were largely inactive.
-
Acetoxylation Enhances Potency: Acetylation of the hydroxyl group to an acetoxy group consistently resulted in a marked increase in cytotoxic activity across all R2 substituents. This may be due to improved cell permeability or a more favorable interaction with the target protein(s).
Mechanistic Underpinnings of Cytotoxicity
The cytotoxic effects of isobenzofuranone derivatives are believed to be mediated through multiple mechanisms, with the induction of apoptosis, or programmed cell death, being a central theme.
Induction of Apoptosis
Studies on related isobenzofuranone derivatives have demonstrated their ability to trigger apoptosis in cancer cells. This process is often characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. The intrinsic apoptotic pathway, which is initiated by mitochondrial stress, is a likely route for these compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
Inhibition of the mTOR Signaling Pathway
The parent compound, this compound, has been reported to exhibit cytotoxic effects, with a study indicating an IC50 value of 34.3 μM against RAW 264.7 cells.[2] A proposed mechanism for its anticancer activity involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4]
Caption: Simplified overview of the mTOR signaling pathway.
The aldehyde functionality of the parent compound is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as the lysine residues in the ATP-binding pocket of mTOR kinase, potentially leading to its inhibition.[2] This covalent modification represents a promising strategy for developing potent and selective enzyme inhibitors.
Experimental Methodologies
The robust and reproducible evaluation of cytotoxic activity is paramount in preclinical cancer research. The following section details the synthesis of the C-3 functionalized derivatives and the MTT assay protocol used to determine their cytotoxic potency.
Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones
The synthesis of the C-3 functionalized derivatives is typically achieved through a DBU-promoted condensation reaction between commercially available phthalaldehydic acid and various 1,3-dicarbonyl compounds. Subsequent aromatization and acetylation steps can be employed to generate a diverse library of derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant cytotoxic potential against cancer cells. The structure-activity relationship studies clearly indicate that modifications at the C-3 position, particularly the introduction of lipophilic aromatic groups and acetoxy functionalities, can dramatically enhance anticancer activity. The proposed mechanisms of action, including the induction of apoptosis and inhibition of the mTOR signaling pathway, provide a solid foundation for further investigation and optimization.
Future research should focus on expanding the library of derivatives to explore other substitution patterns on the benzene ring and modifications of the C-5 aldehyde group. Evaluating the cytotoxicity of these compounds against a broader panel of cancer cell lines, including solid tumors, will be crucial to ascertain their therapeutic potential. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising anticancer agents.
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- de Fátima, Â., Modolo, L. V., Conegero, L. S., Pilli, R. A., Ferreira, C. V., & de Carvalho, J. E. (2006). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1 (3H)-ones. Bioorganic & medicinal chemistry, 14(15), 5183-5191.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a compound valued for its reactive aldehyde group and isobenzofuranone scaffold in organic synthesis.[1][2] While this compound is a versatile building block, its reactivity necessitates a meticulous approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a reactive molecule, and its handling requires stringent safety measures.
Known Hazards:
Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The aldehyde functional group can react with nucleophilic sites on proteins and enzymes, which underscores its potential biological activity and the need to avoid direct contact.[1]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: All handling of this compound, including disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[3]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[4][5]
1. Waste Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4][6] The container should be in good condition with a secure, tight-fitting lid.[5][7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix this waste with other waste streams unless they are compatible. Specifically, keep it separate from acids, bases, and oxidizers.[7][8] It is best practice to collect it as a unique waste stream.
2. Waste Storage:
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[5][6]
-
Secondary Containment: It is advisable to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
3. Disposal Procedure:
-
Institutional EHS: The ultimate disposal of this hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Waste Pickup Request: Once the waste container is nearly full (around 90%), submit a chemical waste pickup request to your EHS department.[6]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
For Spills and Contaminated Materials:
-
In the event of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite.
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste containing this compound, and dispose of it through your EHS department.[4][9]
III. Scientific Rationale and Best Practices
The procedures outlined above are grounded in established principles of chemical safety and waste management.
-
Reactivity of Aldehydes: Aldehydes are a reactive class of organic compounds. The aldehyde group on this compound makes it susceptible to oxidation and other reactions.[1] Improper disposal could lead to unintended and potentially hazardous reactions in a mixed waste container or in the plumbing.
-
Furan Moiety: While this compound is an isobenzofuran derivative, compounds containing a furan ring can be harmful to wildlife and may have carcinogenic properties. Therefore, release into the environment must be strictly avoided.
-
Regulatory Compliance: The disposal of chemical waste is regulated by local, state, and federal agencies.[5] Adherence to institutional EHS procedures ensures compliance with these regulations.[6]
-
Prohibition of Drain Disposal: Disposing of organic chemicals down the drain can lead to environmental contamination, damage to plumbing, and potential ignition hazards.[4]
-
On-site Treatment: While some common aldehydes like formalin may be neutralized under specific protocols, this is not recommended for a research chemical like this compound without a validated procedure.[10][11] The most reliable and safest method of disposal is through a licensed hazardous waste contractor.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
This document provides essential safety and logistical information for the handling and disposal of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS No. 333333-34-9). As a reactive aldehyde on an isobenzofuranone scaffold, this compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] However, its utility is matched by specific hazards that necessitate rigorous safety protocols. This guide is designed to provide drug development professionals, researchers, and scientists with the field-proven insights and procedural guidance required for safe handling.
Causality of Hazard: Understanding the Risk Profile
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of arbitrary compliance; it is a direct response to the specific toxicological profile of a chemical. This compound presents several hazards that dictate our safety protocols. The aldehyde functional group, in particular, enhances its reactivity, contributing to its hazardous properties.[1]
A summary of the GHS Hazard Statements associated with this chemical and its structural analogs provides the logical foundation for the PPE and handling protocols that follow.[1][3][4]
| Hazard Statement | Classification | Implication for Handling | Primary PPE Control |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. Hand-to-mouth contamination is a primary risk. | Nitrile Gloves |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact with the solid or solutions can cause skin irritation. | Nitrile Gloves, Lab Coat |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | The compound, particularly as a fine dust, can cause significant eye irritation upon contact. | Safety Glasses with Side Shields / Face Shield |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of the dust can irritate the respiratory tract. | Engineering Controls (Fume Hood), Respirator (if needed) |
The Self-Validating Protocol: Core PPE and Operational Plans
The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the risks identified above are systematically mitigated.
Essential Personal Protective Equipment
The minimum required PPE for handling this compound in a laboratory setting is as follows. The causality for each is directly linked to the hazard profile.
-
Hand Protection: Handle with gloves.[5] Nitrile gloves are the standard. They must be inspected for integrity before use. Given that skin contact is a known hazard, proper glove removal technique is critical to prevent contaminating your hands.[5] Always dispose of contaminated gloves after use and wash hands thoroughly.[5] For extended procedures, changing gloves every 30 to 60 minutes is a recommended best practice to prevent breakthrough.[6]
-
Eye and Face Protection: Use safety glasses with side shields or a face shield.[5] This is a non-negotiable control to prevent airborne particles from causing serious eye irritation.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of dust generation, a disposable gown can be worn over the lab coat. This protects against skin irritation from incidental contact.[7]
Operational Plan: Step-by-Step Handling Procedures
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure you are working in a properly functioning chemical fume hood to mitigate the risk of inhaling dust, which may cause respiratory irritation.[5]
-
Assemble all Materials: Have the chemical, solvents, glassware, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the controlled area.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Review the Protocol: Read through all steps of your experiment and the PPE doffing procedure before you begin.
Donning PPE Workflow: The sequence of putting on PPE is critical to ensure complete protection and avoid cross-contamination.
Caption: Workflow for correctly donning Personal Protective Equipment.
Safe Handling Protocol:
-
Weighing: When weighing the solid compound, perform this task within the fume hood or in a ventilated balance enclosure. Avoid creating dust clouds.[5]
-
Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Work Practice: Keep all containers of the chemical tightly closed when not in use.[8] Wash hands before breaks and at the end of the workday.[5] Do not eat, drink, or smoke in the laboratory area.[3][8]
Doffing PPE Workflow: The removal of PPE is the point of highest risk for self-contamination. This sequence must be followed meticulously.
Caption: Workflow for safely removing Personal Protective Equipment.
Logistical Plan: Waste Disposal
Improper disposal can lead to environmental contamination and pose a risk to others. A clear, segregated waste stream is essential. Do not let the product enter drains.[5]
Waste Segregation and Disposal Protocol:
-
Solid Chemical Waste: Place any excess this compound and any grossly contaminated items (e.g., weigh boats, contaminated silica gel) into a dedicated, sealed, and clearly labeled hazardous waste container.[5][7]
-
Contaminated PPE: Used gloves, disposable gowns, and bench paper should be collected in a separate, labeled waste bag designated for chemically contaminated items.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., ethyl acetate). The rinsate must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: All waste containers must be closed and disposed of through your institution's approved waste disposal program.[7]
Waste Disposal Workflow:
Caption: Waste stream for materials contaminated with the subject chemical.
Emergency First Aid Procedures
Should an exposure occur despite these precautions, the following steps should be taken immediately.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][9]
In all cases of doubt, or when symptoms persist, seek medical advice and show the Safety Data Sheet to the attending physician.[5][8]
References
- Angene Chemical. (2021-05-01). Safety Data Sheet.
- Carl ROTH. (2020-01-30). Safety Data Sheet: Benzaldehyde.
- Sigma-Aldrich. (2025-10-07). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- PPG. (2025-02-13). SAFETY DATA SHEET.
- Benchchem. (n.d.). This compound | 333333-34-9.
- Fisher Scientific. (2009-03-16). SAFETY DATA SHEET.
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Apollo Scientific. (2023-07-10). 6-Oxo-5,6-dihydro[5]dioxolo[4,5-g]quinoline-7-carbaldehyde. Retrieved from
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid.
- Abovchem. (n.d.). 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BLDpharm. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
